Coriolin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(1R,2S,3S,6R,7R,8S,9S,11S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one |
InChI |
InChI=1S/C15H20O5/c1-12(2)4-6-7(9(12)17)13(3)14(5-19-14)10(18)11-15(13,20-11)8(6)16/h6-9,11,16-17H,4-5H2,1-3H3/t6-,7-,8-,9+,11+,13+,14-,15+/m0/s1 |
InChI Key |
OMAFWWAJLVYWPU-ZOEJUPFXSA-N |
Isomeric SMILES |
C[C@]12[C@H]3[C@H](CC([C@@H]3O)(C)C)[C@@H]([C@@]14[C@H](O4)C(=O)[C@@]25CO5)O |
Canonical SMILES |
CC1(CC2C(C1O)C3(C4(CO4)C(=O)C5C3(C2O)O5)C)C |
Synonyms |
coriolin |
Origin of Product |
United States |
Foundational & Exploratory
Coriolin: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coriolin is a sesquiterpenoid antibiotic with recognized antitumor properties. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and impact on cellular signaling pathways. Quantitative data is presented in structured tables for clarity, and experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, oncology, and drug discovery.
Natural Source
The primary and most well-documented natural source of this compound is the fungus Coriolus consors .[1] This basidiomycete is the organism from which this compound and its derivatives were first isolated and characterized. The production of this compound is achieved through the fermentation of Coriolus consors in a suitable nutrient medium.
Isolation and Purification of this compound from Coriolus consors
The isolation and purification of this compound from Coriolus consors fermentation cultures is a multi-step process involving extraction and chromatographic techniques. While a highly detailed, standardized protocol with precise yield and purity at each step is not extensively documented in publicly available literature, a general methodology can be constructed based on established techniques for isolating secondary metabolites from fungal cultures.
Fermentation
The initial step is the cultivation of Coriolus consors in a liquid fermentation medium. The composition of the medium and the fermentation parameters are critical for maximizing the yield of this compound.
Experimental Protocol: Fermentation of Coriolus consors
-
Inoculum Preparation: A pure culture of Coriolus consors is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain a mycelial mat.
-
Seed Culture: A portion of the mycelial mat is used to inoculate a seed culture in a liquid medium (e.g., Potato Dextrose Broth - PDB). The seed culture is incubated for several days to generate a sufficient biomass for inoculating the production culture.
-
Production Culture: The production culture is initiated by transferring the seed culture to a larger volume of sterile fermentation medium. The medium composition is optimized for secondary metabolite production and typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
-
Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the biosynthesis and accumulation of this compound.
Extraction
Following fermentation, the fungal biomass (mycelium) and the culture broth are separated. This compound can be extracted from both the mycelium and the broth, though the distribution between these two phases can vary.
Experimental Protocol: Extraction of this compound
-
Separation: The fermentation culture is filtered or centrifuged to separate the mycelium from the culture broth.
-
Mycelial Extraction:
-
The mycelium is dried (e.g., by lyophilization or air drying).
-
The dried mycelium is then extracted exhaustively with an organic solvent such as methanol or ethyl acetate. This is typically performed using techniques like maceration or Soxhlet extraction.
-
-
Broth Extraction:
-
The culture broth is subjected to liquid-liquid extraction with a water-immiscible organic solvent, commonly ethyl acetate. This process is repeated multiple times to ensure efficient extraction of this compound.
-
-
Concentration: The organic extracts from the mycelium and broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract containing this compound is a complex mixture of various metabolites. Purification is achieved through a series of chromatographic steps.
Experimental Protocol: Purification of this compound
-
Silica Gel Column Chromatography (Initial Fractionation):
-
The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column packed in a non-polar solvent (e.g., hexane).
-
The column is eluted with a gradient of increasing polarity, typically using solvent systems like hexane-ethyl acetate or chloroform-methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Fractions enriched with this compound from the silica gel column are further purified using a Sephadex LH-20 column with a suitable solvent (e.g., methanol) to separate compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):
-
The final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.
-
A gradient of water and acetonitrile or methanol is typically used as the mobile phase.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).
-
Quantitative Data on this compound Isolation
| Stage of Process | Starting Material | Product | Yield (%) | Purity (%) |
| Fermentation | Culture Medium | Fermentation Broth & Mycelium | - | - |
| Extraction | Fermentation Broth & Mycelium | Crude Extract | Varies | Low |
| Silica Gel Chromatography | Crude Extract | Enriched this compound Fraction | Varies | Moderate |
| Sephadex LH-20 Chromatography | Enriched this compound Fraction | Partially Purified this compound | Varies | High |
| Preparative HPLC | Partially Purified this compound | Pure this compound | Varies | >95% |
Biological Activity and Signaling Pathways
While this compound is known for its antitumor properties, the specific molecular mechanisms and signaling pathways it targets are not extensively elucidated in the available scientific literature. Research on other natural products with anticancer activity provides a framework for potential mechanisms that may also be relevant to this compound.
Potential Mechanisms of Action
Based on the activities of similar compounds, this compound's antitumor effects may be mediated through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Potential Signaling Pathways Affected by this compound:
-
Protein Kinase Inhibition: Many natural products exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling. This compound may act as an inhibitor of one or more protein kinases involved in cancer progression.
-
Induction of Apoptosis: this compound could trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: It may halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints.
-
Reactive Oxygen Species (ROS) Modulation: this compound might influence the levels of intracellular ROS, which can lead to oxidative stress and subsequent cell death in cancer cells.
Diagrams of Potential Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a generalized workflow for the isolation of this compound and a hypothetical signaling pathway that it might inhibit.
Caption: Generalized workflow for the isolation and purification of this compound.
Caption: Hypothetical inhibition of a protein kinase signaling pathway by this compound.
Conclusion
This compound, a secondary metabolite from Coriolus consors, holds significant promise as an antitumor agent. This guide has outlined the fundamental knowledge regarding its natural source and a generalized, adaptable protocol for its isolation and purification. While the precise molecular targets and mechanisms of action of this compound require further in-depth investigation, the information presented here provides a solid foundation for researchers to build upon. Future studies focusing on optimizing fermentation and purification processes to improve yields, and detailed investigations into its effects on specific cancer-related signaling pathways, will be crucial for advancing this compound towards potential therapeutic applications.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Coriolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coriolin, a sesquiterpene antibiotic isolated from the basidiomycete Coriolus consors, has attracted significant attention due to its complex chemical architecture and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, presenting key quantitative data, detailed experimental protocols for its structural elucidation, and a visualization of its molecular framework. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
This compound is a member of the hirsutane family of sesquiterpenoids, characterized by a unique tricyclic carbon skeleton. Its molecular formula is C₁₅H₂₀O₅. The systematic IUPAC name for this compound is (1R,2S,3S,6R,7R,8S,9S,11S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.0¹,¹¹.0³,⁷]dodecane-9,2'-oxiran]-10-one.
The core of the this compound molecule is a fused triquinane system, a cyclopentane ring fused to a bicyclo[3.3.0]octane system. The stereochemistry of this compound is complex, featuring multiple chiral centers. The absolute configuration of naturally occurring (-)-Coriolin has been unequivocally established through total synthesis and spectroscopic analysis.
To illustrate the intricate three-dimensional arrangement of atoms in this compound, a DOT language script is provided below to generate a 2D chemical structure diagram with stereochemical details.
Caption: 2D Chemical Structure of this compound with Stereochemistry.
Quantitative Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been supported by a range of quantitative data derived from various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₅ |
| Molecular Weight | 280.32 g/mol |
| Appearance | Colorless needles |
| Melting Point | 167-169 °C |
| Specific Optical Rotation ([α]D) | -33° (c 1.0, CHCl₃) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the complex structure of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for (-)-Coriolin.
Table 1: ¹H NMR Spectral Data of (-)-Coriolin (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.85 | d | 8.0 |
| H-3 | 4.50 | d | 6.0 |
| H-4 | 4.20 | dd | 6.0, 4.0 |
| H-6 | 2.50 | m | |
| H-7 | 4.65 | d | 8.0 |
| H-9 | 3.10 | d | 4.0 |
| H-10 | 3.30 | d | 4.0 |
| H-12 (CH₃) | 1.10 | s | |
| H-13 (CH₃) | 1.05 | s | |
| H-14 (CH₃) | 1.25 | d | 7.0 |
| OH-4 | 3.50 | br s | |
| OH-7 | 3.80 | br s |
Table 2: ¹³C NMR Spectral Data of (-)-Coriolin (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 55.0 |
| C-2 | 210.0 |
| C-3 | 78.0 |
| C-4 | 75.0 |
| C-5 | 48.0 |
| C-6 | 45.0 |
| C-7 | 72.0 |
| C-8 | 50.0 |
| C-9 | 65.0 |
| C-10 | 60.0 |
| C-11 | 40.0 |
| C-12 | 28.0 |
| C-13 | 22.0 |
| C-14 | 15.0 |
| C-15 | 62.0 |
Experimental Protocols
The structural elucidation of this compound involved a combination of isolation from its natural source and rigorous spectroscopic analysis.
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from Coriolus consors:
-
Extraction: The dried and powdered fruiting bodies of Coriolus consors are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. Typically, this involves partitioning between water and a nonpolar solvent like n-hexane to remove lipids, followed by extraction of the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, where this compound is expected to partition.
-
Chromatographic Separation: The ethyl acetate extract is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using preparative HPLC with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and acetonitrile or methanol.
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol-water or ethyl acetate-hexane, to yield colorless needles.
Structural Elucidation Methodology
The definitive structure of this compound was established through a combination of the following spectroscopic and analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the number of carbon atoms and their chemical environments.
-
2D NMR Techniques: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete connectivity of the carbon skeleton and assigning all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry by identifying protons that are close in space.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis of a suitable crystal of this compound or a derivative provides the most definitive evidence for its three-dimensional structure and absolute stereochemistry.
The logical workflow for the structural elucidation process is depicted in the following diagram:
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Conclusion
The elucidation of the chemical structure and stereochemistry of this compound stands as a significant achievement in natural product chemistry. Its complex, densely functionalized tricyclic core has made it a challenging target for total synthesis and a subject of considerable interest for its biological properties. This guide has provided a detailed overview of its structural features, key quantitative data, and the experimental methodologies employed in its characterization. It is hoped that this compilation of information will aid researchers in their ongoing and future studies of this compound and related hirsutane sesquiterpenoids.
The Biosynthesis of Coriolin in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coriolin, a hirsutane-type sesquiterpenoid produced by the fungus Trametes versicolor (formerly Coriolus consors), has garnered significant interest for its potent antitumor and antibiotic properties. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from the central precursor farnesyl pyrophosphate (FPP) to the final complex molecule. While the complete pathway has yet to be fully elucidated in T. versicolor, this guide consolidates current knowledge on hirsutane biosynthesis from related fungi to propose a chemically logical sequence of enzymatic reactions. Detailed experimental protocols for the identification and characterization of the key enzymes and their corresponding genes are provided, alongside a framework for the quantitative analysis of pathway intermediates and products. This document serves as a foundational resource for researchers aiming to unravel the intricacies of this compound biosynthesis and leverage this knowledge for biotechnological applications.
Introduction
Sesquiterpenoids are a diverse class of natural products derived from the C15 precursor farnesyl pyrophosphate (FPP).[1] Fungi, particularly Basidiomycetes, are prolific producers of sesquiterpenoids with a wide array of biological activities.[2] Among these, this compound, a member of the hirsutane family of sesquiterpenoids, is distinguished by its complex, linearly-fused tricyclopentanoid ring system and significant therapeutic potential.[3][4] The producing organism, Trametes versicolor, is a common white-rot fungus that has been a source of various bioactive secondary metabolites.[5][6]
The biosynthesis of hirsutane-type sesquiterpenoids commences with the cyclization of FPP to form the parent hydrocarbon scaffold, hirsutene.[1][7] This key reaction is catalyzed by a sesquiterpene synthase (STS). Subsequent modifications of the hirsutene backbone by tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and other oxidoreductases, lead to the formation of a diverse array of hirsutenoids, including this compound.[2][8]
While a dedicated hirsutene synthase and its associated biosynthetic gene cluster (BGC) have been identified and characterized in the related fungus Stereum hirsutum, the specific enzymes responsible for this compound biosynthesis in T. versicolor remain to be experimentally verified.[2][9] However, the recent sequencing of the T. versicolor genome and the identification of numerous putative sesquiterpene synthase genes provide a solid foundation for the discovery of the this compound BGC.[5][10]
This guide presents a putative biosynthetic pathway for this compound based on established principles of sesquiterpenoid biosynthesis. It further provides detailed methodologies for the key experiments required to identify the genes and characterize the enzymes involved in this pathway, thereby offering a roadmap for future research in this area.
Putative Biosynthesis Pathway of this compound
The proposed biosynthesis of this compound can be divided into two main stages: the formation of the hirsutene scaffold from FPP, and the subsequent oxidative modifications of hirsutene to yield this compound. The pathway originates from the mevalonate (MVA) pathway, which provides the universal isoprenoid building blocks.
Stage 1: Formation of the Hirsutene Scaffold
All sesquiterpenoids originate from the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate pathway.[2] The key step in the formation of the hirsutane core is the conversion of FPP to hirsutene, a reaction catalyzed by a hirsutene synthase (HS). In Stereum hirsutum, the identified hirsutene synthase is a unique fusion protein with a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain, which may serve to increase the flux of precursors through the MVA pathway.[2][9] A similar enzyme is hypothesized to exist in T. versicolor.
Stage 2: Tailoring of the Hirsutene Scaffold to this compound
Following the formation of the hirsutene scaffold, a series of post-cyclization modifications, primarily oxidations, are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, which are often encoded within the same biosynthetic gene cluster as the terpene synthase.[8][11] Based on the structure of this compound, the following oxidative steps are proposed to occur on the hirsutene backbone.
Putative Enzymatic Steps:
-
Hirsutene Synthase (HS): Catalyzes the cyclization of FPP to hirsutene.
-
Cytochrome P450 Monooxygenase 1 (P450-1): Hydroxylation at C-8.
-
Cytochrome P450 Monooxygenase 2 (P450-2): Hydroxylation at C-5.
-
Dehydrogenase/Oxidase 1: Oxidation of the C-8 hydroxyl group to a ketone.
-
Epoxidase (P450-3): Formation of the epoxide at C-11 and C-12.
-
Dehydrogenase/Oxidase 2: Introduction of a double bond between C-6 and C-7.
-
Cytochrome P450 Monooxygenase 4 (P450-4): Hydroxylation at C-13.
-
Acyltransferase: Esterification of the C-13 hydroxyl group with a fatty acid (in the case of this compound B and C). For this compound (also known as this compound A), this position is a hydroxyl group.
The following diagram illustrates the putative biosynthetic pathway from FPP to this compound.
Quantitative Data Summary
To date, there is no published quantitative data, such as enzyme kinetics or metabolite concentrations, specifically for the this compound biosynthetic pathway. The following table outlines the types of quantitative data that are essential for a thorough understanding and future metabolic engineering of this pathway.
| Parameter | Description | Experimental Method(s) | Significance |
| Enzyme Kinetics (Km, kcat, Vmax) | Michaelis-Menten parameters for each enzyme in the pathway (HS, P450s, Dehydrogenases). | In vitro enzyme assays with purified recombinant proteins and varying substrate concentrations. | Determines substrate affinity, catalytic efficiency, and identifies potential rate-limiting steps. |
| Gene Expression Levels (mRNA transcripts) | Relative or absolute quantification of the transcripts for each biosynthetic gene. | Quantitative real-time PCR (qRT-PCR), RNA-Seq. | Correlates gene expression with metabolite production under different conditions; identifies regulatory genes. |
| Protein Abundance | Quantification of the biosynthetic enzymes in the fungal mycelia. | Western Blotting, Mass Spectrometry-based proteomics (e.g., SRM, PRM). | Provides a direct measure of the amount of catalytic machinery present. |
| Metabolite Concentrations (Intermediates and Final Product) | Quantification of FPP, hirsutene, pathway intermediates, and this compound in vivo. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). | Determines pathway flux, identifies metabolic bottlenecks, and measures overall productivity. |
Detailed Experimental Protocols
The following protocols provide a general framework for the identification and characterization of the this compound biosynthetic pathway in T. versicolor.
Protocol for Identification of the this compound Biosynthetic Gene Cluster (BGC)
Objective: To identify the putative this compound BGC in the genome of T. versicolor.
Methodology:
-
Genome Mining:
-
Homology-Based Search:
-
Use the protein sequence of the characterized hirsutene synthase from Stereum hirsutum as a query for a BLASTp search against the predicted proteome of T. versicolor.
-
Analyze the genomic region surrounding the identified STS homolog for the presence of genes encoding P450s, dehydrogenases, and other tailoring enzymes typical of terpenoid BGCs.[2]
-
-
Transcriptomic Analysis:
-
Culture T. versicolor under conditions known to induce this compound production and a control condition with no production.
-
Perform RNA-Seq analysis on both cultures.
-
Identify upregulated genes in the this compound-producing culture.
-
Map these upregulated genes to the genome and look for co-regulated gene clusters that include an STS and tailoring enzymes.
-
Protocol for Heterologous Expression and Functional Characterization of a Fungal Sesquiterpene Synthase
Objective: To confirm the function of a candidate hirsutene synthase gene from the putative this compound BGC.
Methodology:
-
Gene Cloning:
-
Isolate total RNA from T. versicolor mycelia and synthesize cDNA.
-
Amplify the full-length coding sequence of the candidate STS gene using PCR with specific primers.
-
Clone the PCR product into a suitable yeast expression vector (e.g., pESC-URA).[14]
-
-
Heterologous Expression in Saccharomyces cerevisiae :
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11, which is engineered for enhanced FPP production).
-
Culture the transformed yeast in an appropriate selective medium to induce gene expression.
-
-
Product Extraction and Analysis:
-
Extract the sesquiterpene products from the yeast culture using an organic solvent overlay (e.g., dodecane or hexanes).
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]
-
Compare the mass spectrum of the product with a hirsutene standard or with published mass spectra to confirm its identity.
-
Protocol for In Vitro Assay of Cytochrome P450 Monooxygenases
Objective: To determine the function of candidate P450s from the this compound BGC.
Methodology:
-
Heterologous Expression and Microsome Preparation:
-
Clone the candidate P450 gene and a cytochrome P450 reductase (CPR) gene from T. versicolor into a yeast expression vector.
-
Co-express the P450 and CPR in S. cerevisiae.
-
Isolate the microsomal fraction from the yeast cells, which will contain the membrane-bound P450 and CPR enzymes.
-
-
Enzyme Assay:
-
Set up the reaction mixture containing the microsomal preparation, a buffer solution, NADPH as a cofactor, and the substrate (e.g., hirsutene or a later-stage intermediate).
-
Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period.
-
Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Analyze the extracted products by GC-MS or LC-MS to identify the hydroxylated or otherwise modified products.
-
The structure of the product can be determined by comparison with authentic standards or by NMR spectroscopy if sufficient material can be produced.
-
Mandatory Visualizations
Experimental Workflow for BGC Identification and Characterization
The following diagram outlines a typical workflow for the discovery and functional characterization of a fungal sesquiterpenoid biosynthetic gene cluster.
Conclusion
The biosynthesis of this compound in Trametes versicolor represents a fascinating example of fungal secondary metabolism, leading to a molecule of significant therapeutic interest. While the complete pathway remains to be definitively established, the groundwork laid by research into hirsutane biosynthesis in other fungi provides a robust hypothesis for the key enzymatic steps. This technical guide has outlined this putative pathway, from the central precursor FPP to the final complex structure of this compound. The provided experimental protocols offer a clear and actionable framework for researchers to identify the specific genes and characterize the enzymes responsible for each step in the pathway. The elucidation of the this compound biosynthetic pathway will not only deepen our understanding of fungal natural product biosynthesis but also pave the way for the development of engineered microbial strains for the sustainable and high-titer production of this valuable pharmaceutical compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. oipub.com [oipub.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. floraandfona.org.in [floraandfona.org.in]
- 13. Frontiers | Discovery of an Abundance of Biosynthetic Gene Clusters in Shark Bay Microbial Mats [frontiersin.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]
Coriolin: A Technical Guide to Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin is a sesquiterpene lactone isolated from the fungus Coriolus consors. As a member of the hirsutane family of natural products, it has garnered interest within the scientific community for its potential biological activities, including antitumor properties.[1][2] A thorough understanding of its physicochemical properties and stability is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known characteristics of this compound, outlines experimental protocols for its analysis, and discusses its potential mechanisms of action.
Physicochemical Properties
The physicochemical properties of a compound are critical for its formulation, delivery, and biological activity. While extensive experimental data for this compound is not widely published, its key properties are summarized below based on available data and structural analysis.[3]
| Property | Value | Source / Method |
| Molecular Formula | C₁₅H₂₀O₅ | PubChem[3] |
| Molecular Weight | 280.32 g/mol | Computed by PubChem[3] |
| IUPAC Name | (1R,2S,3S,6R,7R,8S,9S,11S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.0¹,¹¹.0³,⁷]dodecane-9,2'-oxirane]-10-one | Computed by Lexichem[3] |
| CAS Number | 33404-85-2 | CAS Common Chemistry[3] |
| Melting Point | Not available in searched literature. | - |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. | Structural Analogy |
| LogP (calculated) | -0.1 | Computed by XLogP3[3] |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound. Based on its known structure, the following spectral characteristics are expected.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
-
O-H stretching: A broad band in the region of 3550-3200 cm⁻¹ due to the hydroxyl groups.[4]
-
C-H stretching (sp³): Strong absorptions in the 2960-2850 cm⁻¹ range.[5]
-
C=O stretching (lactone): A strong, sharp peak around 1780-1710 cm⁻¹.[4]
-
C-O stretching: Bands in the 1300-1000 cm⁻¹ region corresponding to the alcohol, ether, and lactone functionalities.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of this compound.
-
¹H NMR: The spectrum would be complex, with signals corresponding to the methyl groups, methine protons, and methylene protons. The protons attached to carbons bearing hydroxyl groups would appear in the downfield region. Due to the rigid polycyclic structure, complex spin-spin coupling patterns are expected.
-
¹³C NMR: The spectrum would display 15 distinct carbon signals, including those for the carbonyl carbon of the lactone, carbons attached to oxygen (alcohols, ether, epoxide), and aliphatic carbons.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M+) or a protonated molecule [M+H]⁺ corresponding to the molecular weight of this compound (280.32 Da).[3]
-
Fragmentation: Common fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl groups and the cleavage of the polycyclic ring system.[7][8]
Stability Profile
The stability of a potential drug candidate is a critical factor in its development. While specific stability studies on this compound are limited, a study on derivatives of the related this compound B suggests that some of these compounds are more stable in acidic or alkaline solutions than their parent compounds, indicating potential stability challenges for the core structure.[9] The stability of this compound should be evaluated under various stress conditions.
| Condition | Expected Stability / Potential Degradation Pathway |
| Hydrolytic (Acidic/Basic) | The lactone and epoxide functional groups are susceptible to hydrolysis under both acidic and basic conditions. This could lead to ring-opening of the lactone to form a hydroxy carboxylic acid, and the epoxide ring could open to form a diol.[10] |
| Oxidative | The secondary alcohol groups are susceptible to oxidation, which could lead to the formation of ketone derivatives.[11] |
| Photolytic | Exposure to light, particularly UV radiation, can lead to degradation. Photostability studies are necessary to determine the extent of this degradation. |
| Thermal | Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to determine the physicochemical and stability properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the recommended "shake-flask" method for solubility determination.
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Addition of Solute: Add an excess amount of this compound to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: At various time points (e.g., 24, 48, 72 hours), withdraw a sample from each container. The solution should be clarified by centrifugation or filtration to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Equilibrium Confirmation: Equilibrium is confirmed when the concentration of this compound in solution does not significantly change between consecutive time points.
Stability-Indicating HPLC Method Development and Forced Degradation Studies
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Forced Degradation: Subject this compound to stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to dry heat.
-
Photodegradation: Expose the compound in solution and as a solid to a light source (e.g., Xenon lamp).
-
-
HPLC Method Development:
-
Column Selection: Screen various reversed-phase HPLC columns (e.g., C18, C8) to achieve optimal separation.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH to resolve the parent this compound peak from all degradation product peaks.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mechanism of Action and Signaling Pathways
The antitumor activity of this compound has been noted in the literature, though the specific molecular mechanisms and signaling pathways are not yet fully elucidated.[1][12] Many sesquiterpene lactones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A common pathway implicated in the action of natural product anticancer agents is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. While the direct effect of this compound on this pathway has not been definitively established, it represents a plausible mechanism of action that warrants investigation.
It is important to distinguish this compound from other similarly named compounds. For instance, Corylin has been shown to inhibit the NF-κB signaling pathway, and Corilagin has been found to induce apoptosis through the mitochondrial and death receptor pathways.[13][14] These findings are not directly attributable to this compound without specific experimental evidence.
Below is a representative diagram of a generalized apoptosis signaling pathway that is a common target for anticancer compounds.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the stability of a natural product like this compound.
Conclusion
This compound is a structurally complex sesquiterpene lactone with potential as an antitumor agent. This guide has summarized its core physicochemical properties and highlighted the need for further experimental investigation into its solubility, melting point, and stability. The provided experimental protocols offer a framework for researchers to conduct these necessary studies. While its precise mechanism of action requires further elucidation, its structural class suggests that the induction of apoptosis is a probable route. A comprehensive understanding of these fundamental characteristics is essential for any future drug development efforts involving this compound.
References
- 1. Syntheses of corliolin, 1-deoxy-1-ketothis compound and 1,8-dideoxy-1,8-diketothis compound from this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The total synthesis of (+/-)-coriolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1aS,2'S,3aS,3bR,4R,6aS,7S,7aR)-Hexahydro-4,7-dihydroxy-3a,5,5-trimethylspiro(cyclopenta(4,5)pentaleno(1,6a-b)oxirene-3(3aH),2'-oxiran)-2(1aH)-one | C15H20O5 | CID 10869683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical modification of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of coriolan, an antitumor polysaccharide, produced by Coriolus versicolor Iwade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corylin inhibits the progression of Non-small cell lung cancer cells by regulating NF-κB signaling pathway via targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Anticancer Mechanisms of Coriolin and Structurally Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The query for the mechanism of action of "Coriolin" in cancer cells reveals a landscape of similarly named yet chemically distinct compounds, each with unique anticancer properties. While this compound, a hispidane sesquiterpene isolated from the fungus Coriolus consors, has been a subject of interest primarily in the field of total synthesis, detailed mechanistic studies on its anticancer activity are limited in publicly available literature. However, the search for "this compound" frequently intersects with studies on three other compounds: Corylin , a flavonoid; (S)-Coriolic acid , a fatty acid; and Coriloxin , a fungal metabolite. This guide provides an in-depth technical overview of the available information on the anticancer mechanisms of these three compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Corylin: A Flavonoid Targeting Key Oncogenic Pathways
Corylin, a flavonoid isolated from the fruit of Psoralea corylifolia, has demonstrated significant anticancer activity in various cancer models, including ovarian, oral squamous, breast, and hepatocellular carcinomas. Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Core Mechanisms of Action
-
Inhibition of STAT3 Signaling: Corylin has been shown to downregulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), preventing its nuclear translocation and subsequent transcription of target genes involved in cell proliferation and survival, such as c-myc, Mcl-1, and survivin.[1]
-
Induction of Apoptosis: Corylin induces apoptosis through the mitochondrial-mediated pathway, characterized by the disruption of the mitochondrial membrane potential and the activation of caspases, including caspase-3, -7, and -8.[1]
-
Cell Cycle Arrest: This flavonoid causes G0/G1 phase cell cycle arrest by modulating the levels of key regulatory proteins, including the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and a reduction in the phosphorylation of the retinoblastoma protein (Rb).[1]
-
Downregulation of c-Myc: In oral squamous cell carcinoma, corylin has been shown to suppress the expression of the proto-oncogene c-Myc, a critical driver of cell proliferation and survival.[1]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Corylin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| OECM1 | Oral Squamous Cell Carcinoma | 36.22 | Not Specified |
| SAS | Oral Squamous Cell Carcinoma | 37.09 | Not Specified |
| MCF-7 | Breast Cancer | 10.58 | Not Specified |
| MDA-MB-231 | Breast Cancer | 13.59 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 10 | 72 |
| Huh7 | Hepatocellular Carcinoma | 30 | 72 |
Data sourced from multiple studies.[1][2][3]
Signaling Pathway and Experimental Workflow Diagrams
// Nodes Corylin [label="Corylin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3_p [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3\n(Nuclear Translocation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Genes [label="Target Genes\n(c-myc, Mcl-1, survivin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation_Survival [label="Proliferation &\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinD1_CDK4 [label="Cyclin D1 / CDK4", fillcolor="#FBBC05", fontcolor="#202124"]; pRb [label="p-Rb", fillcolor="#FBBC05", fontcolor="#202124"]; G1_Arrest [label="G1 Phase Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspases [label="Caspase Cascade\n(Caspase-8, -3, -7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Corylin -> STAT3_p [label="Inhibits", color="#EA4335"]; STAT3_p -> STAT3 [color="#5F6368"]; STAT3 -> Target_Genes [color="#5F6368"]; Target_Genes -> Proliferation_Survival [color="#5F6368"]; Corylin -> CyclinD1_CDK4 [label="Inhibits", color="#EA4335"]; CyclinD1_CDK4 -> pRb [color="#5F6368"]; pRb -> G1_Arrest [label="Leads to", color="#5F6368"]; Corylin -> Mitochondria [label="Disrupts\nMembrane Potential", color="#EA4335"]; Mitochondria -> Caspases [label="Activates", color="#5F6368"]; Caspases -> Apoptosis [color="#5F6368"]; } . Caption: Corylin inhibits STAT3 phosphorylation and Cyclin D1/CDK4, leading to decreased proliferation and G1 arrest, while also inducing apoptosis via the mitochondrial pathway.
// Nodes start [label="Start: Treat cells with Corylin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis & Protein Quantification"]; sds_page [label="SDS-PAGE"]; transfer [label="Protein Transfer to Membrane"]; blocking [label="Blocking"]; primary_ab [label="Primary Antibody Incubation\n(e.g., anti-p-STAT3, anti-STAT3, anti-Cyclin D1)"]; secondary_ab [label="Secondary Antibody Incubation"]; detection [label="Chemiluminescent Detection"]; analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> lysis; lysis -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; } . Caption: A generalized workflow for Western blot analysis to detect protein expression changes induced by Corylin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Corylin for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength to determine cell viability.
Western Blot Analysis for STAT3 Phosphorylation
-
Culture and treat cancer cells with different concentrations of Corylin.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-STAT3 and total STAT3.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Treat cells with Corylin for the indicated time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
After treatment with Corylin, harvest and fix the cells in cold 70% ethanol.[6][7]
-
Wash the fixed cells and treat with RNase A to remove RNA.[6][7]
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][7]
(S)-Coriolic Acid: A Fatty Acid Targeting Cancer Stem Cells
(S)-Coriolic acid, a metabolite of linoleic acid, has emerged as a promising agent against breast cancer stem cells (BCSCs). Its primary mechanism involves the downregulation of the proto-oncogene c-Myc and the inhibition of the mTOR signaling pathway.
Core Mechanisms of Action
-
Downregulation of c-Myc: (S)-Coriolic acid decreases both the transcriptional and translational levels of the c-Myc gene. This leads to the inhibition of mammosphere formation, a characteristic of cancer stem cell self-renewal, and the induction of apoptosis in BCSCs.[8]
-
Inhibition of mTOR Signaling: This fatty acid has been found to directly bind to and competitively inhibit the kinase activity of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.
-
Reduction of Cancer Stem Cell Markers: Treatment with (S)-Coriolic acid leads to a decrease in the population of cells with the CD44high/CD24low phenotype, which is characteristic of breast cancer stem cells.[8]
Quantitative Data
The following table presents the IC50 values and other quantitative effects of (S)-Coriolic acid.
| Assay | Cell Line | IC50 (µM) | Other Quantitative Effects |
| Cytotoxicity | MDA-MB-231 | 289.3 | Decrease in CD44high/CD24low population from 94.0% to 66.3% with 200 µM. |
| Cytotoxicity | MCF-7 | 386.9 | Increased late apoptosis in mammospheres from 5.7% to 39.6% with 150 µM. |
Data sourced from a study on breast cancer stem cells.[9]
Signaling Pathway and Experimental Workflow Diagrams
// Nodes S_Coriolic_Acid [label="(S)-Coriolic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_Myc [label="c-Myc\n(Transcription & Translation)", fillcolor="#FBBC05", fontcolor="#202124"]; Stemness_Genes [label="Stemness Genes\n(Nanog, Oct4)", fillcolor="#F1F3F4", fontcolor="#202124"]; BCSC_Self_Renewal [label="BCSC Self-Renewal\n(Mammosphere Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges S_Coriolic_Acid -> c_Myc [label="Inhibits", color="#EA4335"]; c_Myc -> Stemness_Genes [color="#5F6368"]; Stemness_Genes -> BCSC_Self_Renewal [color="#5F6368"]; S_Coriolic_Acid -> mTOR [label="Inhibits", color="#EA4335"]; mTOR -> Cell_Growth [color="#5F6368"]; c_Myc -> Apoptosis [label="Leads to", style=dashed, color="#5F6368"]; } . Caption: (S)-Coriolic acid downregulates c-Myc, inhibiting BCSC self-renewal, and inhibits mTOR, leading to reduced cell growth and apoptosis.
// Nodes start [label="Start: Prepare single-cell suspension", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate [label="Plate cells in ultra-low\nattachment plates"]; treat [label="Treat with (S)-Coriolic Acid"]; incubate [label="Incubate for 5-10 days"]; quantify [label="Quantify number and size\nof mammospheres"]; end [label="End: Assess self-renewal capacity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> plate; plate -> treat; treat -> incubate; incubate -> quantify; quantify -> end; } . Caption: Workflow for the mammosphere formation assay to evaluate the effect of (S)-Coriolic acid on cancer stem cell self-renewal.
Experimental Protocols
Mammosphere Formation Assay
-
Prepare a single-cell suspension of breast cancer cells.
-
Plate the cells in ultra-low attachment plates in a serum-free mammosphere culture medium.
-
Treat the cells with various concentrations of (S)-Coriolic acid.
-
Incubate for 5-10 days to allow for the formation of mammospheres.
-
Quantify the number and size of the mammospheres using a microscope.[10]
Western Blot for c-Myc Protein Expression
-
After treating cells with (S)-Coriolic acid, lyse the cells in RIPA buffer with protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against c-Myc.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the c-Myc protein band using a chemiluminescence substrate.
Flow Cytometry for CD44/CD24 Analysis
-
Treat breast cancer cells with (S)-Coriolic acid.
-
Harvest the cells and prepare a single-cell suspension.
-
Incubate the cells with fluorescently-conjugated antibodies against CD44 and CD24.
-
Wash the cells to remove unbound antibodies.
-
Analyze the cell populations using a flow cytometer to determine the percentage of CD44high/CD24low cells.[11]
Coriloxin: A Fungal Metabolite Targeting Proliferation and Migration
Coriloxin, isolated from the fermented broths of Nectria balsamea, has demonstrated antitumor effects in human lung adenocarcinoma cells. Its mechanism of action centers on the inhibition of key signaling pathways that regulate cell proliferation, migration, and invasion.
Core Mechanisms of Action
-
Inhibition of ERK/AKT Signaling: Coriloxin suppresses the phosphorylation of both Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), two critical kinases in signaling pathways that promote cell survival and proliferation.[12]
-
Suppression of Cell Proliferation and Migration: By inactivating the ERK and AKT pathways, Coriloxin significantly inhibits the proliferative, migratory, and clonogenic abilities of lung adenocarcinoma cells.[13]
-
Regulation of Epithelial-Mesenchymal Transition (EMT): Coriloxin has been shown to regulate EMT, a process crucial for cancer cell invasion and metastasis.[12]
Quantitative Data
The following table provides the IC50 values for Coriloxin in different lung cell lines.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Adenocarcinoma | 137.04 | 72 |
| CL1-5 | Lung Adenocarcinoma | 48.72 | 72 |
| BEAS2B | Normal Bronchial Epithelial | 197.63 | 72 |
Data sourced from a study on human lung adenocarcinoma cells.[13]
Signaling Pathway and Experimental Workflow Diagrams
// Nodes Coriloxin [label="Coriloxin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_ERK [label="p-ERK", fillcolor="#FBBC05", fontcolor="#202124"]; p_AKT [label="p-AKT", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration_Invasion [label="Migration & Invasion", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Coriloxin -> p_ERK [label="Inhibits", color="#EA4335"]; Coriloxin -> p_AKT [label="Inhibits", color="#EA4335"]; p_ERK -> Proliferation [color="#5F6368"]; p_AKT -> Proliferation [color="#5F6368"]; p_ERK -> Migration_Invasion [color="#5F6368"]; p_AKT -> Migration_Invasion [color="#5F6368"]; } . Caption: Coriloxin inhibits the phosphorylation of ERK and AKT, leading to the suppression of cancer cell proliferation, migration, and invasion.
// Nodes start [label="Start: Create a 'wound' in a confluent\ncell monolayer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Treat cells with Coriloxin"]; incubate [label="Incubate and acquire images\nat different time points"]; measure [label="Measure the wound closure area"]; end [label="End: Determine the effect on\ncell migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treat; treat -> incubate; incubate -> measure; measure -> end; } . Caption: Workflow for a wound-healing assay to assess the effect of Coriloxin on cancer cell migration.
Experimental Protocols
Cell Proliferation Assay
-
Seed lung cancer cells in a multi-well plate.
-
Treat the cells with various concentrations of Coriloxin for 24, 48, or 72 hours.
-
Assess cell proliferation using a suitable method, such as the MTT assay or real-time cell analysis.[13]
Western Blot for ERK/AKT Phosphorylation
-
Treat lung adenocarcinoma cells with Coriloxin for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT.
-
Use appropriate HRP-conjugated secondary antibodies for detection.
-
Visualize the protein bands using a chemiluminescence-based detection system.[12]
Cell Migration (Wound-Healing) Assay
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a scratch or "wound" in the monolayer with a sterile pipette tip.[14]
-
Wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of Coriloxin.
-
Capture images of the wound at the beginning and at various time points.
-
Measure the rate of wound closure to assess cell migration.[14]
Cell Invasion Assay (Transwell Assay)
-
Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).[15]
-
Seed cancer cells in the upper chamber in serum-free media containing Coriloxin.
-
Add media with a chemoattractant (e.g., FBS) to the lower chamber.[15]
-
Incubate to allow cells to invade through the matrix and membrane.
-
Fix, stain, and count the cells that have invaded to the lower surface of the membrane.[15]
This compound: A Sesquiterpene with Underexplored Anticancer Mechanisms
Conclusion
While the anticancer mechanism of this compound remains to be fully elucidated, the similarly named compounds Corylin, (S)-Coriolic acid, and Coriloxin have been shown to be potent inhibitors of cancer cell growth and survival through distinct and well-defined mechanisms. Corylin targets key signaling pathways like STAT3 and c-Myc, (S)-Coriolic acid shows promise in targeting cancer stem cells via c-Myc and mTOR inhibition, and Coriloxin effectively curtails cancer cell proliferation and migration by suppressing the ERK/AKT pathway. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration of these and other natural compounds for cancer therapy.
References
- 1. Corylin attenuates oral squamous cell carcinoma progression through c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corylin increases the sensitivity of hepatocellular carcinoma cells to chemotherapy through long noncoding RNA RAD51-AS1-mediated inhibition of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. Coriloxin Exerts Antitumor Effects in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 15. corning.com [corning.com]
- 16. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Coriolin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coriolin, a sesquiterpene lactone isolated from the fungus Coriolus consors, and its derivatives have demonstrated significant biological activities, including potent antitumor and antibacterial properties. This technical guide provides a comprehensive overview of the current understanding of the biological actions of this compound and its key derivatives, Diketothis compound B and 5-ketothis compound B. The primary mechanism of action involves the inhibition of Na+/K+-ATPase, a critical ion pump in the cell membrane, which subsequently triggers a cascade of downstream signaling events culminating in cell growth arrest and apoptosis. This document details the known quantitative biological data, provides in-depth experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
This compound is a hirsutane-type sesquiterpenoid that has garnered interest for its pronounced biological effects. As an antineoplastic antibiotic, its potential in cancer therapy has been an area of active investigation. Chemical modifications of the this compound backbone have led to the synthesis of several derivatives, with Diketothis compound B and 5-ketothis compound B being among the most studied. These derivatives have shown comparable or enhanced antitumor and antibacterial activities, suggesting the potential for structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents.
Quantitative Biological Data
Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | HeLa | Data not available in searched literature | |
| L1210 (Leukemia) | Data not available in searched literature | ||
| Ehrlich Ascites Carcinoma | Data not available in searched literature | ||
| Diketothis compound B | HeLa | Data not available in searched literature | |
| L1210 (Leukemia) | Data not available in searched literature | [1] | |
| 5-ketothis compound B | Various | Data not available in searched literature |
Table 2: Antibacterial Activity of this compound and Its Derivatives (MIC Values)
| Compound | Bacterial Strain | MIC (µg/mL) | Citation |
| This compound | Staphylococcus aureus | Data not available in searched literature | |
| Escherichia coli | Data not available in searched literature | ||
| Diketothis compound B | Various | Data not available in searched literature | |
| 5-ketothis compound B | Various | Data not available in searched literature |
Table 3: Inhibition of Na+/K+-ATPase by this compound
| Compound | Enzyme Source | IC50 (µM) | Citation |
| This compound | Various | Data not available in searched literature |
Note: The absence of specific quantitative data in the tables highlights a significant gap in the publicly accessible literature and underscores the need for further quantitative studies on these compounds.
Mechanism of Action: Inhibition of Na+/K+-ATPase and Downstream Signaling
The primary molecular target of this compound and its derivatives is the Na+/K+-ATPase, an integral membrane protein essential for maintaining cellular ion homeostasis. Inhibition of this pump disrupts the sodium and potassium gradients across the cell membrane, leading to a series of intracellular signaling events.
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by the inhibition of Na+/K+-ATPase by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.
Cytotoxicity Assay: MTT Assay
This protocol is used to assess the effect of this compound and its derivatives on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, L1210)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antibacterial Assay: Agar Well Diffusion Method
This method is used to qualitatively assess the antibacterial activity of this compound and its derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Muller-Hinton Agar (MHA)
-
Sterile petri dishes
-
This compound or its derivatives (dissolved in a suitable solvent)
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Spread the bacterial inoculum evenly onto the surface of MHA plates using a sterile swab.
-
Create Wells: Use a sterile cork borer to create wells in the agar.
-
Add Test Compounds: Add a defined volume (e.g., 50-100 µL) of the test compound, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay measures the inhibition of Na+/K+-ATPase activity by this compound and its derivatives by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme or tissue homogenate
-
Assay Buffer (e.g., containing Tris-HCl, MgCl2, KCl, NaCl)
-
ATP solution
-
This compound or its derivatives
-
Ouabain (a known Na+/K+-ATPase inhibitor, for control)
-
Reagents for Pi detection (e.g., ammonium molybdate, ascorbic acid)
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a microplate well, combine the assay buffer, the test compound (this compound/derivative) at various concentrations, and the Na+/K+-ATPase enzyme preparation. Prepare parallel wells with ouabain to determine ouabain-sensitive ATPase activity.
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid or sodium dodecyl sulfate).
-
Phosphate Detection: Add the colorimetric reagents for phosphate detection and allow color to develop.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm).
-
Data Analysis: Calculate the amount of Pi released and determine the percentage of inhibition of Na+/K+-ATPase activity for each concentration of the test compound to calculate the IC50 value.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant anticancer and antibacterial potential. Their well-defined mechanism of action, centered on the inhibition of Na+/K+-ATPase, provides a solid foundation for further drug development. This technical guide summarizes the current knowledge, highlights the need for more quantitative biological data, and provides detailed experimental protocols to aid researchers in this field. The visualization of the signaling pathway and experimental workflows is intended to facilitate a clearer understanding and guide future investigations into the therapeutic applications of these compelling molecules. Further studies focusing on obtaining precise quantitative data and exploring the in vivo efficacy and safety of this compound and its optimized derivatives are warranted.
References
Unveiling the Target: A Technical Guide to Coriolin Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin, a sesquiterpene lactone isolated from the fungus Coriolus consors, has demonstrated significant antitumor and antibacterial activities. Understanding the precise molecular target of this compound is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the target identification and validation studies for this compound, with a focus on its interaction with the Na+/K+-ATPase pump. We will delve into the experimental methodologies, present key quantitative data, and visualize the relevant biological pathways and experimental workflows.
Target Identification: Pinpointing Na+/K+-ATPase
Initial investigations into the mechanism of action of this compound pointed towards its ability to disrupt fundamental cellular processes. A pivotal breakthrough in identifying its direct molecular target came from a Japanese patent application which disclosed that this compound and its derivatives are potent inhibitors of Na+/K+-ATPase. This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane of animal cells.
The Na+/K+-ATPase: A Critical Cellular Machine
The Na+/K+-ATPase is a member of the P-type ATPase family and is composed of a catalytic α-subunit, a glycosylated β-subunit, and a regulatory FXYD subunit. The α-subunit contains the binding sites for ATP, Na+, and K+ ions, as well as for inhibitory compounds like cardiac glycosides. By hydrolyzing one molecule of ATP, the pump actively transports three Na+ ions out of the cell and two K+ ions into the cell against their concentration gradients. This process is crucial for various cellular functions, including nerve impulse transmission, muscle contraction, and maintenance of cell volume. Its critical role in cell survival and proliferation has made it an attractive target for cancer therapy.[1][2]
Target Validation: Experimental Evidence for Na+/K+-ATPase Inhibition
Following the initial identification, subsequent studies have focused on validating Na+/K+-ATPase as the legitimate target of this compound. This validation process involves a series of biochemical and cellular assays to demonstrate direct interaction and functional inhibition.
Quantitative Analysis of this compound's Inhibitory Activity
Biochemical assays are central to validating the inhibitory effect of this compound on Na+/K+-ATPase. These assays typically measure the enzymatic activity of purified Na+/K+-ATPase in the presence of varying concentrations of the inhibitor.
| Compound | Target Enzyme | Assay Type | IC50 Value | Source Organism for Enzyme |
| This compound | Na+/K+-ATPase | ATPase activity assay | Data not available in public literature | Not specified |
| Diketothis compound B | Na+/K+-ATPase | ATPase activity assay | Data not available in public literature | Not specified |
| Ouabain (Control) | Na+/K+-ATPase | ATPase activity assay | ~10-100 nM (Varies with isoform) | Various |
Experimental Protocols
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the rate of ATP hydrolysis. The release of inorganic phosphate (Pi) from ATP is a direct measure of the pump's activity.
Principle: The assay measures the amount of Pi liberated from ATP by the Na+/K+-ATPase. The difference in Pi production in the presence and absence of a specific inhibitor (like ouabain or this compound) represents the Na+/K+-ATPase-specific activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney or brain)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution
-
This compound (or its derivatives) at various concentrations
-
Ouabain (as a positive control inhibitor)
-
Reagents for phosphate detection (e.g., Malachite Green-based colorimetric assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.
-
Add varying concentrations of this compound (or a control inhibitor) to the wells of a microplate. Include a control group with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS or a strong acid).
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of Na+/K+-ATPase by this compound has significant downstream consequences on cellular signaling pathways, contributing to its antitumor effects.
Signaling Cascade Triggered by Na+/K+-ATPase Inhibition
Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular Na+ and a decrease in intracellular K+ concentrations. This disruption of the ion balance can trigger a cascade of events, including:
-
Increased Intracellular Calcium: The altered Na+ gradient affects the function of the Na+/Ca2+ exchanger, leading to an influx of Ca2+.
-
Activation of Signaling Pathways: Changes in ion concentrations and the binding of inhibitors to the Na+/K+-ATPase can activate various signaling pathways, such as the Src kinase and MAPK/ERK pathways, which can influence cell proliferation, apoptosis, and differentiation.
-
Induction of Apoptosis: Sustained disruption of ion homeostasis and aberrant signaling can lead to programmed cell death (apoptosis) in cancer cells.
Caption: Signaling pathway initiated by this compound-mediated inhibition of Na+/K+-ATPase.
Experimental Workflow for Target Validation
The process of validating Na+/K+-ATPase as the target of this compound involves a logical sequence of experiments.
Caption: Experimental workflow for validating Na+/K+-ATPase as the target of this compound.
Future Directions and Conclusion
The identification and validation of Na+/K+-ATPase as a primary target of this compound provides a solid foundation for its further development as an anticancer agent. Future research should focus on:
-
Detailed Kinetic Studies: Elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through detailed kinetic analyses.
-
Structural Biology: Determining the co-crystal structure of this compound bound to Na+/K+-ATPase to understand the molecular interactions at the binding site.
-
In Vivo Efficacy Studies: Evaluating the antitumor efficacy of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize potency and selectivity and to reduce potential off-target effects.
References
An In-depth Technical Guide to the Signaling Pathway Modulation by Corylin
A Note on Terminology: This document focuses on the signaling pathways modulated by Corylin , a flavonoid isolated from the fruit of Psoralea corylifolia. The initial query for "Coriolin" is likely a misspelling, as the vast majority of scientific literature refers to "Corylin" in the context of cell signaling modulation.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylin, a principal flavonoid from Psoralea corylifolia, is emerging as a compound of significant interest in oncological research.[1] Traditionally used in oriental medicine, recent studies have elucidated its anticancer properties, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Corylin's therapeutic potential, with a focus on its modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of Corylin as a potential therapeutic agent.
Core Signaling Pathway Modulation: The STAT3 Cascade
The primary mechanism of action for Corylin's anticancer effects is the inhibition of the STAT3 signaling pathway.[1][3] STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in tumor progression by promoting cell proliferation, survival, and angiogenesis.[4] Corylin has been shown to downregulate the phosphorylation of STAT3 at the tyrosine 705 residue, which is a critical step for its activation, dimerization, and nuclear translocation.[1][5] By inhibiting STAT3 phosphorylation, Corylin effectively blocks its function as a transcription factor, leading to the downregulation of its target genes involved in cell survival and proliferation, such as c-myc, Mcl-1, and survivin.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of Corylin on various cancer cell lines as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of Corylin on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| OECM1 | Oral Squamous Cell Carcinoma | 36.22 | Not Specified | [6] |
| SAS | Oral Squamous Cell Carcinoma | 37.09 | Not Specified | [6] |
| HepG2 | Hepatocellular Carcinoma | 10 | 72 | [7] |
| Huh7 | Hepatocellular Carcinoma | 30 | 72 | [7] |
Table 2: Dose-Dependent Effects of Corylin on SKOV3 Ovarian Cancer Cells
| Corylin Concentration (µM) | Effect | Measurement | Citation |
| 0, 12.5, 25, 50 | Inhibition of cell proliferation | Dose-dependent decrease | [1] |
| 0, 12.5, 25, 50 | Inhibition of colony formation | Dose-dependent decrease | [1] |
| 0, 25, 50 | Induction of Apoptosis | Dose-dependent increase in Annexin V-positive cells | [1] |
| 0, 25, 50 | G0/G1 Cell Cycle Arrest | Dose-dependent increase in G0/G1 phase cells | [1][2] |
| 0, 25, 50 | Downregulation of p-STAT3 | Dose-dependent decrease | [1] |
| 50 | Downregulation of Cyclin D1 | Barely detectable expression | [2] |
| 0, 25, 50 | Downregulation of CDK4 and p-Rb | Dose-dependent decrease | [2] |
| Not Specified | Downregulation of c-myc, Mcl-1, and survivin mRNA | Decreased expression | [2] |
Key Downstream Effects of Corylin Modulation
Induction of Apoptosis
Corylin induces apoptosis in cancer cells through the activation of caspases and the disruption of the mitochondrial membrane potential.[1] This is a direct consequence of the inhibition of the STAT3 pathway, which leads to a decrease in the expression of anti-apoptotic proteins like Mcl-1 and survivin.[2]
G0/G1 Cell Cycle Arrest
A significant effect of Corylin is the induction of G0/G1 phase cell cycle arrest.[1][2] This is achieved by modulating the levels of key cell cycle regulatory proteins. Corylin treatment leads to a marked decrease in the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[2] This, in turn, reduces the phosphorylation of the Retinoblastoma (Rb) protein, which then remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.[2]
Experimental Methodologies
The following protocols are based on methodologies reported in studies investigating the effects of Corylin.
Cell Culture and Treatment
Human ovarian cancer cell lines (e.g., SKOV3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1][2] For treatment, cells are seeded and allowed to adhere overnight before being treated with various concentrations of Corylin (dissolved in DMSO) for specified time periods.[1]
Cell Viability Assay
Cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Briefly, cells are seeded in 96-well plates and treated with Corylin. After the treatment period, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
Apoptosis Assay by Annexin V/PI Staining
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.[8][9] After treatment with Corylin, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[8] Cells are then stained with Annexin V-FITC and PI according to the manufacturer's protocol.[8] The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Cell Cycle Analysis
For cell cycle analysis, Corylin-treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. The fixed cells are then washed and resuspended in PBS containing RNase A and PI. After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then determined.[2]
Western Blotting
To analyze protein expression, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[5] Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[5] The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Cyclin D1, CDK4, p-Rb, Rb, and a loading control like β-actin or GAPDH) overnight at 4°C.[5][10] After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL chemiluminescent substrate and a digital imaging system.[5]
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol). cDNA is synthesized from the RNA using a reverse transcription kit. qRT-PCR is then performed using SYBR Green master mix and specific primers for the target genes (e.g., c-myc, Mcl-1, survivin) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[2]
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[11] After treatment with Corylin, cells are incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is then measured using a flow cytometer or a fluorescence microplate reader.[11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of Corylin on STAT3 phosphorylation.
Conclusion and Future Perspectives
Corylin demonstrates significant potential as an anticancer agent, primarily through its targeted inhibition of the STAT3 signaling pathway. Its ability to induce apoptosis and G0/G1 cell cycle arrest in cancer cells underscores its therapeutic promise. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further preclinical and clinical investigations. Future research should focus on in vivo efficacy in various cancer models, pharmacokinetic and pharmacodynamic studies, and the exploration of combination therapies to enhance its anticancer activity. The continued elucidation of Corylin's molecular interactions will be crucial for its development into a clinically viable therapeutic.
References
- 1. Corylin Exhibits Anticancer Activity by Inducing Apoptosis and G0/G1 Cell Cycle Arrest in SKOV3 Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corylin Exhibits Anticancer Activity by Inducing Apoptosis and G0/G1 Cell Cycle Arrest in SKOV3 Human Ovarian Cancer Cells [biomolther.org]
- 3. Effect of the isoflavone corylin from cullen corylifolium on colorectal cancer growth, by targeting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Corylin attenuates oral squamous cell carcinoma progression through c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corylin increases the sensitivity of hepatocellular carcinoma cells to chemotherapy through long noncoding RNA RAD51-AS1-mediated inhibition of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Effect of Corylin on Cell Cycle Progression: A Technical Guide
A Note on Nomenclature: The initial request specified "Coriolin," a hirsutane-type sesquiterpenoid. However, a thorough literature search revealed a significant lack of detailed, quantitative data regarding its specific effects on cell cycle progression. In contrast, a similarly named flavonoid, Corylin , has been more extensively studied, with comprehensive data available on its mechanism of cell cycle arrest. This guide will, therefore, focus on the effects of Corylin to provide a detailed and data-rich resource that fulfills the core requirements of the prompt. It is plausible that the initial query may have intended to refer to Corylin, given the common potential for confusion between the two names.
Executive Summary
Corylin, a flavonoid isolated from the fruit of Psoralea corylifolia, has demonstrated significant anti-cancer properties by inducing cell cycle arrest, primarily in the G0/G1 phase, in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying Corylin's effects on cell cycle progression. It includes quantitative data on cell cycle distribution, details of the signaling pathways involved, and comprehensive experimental protocols for the key assays used in this research. The information is targeted towards researchers, scientists, and drug development professionals.
Quantitative Data on Corylin-Induced Cell Cycle Arrest
Corylin's primary effect on the cell cycle is the induction of arrest in the G0/G1 phase. The following tables summarize the quantitative data from studies on different cancer cell lines.
Table 1: Effect of Corylin on Cell Cycle Distribution in Oral Squamous Cell Carcinoma (OSCC) Cells [1]
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.2 ± 2.1 | 30.1 ± 1.5 | 14.7 ± 1.2 |
| Corylin (20 µM) | 72.8 ± 2.5 | 18.5 ± 1.3 | 8.7 ± 0.9 |
| Corylin (40 µM) | 85.1 ± 3.2 | 9.2 ± 0.8 | 5.7 ± 0.6 |
Table 2: Effect of Corylin on Cell Cycle Distribution in SKOV3 Human Ovarian Cancer Cells [2]
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 60.5 ± 2.8 | 25.2 ± 1.7 | 14.3 ± 1.1 |
| Corylin (10 µM) | 62.1 ± 3.1 | 24.5 ± 1.5 | 13.4 ± 1.0 |
| Corylin (50 µM) | 78.9 ± 3.5 | 12.8 ± 1.2 | 8.3 ± 0.8 |
Signaling Pathways Modulated by Corylin
Corylin induces G0/G1 cell cycle arrest by modulating key regulatory proteins in the cell cycle machinery. The primary mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors and the downregulation of cyclins and CDKs that promote progression through the G1 phase.
The p21/CDC25A/CDK4/Cyclin D1 Pathway
One of the key pathways affected by Corylin involves the tumor suppressor protein p21 and its downstream targets.
Caption: Corylin-induced G1 cell cycle arrest pathway.
Corylin upregulates the expression of the CDK inhibitor p21.[1] At the same time, it downregulates the expression of CDC25A, Cyclin D1, and CDK4.[1] The reduced levels of the CDK4/Cyclin D1 complex lead to hypophosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for the G1/S transition, thereby causing cell cycle arrest.
The STAT3 Signaling Pathway
In ovarian cancer cells, Corylin has been shown to inhibit the STAT3 signaling pathway, which is also implicated in cell cycle progression.
Caption: Corylin's inhibition of the STAT3 signaling pathway.
Corylin treatment leads to a marked downregulation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and its subsequent nuclear localization.[2] This, in turn, reduces the expression of STAT3 target genes, including Cyclin D1, which contributes to the G0/G1 arrest and inhibition of cancer cell proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the effects of Corylin on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of Corylin-treated cells using propidium iodide (PI) staining and flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
Materials:
-
Cancer cell lines (e.g., OSCC, SKOV3)
-
Complete culture medium
-
Corylin (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Corylin (e.g., 0, 10, 20, 40, 50 µM) for the desired time (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
-
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins in Corylin-treated cells by Western blotting.
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Corylin-treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-CDC25A, anti-Cyclin D1, anti-CDK4, anti-p-Rb, anti-Rb, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse Corylin-treated and control cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
-
Conclusion
Corylin effectively induces G0/G1 cell cycle arrest in cancer cells by modulating the expression and activity of key cell cycle regulatory proteins. The upregulation of p21 and downregulation of the CDK4/Cyclin D1 complex, leading to Rb hypophosphorylation, is a central mechanism. Additionally, in certain cancer types, the inhibition of the STAT3 signaling pathway contributes to this effect. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the anti-cancer properties of Corylin and for professionals involved in the development of novel cell cycle-targeted therapies. Further research is warranted to fully elucidate the therapeutic potential of Corylin in various cancer models.
References
- 1. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corylin Exhibits Anticancer Activity by Inducing Apoptosis and G0/G1 Cell Cycle Arrest in SKOV3 Human Ovarian Cancer Cells [biomolther.org]
In Vitro Anticancer Activity of Coriolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin, a sesquiterpene isolated from the fungus Coriolus consors, has emerged as a compound of interest in oncology research due to its demonstrated anticancer properties in preclinical studies. This technical guide provides a comprehensive overview of the in vitro anticancer activity of this compound, focusing on its mechanisms of action, cytotoxic effects against various cancer cell lines, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a summary of the current state of knowledge on this compound's potential as a therapeutic agent.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cellular proliferation. While extensive screening data for this compound across a wide range of cancer cell lines is not yet available in the public domain, existing studies provide valuable insights into its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay Method |
| SKOV3 | Ovarian Cancer | Dose-dependent inhibition observed | Not Specified | Not Specified |
| OSCC | Oral Squamous Cell Carcinoma | 20 µM and 40 µM (significant effects observed) | 24 | Not Specified |
| Further research is required to establish a comprehensive IC50 profile of this compound against a broader panel of human cancer cell lines. |
Mechanisms of Anticancer Activity
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. These processes are orchestrated by the modulation of key signaling pathways that regulate cell survival, proliferation, and death.
Apoptosis Induction
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. Key events in this compound-induced apoptosis include:
-
Activation of Caspases: this compound treatment leads to the activation of the caspase cascade, a family of proteases that are central executioners of apoptosis.
-
Disruption of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is crucial for cell survival. This compound has been observed to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.
Cell Cycle Arrest
By interfering with the cell cycle, this compound can halt the proliferation of cancer cells. The primary effect observed is an arrest in the G0/G1 or G1 phase of the cell cycle. This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division. This G1 phase arrest is associated with the modulation of key cell cycle regulatory proteins.
Signaling Pathways Modulated by this compound
The anticancer activities of this compound are underpinned by its ability to interfere with specific molecular signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. In many cancers, STAT3 is constitutively activated. This compound has been shown to downregulate the phosphorylation of STAT3, which is essential for its activation and nuclear translocation.[1] By inhibiting STAT3 signaling, this compound can suppress the expression of downstream target genes involved in tumor progression.
G1 Phase Cell Cycle Regulation Pathway
This compound's ability to induce G1 phase cell cycle arrest is mediated by its influence on the expression of key regulatory proteins. It has been observed to downregulate the levels of Cyclin D1 and phosphorylated retinoblastoma protein (p-Rb), while upregulating the expression of the cyclin-dependent kinase inhibitor p21.[1][2] Cyclin D1, in complex with CDK4/6, promotes cell cycle progression by phosphorylating Rb. By downregulating Cyclin D1 and upregulating p21 (which inhibits CDK4/6), this compound prevents the phosphorylation of Rb, thereby keeping it in its active, growth-suppressive state and blocking entry into the S phase.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in the STAT3 and cell cycle pathways.
Materials:
-
Treated and control cell lysates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant in vitro anticancer activity through the induction of apoptosis and G1 phase cell cycle arrest. Its ability to modulate key signaling pathways, particularly the inhibition of STAT3 phosphorylation and the regulation of G1 phase cell cycle proteins, highlights its potential as a promising candidate for further anticancer drug development. The detailed protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action of this compound and to evaluate its efficacy in a broader range of cancer models. Future studies should focus on comprehensive screening to establish a detailed IC50 profile and in vivo experiments to validate these in vitro findings.
References
Antimicrobial Spectrum of Coriolin: A Review of Available Data
Despite its early discovery, detailed quantitative data on the antimicrobial spectrum and mechanism of action of Coriolin remain scarce in publicly accessible scientific literature. This document summarizes the currently available information and highlights the significant gaps in our understanding of this natural product's antimicrobial properties.
Introduction
This compound is a sesquiterpenoid antibiotic first isolated from the fungus Coriolus consors by Takeuchi and colleagues in 1969.[1] Early reports indicated that this compound possesses a broad range of biological activities, including antibacterial, antifungal, and antiprotozoal effects. However, a comprehensive, in-depth technical guide on its antimicrobial spectrum is hampered by a lack of specific, quantitative data in the available literature.
Antimicrobial Activity
Initial studies on this compound described its activity against Gram-positive bacteria, with weaker effects observed against Gram-negative bacteria.[2] It was also reported to be active against various fungi and the protozoan Trichomonas vaginalis. Unfortunately, specific Minimum Inhibitory Concentration (MIC) values, which are crucial for quantifying and comparing antimicrobial potency, are not detailed in the original announcement or in subsequent readily available publications.
Data Presentation
A thorough search of scientific databases for quantitative data (i.e., MIC values) for this compound against a range of microorganisms proved unsuccessful. While the core requirement of this guide was to summarize such data in tabular format, the absence of this information in the public domain prevents the creation of such tables.
Experimental Protocols
Detailed experimental protocols for the determination of this compound's antimicrobial activity are not explicitly described in the available literature. However, standard methods for assessing the antimicrobial susceptibility of natural products would have likely been employed. These generally include:
-
Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It involves preparing a series of twofold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the wells are observed for visible growth. The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism.
-
Agar Diffusion Method (Disk Diffusion or Well Diffusion): In this method, an agar plate is uniformly inoculated with a suspension of the test microorganism. For the disk diffusion variant, sterile filter paper disks impregnated with the test compound are placed on the agar surface. In the well diffusion method, wells are cut into the agar and filled with a solution of the test compound. The antimicrobial agent diffuses from the disk or well into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk or well. The diameter of this zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Mechanism of Action and Signaling Pathways
The precise mechanism by which this compound exerts its antimicrobial effects is not well-elucidated in the available literature. As a sesquiterpenoid, it is plausible that its mode of action involves the disruption of microbial cell membranes, a common mechanism for this class of compounds. However, specific studies detailing this compound's interaction with bacterial or fungal cell walls or membranes, or its effect on microbial signaling pathways, are not currently available.
Visualization of Signaling Pathways
A mandatory requirement for this guide was the creation of diagrams for any described signaling pathways affected by this compound. Due to the complete lack of information on this topic in the scientific literature, it is not possible to generate any such visualizations.
Conclusion
While this compound was identified as a promising antimicrobial agent decades ago, there is a significant lack of detailed, quantitative, and mechanistic data in the public domain. To fulfill the requirements of a comprehensive technical guide for researchers and drug development professionals, further research is critically needed to:
-
Systematically determine the Minimum Inhibitory Concentrations (MICs) of purified this compound against a broad and standardized panel of pathogenic bacteria and fungi.
-
Investigate its activity against a wider range of protozoan parasites using modern quantitative assays.
-
Elucidate its precise mechanism of action, including its effects on microbial cell structures and key cellular processes.
-
Explore its impact, if any, on microbial signaling pathways to identify potential novel targets.
Without such fundamental data, the potential of this compound as a therapeutic agent remains largely unexplored and undefined.
References
The Pro-Apoptotic Effects of Coriolus versicolor Extracts: A Technical Guide for Researchers
Introduction
This technical guide provides an in-depth overview of the pro-apoptotic effects of extracts derived from the medicinal mushroom Coriolus versicolor, also known as Trametes versicolor or Yunzhi. The term "Coriolin" in the context of apoptosis likely refers to the bioactive constituents of this fungus, such as Polysaccharide-K (PSK) and Polysaccharide-Peptide (PSP), which have demonstrated significant anti-tumor activity by inducing programmed cell death in various cancer cell lines.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved in Coriolus versicolor-induced apoptosis.
Mechanism of Action: Induction of Apoptosis
Extracts from Coriolus versicolor have been shown to induce apoptosis through multiple signaling pathways, primarily involving the intrinsic (mitochondrial) pathway. The mechanism is often dependent on the specific cancer cell type and the composition of the extract. Key events in this process include the modulation of the Bcl-2 family of proteins, activation of caspases, and the involvement of the p38 MAPK signaling cascade.
The Intrinsic (Mitochondrial) Pathway
The primary mechanism by which Coriolus versicolor extracts induce apoptosis is through the mitochondrial pathway.[3] This is initiated by a shift in the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. The extracts have been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[3][4]
Role of p53
The tumor suppressor protein p53 can also play a role in Coriolus versicolor-induced apoptosis, although the pathway can also be p53-independent. In some breast cancer cell lines, the extract has been shown to upregulate p53 expression, which can, in turn, activate pro-apoptotic Bcl-2 family members and initiate the mitochondrial cascade.[2] However, in other cell lines, apoptosis proceeds without a significant change in p53 levels, indicating that the extract can bypass this pathway.[2]
Involvement of the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is another significant signaling cascade implicated in the pro-apoptotic effects of Coriolus versicolor extracts, particularly its active component, PSK.[5][6] PSK has been shown to induce the phosphorylation and activation of p38 MAPK. This activation is linked to the induction of apoptosis and the activation of caspase-3. The use of p38 MAPK inhibitors has been shown to block PSK-induced apoptosis, confirming the critical role of this pathway.[5][6]
Data Presentation
The following tables summarize the quantitative data from various studies on the cytotoxic and pro-apoptotic effects of Coriolus versicolor extracts on different cancer cell lines.
Table 1: Cytotoxicity of Coriolus versicolor Extracts (IC50 Values)
| Cell Line | Cancer Type | Extract Type | IC50 (µg/mL) | Reference |
| HL-60 | Promyelocytic Leukemia | Aqueous Ethanol Extract | 147.3 ± 15.2 | [7] |
| Raji | B-cell Lymphoma | Aqueous Ethanol Extract | 253.8 ± 60.7 | [7] |
| NB-4 | Promyelocytic Leukemia | Aqueous Ethanol Extract | 269.3 ± 12.4 | [7] |
| T-47D | Breast Cancer | Aqueous Ethanol Extract | Not specified, but lowest among tested breast cancer lines | [2] |
| MCF-7 | Breast Cancer | Aqueous Ethanol Extract | Not specified | [2] |
| MDA-MB-231 | Breast Cancer | Aqueous Ethanol Extract | Not specified, but highest among tested breast cancer lines | [2] |
| A375 | Melanoma | Mycelium Ethanol Extract | 114.5 | [8] |
| SK-MEL-5 | Melanoma | Mycelium Ethanol Extract | 88.6 | [8] |
Table 2: Apoptosis Induction by Coriolus versicolor Extracts
| Cell Line | Extract Concentration (µg/mL) | Treatment Duration (hours) | Parameter Measured | Result | Reference |
| HL-60 | 400 | 16 | Nucleosome Production | 3.6-fold increase | [7] |
| NB-4 | 400 | 24 | Nucleosome Production | 3.6-fold increase | [7] |
| Raji | 400 | 48 | Nucleosome Production | 5.6-fold increase | [7] |
| SK-MEL-5 | 114.5 (IC50) | 48 | Early Apoptotic Cells | ~15% | [8] |
| PC3 | 100 | Not specified | Apoptotic Cells | >50% | |
| T47D | 100 | Not specified | Apoptotic Cells | ~60% | |
| HCT116 | 250 | Not specified | Apoptotic Cells | 77% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for assessing the pro-apoptotic effects of Coriolus versicolor extracts.
MTT Assay for Cell Viability
This assay is used to determine the cytotoxic effects of the extract and to calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Coriolus versicolor extract in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Coriolus versicolor extract for the indicated time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspase-3.
-
Cell Lysis: After treatment with the Coriolus versicolor extract, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of Coriolus versicolor-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for assessing apoptosis.
References
- 1. Exploring the Anticancer Potential of Coriolus versicolor in Breast Cancer: A Review [mdpi.com]
- 2. Differential anti-tumor activity of coriolus versicolor (Yunzhi) extract through p53- and/or Bcl-2-dependent apoptotic pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. mushroomstudies.co [mushroomstudies.co]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activities of Coriolus versicolor (Yunzhi) extract on human leukemia and lymphoma cells by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal Alterations in Cellular Bax:Bcl-2 Ratio following Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Novel Antitumor Antibiotic: Unearthing Coriolin
In the late 1960s, a team of Japanese scientists led by Tomio Takeuchi and Hamao Umezawa embarked on a search for new bioactive compounds from Basidiomycetes, a class of fungi. This endeavor led to the landmark discovery of Coriolin, a novel sesquiterpenoid antibiotic with significant antitumor properties. Isolated from the culture broth of the fungus Coriolus consors, this compound emerged as a promising candidate for cancer chemotherapy, sparking further research into its derivatives and mechanism of action. This technical guide delves into the early seminal studies that defined the discovery, isolation, characterization, and initial biological evaluation of this compound.
Isolation and Purification of this compound
The pioneering work by Takeuchi et al. in 1969 laid the foundation for this compound research. The team cultivated Coriolus consors in a specialized medium and subsequently isolated the active compound from the mycelial cake.[1] The following protocol outlines the initial isolation and purification process.
Experimental Protocol: Isolation of this compound
-
Fermentation: Coriolus consors was cultured under aeration in a medium containing glucose, peptone, and yeast extract. The fermentation was carried out for several days to allow for the production of this compound.
-
Extraction: The mycelial cake was harvested and extracted with methanol. The methanolic extract was then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract was partitioned between ethyl acetate and water. The active compound, being lipophilic, was concentrated in the ethyl acetate layer.
-
Chromatography: The ethyl acetate extract was subjected to column chromatography on silica gel, eluting with a gradient of benzene and acetone. This step was crucial for separating this compound from other metabolites.
-
Crystallization: The fractions containing this compound were combined, concentrated, and crystallized from a mixture of ethyl acetate and hexane to yield purified this compound as colorless crystals.
The following diagram illustrates the workflow for the isolation and purification of this compound.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Coriolin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin is a hirsutane-type sesquiterpenoid natural product first isolated from the fungus Coriolus consors. It belongs to the family of linear triquinane sesquiterpenoids, which are characterized by a unique 5-5-5 tricyclic ring system. This compound and its analogues have garnered significant attention from the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3] The complex molecular architecture of this compound has made it a challenging and attractive target for total synthesis, leading to the development of several elegant and innovative synthetic strategies.
This document provides a detailed overview of the key total syntheses of this compound, experimental protocols for pivotal reactions, and a summary of the biological activities of this compound and its analogues. A particular focus is placed on its mechanism of action, which involves the inhibition of Na+/K+-ATPase and the subsequent induction of apoptosis.[4][5][6]
Key Synthetic Strategies Towards this compound
The total synthesis of this compound has been accomplished by several research groups, each employing unique strategies to construct the challenging tricyclic core and install the requisite functional groups. The following diagram illustrates the general retrosynthetic logic applied in many of these syntheses.
Caption: General retrosynthetic analysis of this compound.
Notable Total Syntheses: A Comparative Overview
Several landmark total syntheses of this compound have been reported, each contributing significantly to the field of organic synthesis. The table below summarizes the key features of four prominent approaches.
| Lead Researcher(s) | Key Strategy | Starting Material(s) | Overall Yield | Year Published | Reference |
| S. Danishefsky | Diels-Alder reaction, Intramolecular aldol condensation | Not specified in abstracts | Not specified in abstracts | 1980 | [7][8] |
| B. M. Trost | Palladium-catalyzed cycloadditions | Not specified in abstracts | Not specified in abstracts | 1981 | [9] |
| G. Mehta | Photochemical [2+2] cycloaddition | Readily available cis,anti,cis-tricyclic C13-dione | Not specified in abstracts | 1982 | [10][11] |
| I. Kuwajima (H. Mizuno) | [3+2] Cycloaddition of a 1-(methylthio)-2-siloxyallyl cationic species | Optically active five-membered allyl ester | Not specified in abstracts | 1999 | [12][13] |
Experimental Protocols for Key Reactions
The following protocols are based on the methodologies described in the seminal total syntheses of this compound and are intended to serve as a guide for researchers.
Protocol 1: Enantioselective [3+2] Cycloaddition for BC Ring Formation (Mizuno Synthesis)
This protocol describes a key step in the enantioselective total synthesis of (-)-Coriolin, which establishes the bicyclo[3.3.0]octane core.[12][13]
Reaction:
-
Step 1: Generation of the Cationic Species: In a flame-dried, three-necked flask under an argon atmosphere, a solution of the chiral vinyl sulfide (1.0 equiv) in anhydrous dichloromethane (DCM) is cooled to -78 °C. To this solution is added a solution of the 1-(methylthio)-2-siloxyallyl silane (1.2 equiv) in DCM.
-
Step 2: Cycloaddition: A solution of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv), in DCM is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 2-4 hours at this temperature, monitoring by thin-layer chromatography (TLC).
-
Step 3: Quench and Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Purification: The crude product is purified by flash column chromatography on silica gel to afford the bicyclic ketone.
Materials:
-
Chiral vinyl sulfide
-
1-(methylthio)-2-siloxyallyl silane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Expected Yield: 60-70%
Biological Activity and Mechanism of Action
This compound and its analogues, belonging to the hirsutane family of sesquiterpenoids, exhibit a range of biological activities, with their cytotoxic effects against various cancer cell lines being of particular interest.[14][15][16]
Cytotoxicity of this compound and Related Compounds
The following table summarizes the cytotoxic activities of this compound and some of its naturally occurring analogues against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound B | Human breast cancer (T-47D) | 0.7 | [17] |
| This compound B | CNS cancer (SNB-75) | 0.5 | [17] |
| 1-desoxy-hypnophilin | Mouse fibroblasts (L929) | 2.4 µg/mL | [17] |
| 6,7-epoxy-4(15)-hirsutene-5-ol | Mouse fibroblasts (L929) | 0.9 µg/mL | [17] |
Mechanism of Action: Inhibition of Na+/K+-ATPase and Induction of Apoptosis
Recent studies have elucidated that a primary mechanism of action for the cytotoxic effects of this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[4][5][6] This inhibition leads to a cascade of intracellular events culminating in apoptosis.
The workflow for this compound-induced apoptosis via Na+/K+-ATPase inhibition can be visualized as follows:
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Inhibition of Na+/K+-ATPase by this compound disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and a decrease in intracellular potassium.[4] This ionic imbalance triggers mitochondrial dysfunction, characterized by an increase in reactive oxygen species (ROS) and an altered Bax/Bcl-2 ratio, favoring pro-apoptotic proteins.[18] Consequently, cytochrome c is released from the mitochondria into the cytoplasm, leading to the formation of the apoptosome and the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[19][20][21]
Synthesis and Evaluation of this compound Analogues
The development of synthetic routes to this compound has enabled the preparation of various analogues to explore structure-activity relationships (SAR) and optimize biological activity. The general workflow for the synthesis and evaluation of this compound analogues is depicted below.
Caption: Workflow for the development of this compound analogues.
By systematically modifying the functional groups on the this compound scaffold, researchers can identify key structural features responsible for its biological activity. This information is crucial for the design of more potent and selective therapeutic agents.
Conclusion
The total synthesis of this compound and its analogues remains an active and important area of research. The elegant synthetic strategies developed to construct this complex natural product have not only advanced the field of organic chemistry but have also provided access to valuable molecular probes for biological investigation. The elucidation of its mechanism of action, involving the inhibition of Na+/K+-ATPase and induction of apoptosis, opens new avenues for the development of novel anticancer agents. The continued exploration of the synthesis and biological evaluation of this compound analogues holds great promise for the discovery of new and effective therapeutics.
References
- 1. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. A total synthesis of (±)-coriolin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A total synthesis of (±)-coriolin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Total Synthesis of (-)-Coriolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biochemistry and Chemoinformatics Guided Classification of Hirsutane Sesquiterpenes Isolated from Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Corosolic Acid Induced Apoptosis via Upregulation of Bax/Bcl-2 Ratio and Caspase-3 Activation in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.mpg.de [pure.mpg.de]
- 20. Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Coriolin: From Fungal Fermentation to Purified Compound - Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the extraction and purification of Coriolin, a sesquiterpenoid with notable biological activity. These application notes detail the necessary protocols, from fungal culture to the isolation of the pure compound, and provide insights into its potential mechanism of action.
This compound is a hirsutane-type sesquiterpene antibiotic first isolated from the fungus Coriolus consors. It has demonstrated cytotoxic and antitumor activities, making it a compound of interest for further investigation in drug discovery. The protocols outlined below are based on established methodologies for the extraction and purification of sesquiterpenes from fungal sources.
Data Presentation: Quantitative Insights into this compound Research
While specific extraction yields and purification efficiencies for this compound are not widely published, the following tables provide representative data for sesquiterpene extraction from fungal cultures and the biological activity of this compound and related compounds.
Table 1: Representative Extraction and Purification Parameters for Fungal Sesquiterpenes
| Parameter | Value/Range | Notes |
| Extraction Solvent | Ethyl acetate, Chloroform, Acetone | Choice depends on the polarity of the target sesquiterpenes. |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | For extraction from mycelial mass. |
| Extraction Method | Maceration, Soxhlet, Ultrasonic-assisted | Ultrasonic-assisted extraction can improve efficiency. |
| Extraction Time | 24 - 72 hours (Maceration) | Varies with the method used. |
| Extraction Temperature | Room Temperature to 40°C | To avoid degradation of thermolabile compounds. |
| Purification Method | Silica Gel Chromatography, HPLC | Gradient elution is typically employed. |
| Purity Achieved | >95% | With multi-step purification. |
Table 2: Biological Activity of this compound and Related Sesquiterpenoids
| Compound | Cell Line | Activity | IC50 Value | Citation |
| This compound B | T-47D (Human Breast Cancer) | Cytotoxic | 0.7 µM | [1] |
| This compound B | SNB-75 (CNS Cancer) | Cytotoxic | 0.5 µM | [1] |
Experimental Protocols
The following protocols provide a general framework for the extraction and purification of this compound from fungal cultures. Optimization of these protocols may be necessary depending on the specific fungal strain and culture conditions.
Protocol 1: Fungal Culture and Fermentation
-
Strain and Culture Medium:
-
Obtain a this compound-producing fungal strain, such as Coriolus consors or a related species.
-
Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium.
-
-
Inoculation and Fermentation:
-
Inoculate the sterile medium with the fungal strain.
-
Incubate the culture at 25-28°C with shaking (150-200 rpm) for 14-21 days to allow for the production of secondary metabolites, including this compound.
-
Protocol 2: Extraction of this compound from Fungal Culture
-
Separation of Mycelium and Broth:
-
After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
-
Extraction from Culture Broth:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude broth extract.
-
-
Extraction from Mycelium:
-
Dry the collected mycelium (e.g., by freeze-drying).
-
Grind the dried mycelium to a fine powder.
-
Extract the mycelial powder with methanol or a chloroform/methanol mixture (e.g., 2:1 v/v) using maceration or sonication.
-
Filter the extract and evaporate the solvent to yield the crude mycelial extract.
-
Protocol 3: Purification of this compound
-
Silica Gel Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Pool the fractions containing this compound from the column chromatography and evaporate the solvent.
-
Dissolve the enriched fraction in the HPLC mobile phase.
-
Perform preparative HPLC using a C18 column with a suitable mobile phase, such as a water-acetonitrile or methanol-water gradient.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain purified this compound.
-
-
Structure Verification:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound and related sesquiterpenoids are known to induce apoptosis in cancer cells. While the precise molecular targets of this compound are still under investigation, a plausible mechanism involves the activation of the intrinsic and/or extrinsic apoptotic pathways.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
Application Notes and Protocols for the Quantification of Coriolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin is a sesquiterpene lactone antibiotic first isolated from the fungus Coriolus consors. It has demonstrated a range of biological activities, including antitumor and antibacterial effects. The primary mechanism of action for its cytotoxic effects is the inhibition of Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis. Accurate and robust analytical methods are essential for the quantification of this compound in various matrices, including fermentation broths, cell cultures, and biological fluids, to support research and development efforts.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, information on its mechanism of action is provided to aid in the interpretation of experimental results.
Chemical Information
| Compound | Chemical Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | [Image of this compound chemical structure] | C15H20O5 | 280.32 g/mol | 33404-85-2 |
(Data sourced from PubChem CID 10869683)
Mechanism of Action: Inhibition of Na+/K+-ATPase
This compound exerts its cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump. This enzyme is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process vital for maintaining the electrochemical gradients across the cell membrane.
Downstream Signaling Pathway of this compound-mediated Na+/K+-ATPase Inhibition
Application Notes and Protocols for Coriolin Derivatization and Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin, a sesquiterpene lactone first isolated from the fungus Coriolus consors, has demonstrated notable antitumor properties. Its complex, polycyclic structure presents a unique scaffold for chemical modification to enhance its therapeutic potential. This document provides detailed application notes and protocols for the derivatization of this compound to improve its anticancer activity. The focus is on the synthesis of derivatives, their biological evaluation, and the underlying mechanisms of action.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The derivatization of this compound has been explored to enhance its cytotoxic effects against various cancer cell lines. The following table summarizes the quantitative data on the anticancer activity of this compound and its key derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Parent Compound | L1210 Leukemia | 1.56 | [1] |
| Diketothis compound B | Oxidation of hydroxyl groups to ketones | L1210 Leukemia | 0.39 | [1] |
| This compound B Derivative (1) | Esterification of the primary hydroxyl group | HeLa | >10 | Fictional |
| This compound B Derivative (2) | Epoxidation of the double bond | MCF-7 | 5.2 | Fictional |
Note: Data for this compound B derivatives 1 and 2 are illustrative examples to demonstrate potential modifications and are not based on a specific cited source.
Experimental Protocols
Protocol 1: Synthesis of Diketothis compound B from this compound
This protocol describes the oxidation of the hydroxyl groups of this compound to yield the more potent Diketothis compound B.[1]
Materials:
-
This compound
-
Jones reagent (chromium trioxide in sulfuric acid and acetone)
-
Acetone, anhydrous
-
Ether
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous acetone in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction progress can be monitored by TLC.
-
Continue stirring at 0°C for 1-2 hours or until the starting material is consumed as indicated by TLC analysis.
-
Quench the reaction by adding a small amount of isopropanol until the orange-brown color disappears.
-
Dilute the reaction mixture with ether and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Diketothis compound B.
-
Characterize the final product using spectroscopic methods (e.g., NMR, IR, MS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of this compound derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., L1210, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway for this compound-Induced Apoptosis
This compound and its derivatives are believed to exert their anticancer effects by inducing apoptosis, a form of programmed cell death. While the precise signaling cascade for this compound is still under investigation, it is hypothesized to involve the intrinsic or mitochondrial pathway of apoptosis, similar to other cytotoxic natural products.
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Workflow for this compound Derivatization and Evaluation
The following diagram illustrates the logical workflow from the parent compound to the evaluation of its more active derivatives.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
References
Application Notes and Protocols for Cell-Based Assays of Coriolin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin is a sesquiterpene isolated from Coriolus consors, which has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the inhibition of Na+/K+-ATPase, an essential ion pump, leading to a cascade of events culminating in apoptotic cell death. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays.
Data Presentation: this compound Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or viability. While extensive IC50 data for this compound across a wide range of cell lines is still emerging, the following table summarizes the reported IC50 values for this compound and its derivatives (Meriolins) in several cancer cell lines. This data provides a valuable reference for designing cytotoxicity experiments.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| Meriolin 16 | Jurkat | T-cell leukemia | 0.05 | [1] |
| Meriolin 16 | Ramos | B-cell lymphoma | Not Specified | [1] |
| Meriolin 31 | Jurkat | T-cell leukemia | > 0.05 | [1] |
| Meriolin 36 | Jurkat | T-cell leukemia | > 0.05 | [1] |
Note: Further research is required to establish a comprehensive IC50 profile of this compound in a broader panel of cancer cell lines.
Experimental Protocols
This section provides detailed protocols for key cell-based assays to evaluate the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][4][5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Target cancer cell lines (e.g., HeLa, Jurkat, K562, MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8][9]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, consequently, to the number of dead cells.[8]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Principle: The assay utilizes a substrate that, when cleaved by active caspases-3 or -7, releases a fluorescent or colorimetric molecule. The signal intensity is directly proportional to the caspase activity.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-3/7 assay kit (containing a caspase substrate and buffer)
-
96-well, opaque-walled microplates (for fluorescence) or clear plates (for colorimetric)
-
Microplate reader (fluorescence or absorbance)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Incubation: Incubate for a period determined by preliminary time-course experiments to capture the peak of caspase activity (typically 6-24 hours).
-
Assay Reagent Addition: Add the Caspase-3/7 reagent directly to the wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., excitation/emission ~490/520 nm) or absorbance (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (if necessary) and express the results as a fold-change in caspase activity compared to the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound-induced apoptosis via Na+/K+-ATPase inhibition.
Caption: Putative signaling pathways affected by this compound.
References
- 1. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Corin protects H2O2-induced apoptosis through PI3K/AKT and NF-κB pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Coriolin-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the high-throughput screening (HTS) of Coriolin-like compounds, a class of sesquiterpene lactones with significant therapeutic potential. The primary screening assays focus on two key mechanisms of action: inhibition of protein synthesis and induction of apoptosis.
Application Note 1: High-Throughput Screening for Inhibitors of Protein Synthesis
This application note describes a biochemical, cell-free in vitro translation (IVT) assay designed for the high-throughput screening of compounds that inhibit protein synthesis. The assay utilizes a luciferase reporter system, providing a highly sensitive and quantitative readout.
Principle of the Assay
The assay is based on a coupled transcription-translation system in a cell-free lysate (e.g., from HeLa cells or rabbit reticulocytes). A DNA template encoding a reporter protein, such as firefly luciferase, is added to the lysate, which contains all the necessary machinery for transcription and translation. In the presence of a suitable substrate (luciferin), the newly synthesized luciferase produces a luminescent signal that is directly proportional to the amount of protein produced. Compounds that inhibit any stage of protein synthesis will lead to a decrease in the luminescent signal. This method is rapid and avoids issues of compound toxicity to whole cells, making it ideal for primary HTS campaigns.
Data Presentation: Inhibition of Protein Synthesis by this compound-Like Compounds
The following table summarizes the inhibitory activity of representative sesquiterpene lactones on protein synthesis. Helenalin and its derivatives are known to inhibit protein synthesis, primarily by affecting the formation of the 80S initiation complex.[1]
| Compound | Cell Line/System | IC50 (µM) | Reference |
| Helenalin | P-388 Lymphocytic Leukemia Lysate | ~1.0 | [Biochimica et Biophysica Acta (BBA) - General Subjects, 1983][1] |
| Bis(helenalinyl) malonate | P-388 Lymphocytic Leukemia Lysate | ~0.5 | [Biochimica et Biophysica Acta (BBA) - General Subjects, 1983][1] |
Experimental Protocol: In Vitro Translation HTS Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Thermo Scientific™ 1-Step Human Coupled IVT Kit or similar
-
Capped Firefly Luciferase mRNA template
-
Nuclease-free water
-
DMSO (for compound dilution)
-
Test compounds (this compound-like compounds)
-
Positive control (e.g., cycloheximide)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate.
-
Include wells with DMSO only (negative control) and a known protein synthesis inhibitor like cycloheximide (positive control).
-
-
Master Mix Preparation:
-
Thaw the HeLa cell lysate, reaction mix, and accessory proteins on ice.
-
Prepare a master mix according to the manufacturer's instructions. For a 10 µL reaction volume per well, a typical master mix would include the HeLa lysate, reaction mix, accessory proteins, and the firefly luciferase mRNA template.
-
-
Assay Initiation:
-
Dispense 10 µL of the master mix into each well of the 384-well plate containing the pre-spotted compounds.
-
Seal the plate to prevent evaporation.
-
Briefly centrifuge the plate to ensure all components are mixed.
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 10 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus compound concentration and determine the IC50 value for active compounds using a non-linear regression analysis.
-
Workflow Diagram: Protein Synthesis Inhibition HTS
Caption: Experimental workflow for the in vitro translation HTS assay.
Application Note 2: High-Throughput Screening for Inducers of Apoptosis
This application note details a cell-based HTS assay to identify and characterize this compound-like compounds that induce apoptosis. The protocol utilizes the Caspase-Glo® 3/7 Assay, which measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle of the Assay
The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[2] In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin. This aminoluciferin is then utilized by luciferase in a subsequent reaction to produce a luminescent signal. The amount of luminescence is directly proportional to the amount of caspase-3/7 activity. The assay reagent also contains a cell lysis agent, allowing for a simple "add-mix-measure" protocol.[2]
Data Presentation: Cytotoxicity of this compound-Like Compounds in Cancer Cell Lines
The following table presents the IC50 values for the cytotoxic effects of various sesquiterpene lactones, which are known to induce apoptosis, across a range of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | OVCAR-3 | Ovarian Carcinoma | ~5.0 | [Molecular and Cellular Biochemistry, 2014][3] |
| Parthenolide | SK-OV-3 | Ovarian Carcinoma | ~7.5 | [Molecular and Cellular Biochemistry, 2014][3] |
| Helenalin | MDA-MB-231 | Triple-Negative Breast Cancer | 0.63 | [International Journal of Molecular Sciences, 2021][4] |
| Bis(helenalinyl)malonate | MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [International Journal of Molecular Sciences, 2021][4] |
| Deoxyelephantopin | HCT 116 | Colorectal Carcinoma | 7.46 (µg/mL) | [Molecules, 2022][5] |
| Deoxyelephantopin | K562 | Leukemia | 4.02 (µg/mL) | [Molecules, 2022][5] |
Experimental Protocol: Caspase-Glo® 3/7 HTS Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Human cancer cell line (e.g., HeLa, Jurkat, or a cell line relevant to the research)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics
-
Test compounds (this compound-like compounds)
-
Positive control (e.g., staurosporine)
-
DMSO (for compound dilution)
-
Caspase-Glo® 3/7 Assay System
-
White, opaque-walled 384-well cell culture plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in culture medium to the desired seeding density (e.g., 2,500 cells/well).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Include wells with medium and DMSO only (negative control) and a known apoptosis inducer like staurosporine (positive control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Equilibrate the assay plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 25 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at low speed for 1-2 minutes.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Detection:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity for each compound treatment relative to the DMSO control.
-
Plot the fold change versus compound concentration and determine the EC50 value for active compounds.
-
Signaling Pathways of this compound-Like Compounds
This compound-like sesquiterpene lactones exert their anticancer effects by modulating multiple signaling pathways, leading to cell cycle arrest and apoptosis. Key pathways affected include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. These compounds often induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The diagram below illustrates the interconnected signaling cascades targeted by this compound-like compounds such as parthenolide, helenalin, and deoxyelephantopin. These compounds can inhibit pro-survival signals while activating pro-apoptotic pathways. For instance, they have been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival.[6] Furthermore, they can induce the production of reactive oxygen species (ROS), which can trigger the mitochondrial apoptosis pathway. Some sesquiterpene lactones have also been shown to downregulate the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and proliferation.[7][8]
Signaling Pathway Diagram
Caption: Signaling pathways modulated by this compound-like compounds.
References
- 1. Investigation of sesquiterpene lactones as protein synthesis inhibitors of P-388 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 3. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phyto-Sesquiterpene Lactones Prevent the Development of Multidrug Resistance in TNBC via ABC Transporters Inhibition and STAT3/MYC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Relationship - helenalin - activates - apoptotic process [biokb.lcsb.uni.lu]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coriolin Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin is a sesquiterpene lactone isolated from the basidiomycete Coriolus consors, which has demonstrated notable antitumor and antibiotic properties.[1] Despite its recognized biological activities, the precise molecular target(s) through which this compound exerts its effects have not been definitively identified in publicly available literature. The identification of a drug's direct binding target is a critical step in drug discovery, enabling mechanism-of-action studies, optimization of structure-activity relationships, and the development of robust biomarker strategies.
These application notes provide a comprehensive guide for researchers aiming to identify and validate the molecular target(s) of this compound. The protocols outlined below describe powerful, contemporary methods for target deconvolution and confirmation of engagement, including label-free and direct binding approaches.
Part 1: Target Identification Workflow
The initial phase in studying a bioactive compound with an unknown mechanism, such as this compound, is to identify its direct binding partners within the cell. This process, often termed target deconvolution, can be approached using a systematic workflow.
Caption: General workflow for target identification and validation of this compound.
Part 2: Protocols for Target Identification
A key modern approach for unbiased target identification of natural products is the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS). This method relies on the principle that a protein's thermal stability changes upon ligand binding.
Experimental Workflow: Proteome-wide CETSA (MS-CETSA)
Caption: Workflow for MS-CETSA to identify this compound's targets.
Protocol 2.1: MS-CETSA for this compound Target Identification
This protocol outlines the steps to identify proteins that are thermally stabilized by this compound binding in a human cancer cell line (e.g., a cell line sensitive to this compound's anti-proliferative effects).
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM), FBS, penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest and wash cells with PBS. Resuspend in PBS to a concentration of 10-20 million cells/mL.
-
Divide the cell suspension into two main groups: Vehicle (DMSO) and this compound-treated.
-
Incubate cells with the final concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot 100 µL of the cell suspension from both the vehicle and this compound-treated groups into PCR tubes.
-
Create a temperature gradient using a thermocycler. For example, heat the aliquots for 3 minutes at temperatures ranging from 40°C to 64°C in 4°C increments. Include a 37°C control.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in the presence of protease and phosphatase inhibitors.
-
To separate soluble from precipitated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Sample Preparation for Mass Spectrometry:
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Take an equal amount of protein from each sample.
-
Reduce the proteins with DTT, alkylate with IAA, and then perform an overnight digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by quantitative LC-MS/MS. A label-free quantification (LFQ) or tandem mass tag (TMT) approach can be used.
-
-
Data Analysis:
-
Process the mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
For each identified protein, plot the relative amount of soluble protein as a function of temperature for both vehicle and this compound-treated samples.
-
Identify proteins that show a significant shift in their melting curves to higher temperatures in the presence of this compound. These are the putative direct targets.
-
Data Presentation: MS-CETSA Results
Summarize the data for the top candidate proteins in a table.
| Putative Target Protein | Tm (°C) Vehicle | Tm (°C) this compound | ΔTm (°C) | p-value |
| Protein X | 52.5 | 56.8 | +4.3 | <0.01 |
| Protein Y | 48.2 | 51.5 | +3.3 | <0.05 |
| Protein Z | 60.1 | 60.3 | +0.2 | >0.05 |
Part 3: Protocols for Target Validation
Once putative targets are identified, the next step is to validate the direct interaction between this compound and the purified protein.
Protocol 3.1: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for testing if this compound inhibits the activity of a putative enzyme target (e.g., a kinase or an ATPase). The specific substrates and detection methods will vary depending on the enzyme.
Example: ATPase Activity Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified recombinant target ATPase
-
Assay buffer (specific to the ATPase)
-
ATP solution
-
This compound serial dilutions
-
Positive control inhibitor (e.g., ouabain for Na+/K+-ATPase)
-
Malachite Green reagent or similar phosphate detection system
-
384-well microplate
Procedure:
-
Reaction Setup:
-
In a microplate, add the purified enzyme in assay buffer to each well.
-
Add serial dilutions of this compound (e.g., from 1 nM to 100 µM). Include wells for vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the enzyme with the compounds for 15-30 minutes at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding a saturating concentration of ATP to all wells.
-
Incubate for a fixed time (e.g., 30-60 minutes) during which the reaction is linear.
-
-
Stop and Detect:
-
Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green solution).
-
Allow color to develop according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme or maximally inhibited control (0% activity).
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Protein X | 1.2 |
| Positive Control | Protein X | 0.05 |
Protocol 3.2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique to measure the kinetics and affinity of binding between a ligand (this compound) and an immobilized protein target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified recombinant target protein
-
Immobilization buffers (e.g., amine coupling kit: EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound serial dilutions in running buffer
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS).
-
Inject the purified target protein over the surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine. A reference channel should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of this compound concentrations in running buffer.
-
Inject the this compound solutions over both the target and reference channels at a constant flow rate.
-
Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
Between cycles, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation: SPR Kinetic Data
| Analyte | Ligand (Immobilized) | ka (M-1s-1) | kd (s-1) | KD (µM) |
| This compound | Protein X | 1.5 x 104 | 3.0 x 10-2 | 2.0 |
Part 4: Elucidating Mechanism of Action
After identifying and validating a direct target, the next step is to understand how this compound's engagement with this target affects cellular signaling pathways.
Hypothetical Signaling Pathway: Inhibition of a Kinase
If the validated target of this compound is a protein kinase (e.g., "Kinase X"), its inhibition would be expected to decrease the phosphorylation of its downstream substrates. This can be investigated by Western blotting.
Caption: Hypothetical pathway showing this compound inhibiting a target kinase.
Protocol 4.1: Western Blot Analysis of Downstream Signaling
Procedure:
-
Treat cells with various concentrations of this compound for a defined period.
-
Lyse the cells and collect the protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate) and the total form of the substrate (anti-Substrate).
-
Use a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein. A decrease in this ratio upon this compound treatment would support the proposed mechanism of action.
References
Application Notes and Protocols for In vivo Studies of Coriolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin is a sesquiterpene lactone natural product that has garnered significant interest for its potential therapeutic applications, particularly in oncology. Its complex chemical structure and biological activity present unique challenges and opportunities for in vivo research. Like many natural products, this compound is characterized by poor aqueous solubility, which necessitates the use of specialized formulation strategies to achieve adequate bioavailability for in vivo evaluation.[1] These application notes provide a comprehensive guide to the formulation, administration, and evaluation of this compound in preclinical animal models, drawing upon established methodologies for poorly water-soluble compounds.
The primary mechanism of action of this compound is believed to involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival.[2][3][4] Understanding these pathways is crucial for designing robust in vivo studies and interpreting the resulting data.
Physicochemical Properties and Formulation Strategies
The successful in vivo evaluation of this compound is critically dependent on the development of a stable and bioavailable formulation. Due to its hydrophobic nature, direct administration of this compound in aqueous vehicles is not feasible.[1]
Solubility and Stability:
This compound's solubility in aqueous solutions is low, a common characteristic of many natural product drug candidates.[5][6] Its stability is influenced by factors such as pH and exposure to light and temperature, which must be considered during formulation development and storage.[7]
Recommended Formulation Approaches:
To overcome the challenge of poor water solubility, several formulation strategies can be employed. The choice of formulation will depend on the intended route of administration and the specific requirements of the in vivo study.[8][9]
-
Co-solvent Systems: The use of water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds.[10][11]
-
Surfactant-based Formulations: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their solubility and stability in aqueous environments.[12][13]
-
Lipid-based Formulations: Lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), are effective in enhancing the oral bioavailability of poorly soluble drugs.[14][8]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[9]
For initial in vivo screening, a co-solvent or surfactant-based formulation is often a practical choice. The following table summarizes a recommended formulation for intraperitoneal (IP) and oral (PO) administration.
| Parameter | Formulation Component | Purpose | Concentration (v/v) |
| Vehicle | Dimethyl sulfoxide (DMSO) | Primary solvent for this compound | 5-10% |
| Polyethylene glycol 400 (PEG400) | Co-solvent to improve solubility and reduce toxicity | 30-40% | |
| Tween 80 | Surfactant to enhance solubility and stability | 5-10% | |
| Saline (0.9% NaCl) | Final diluent to bring to volume | 40-60% |
Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. The formulation should be prepared fresh before each administration and protected from light.
Mechanism of Action and Signaling Pathways
This compound is postulated to exert its anticancer effects through the induction of apoptosis and the modulation of critical cellular signaling pathways. While the precise molecular targets of this compound are still under investigation, studies of similar natural products suggest the involvement of the following pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer agents.[4][15]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.[3]
-
JNK Pathway: The JNK signaling pathway is activated in response to cellular stress and can mediate apoptosis.[2][16]
The following diagram illustrates the potential signaling pathways affected by this compound, leading to apoptosis.
Experimental Protocols
The following protocols are provided as a guide for the in vivo administration of this compound. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Formulation Preparation Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile, light-protected vial.
-
Add the required volume of DMSO to dissolve the this compound completely. Vortex thoroughly.
-
Add the required volume of PEG400 and vortex until the solution is homogenous.
-
Add the required volume of Tween 80 and vortex until fully mixed.
-
Slowly add the sterile saline to the desired final volume while vortexing to prevent precipitation.
-
If any precipitation is observed, the solution can be gently warmed or sonicated briefly.
-
The final formulation should be a clear, homogenous solution.
-
Prepare the formulation fresh on the day of administration and keep it protected from light.
In Vivo Administration Protocols
1. Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Weigh the mouse to determine the correct injection volume (typically 10 mL/kg).
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
2. Oral Gavage (PO) in Mice
Materials:
-
Prepared this compound formulation
-
Sterile oral gavage needles (20-22 gauge for mice)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 10 mL/kg).
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administer the this compound formulation slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress.
In Vivo Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a tumor xenograft model.
Data Presentation
The following tables present hypothetical quantitative data for in vivo studies of this compound. These are provided as examples for data presentation and are not based on published results for this compound.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Route | Tumor Volume at Endpoint (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP | 1500 ± 250 | - |
| This compound | 10 | IP | 900 ± 150 | 40 |
| This compound | 25 | IP | 525 ± 100 | 65 |
| This compound | 50 | IP | 225 ± 75 | 85 |
| Positive Control | Varies | IP | 300 ± 90 | 80 |
Table 2: Hypothetical Acute Toxicity Profile of this compound in Mice
| Dose (mg/kg) | Route | Observation Period (days) | Mortality | Clinical Signs |
| 50 | IP | 14 | 0/5 | No observable signs |
| 100 | IP | 14 | 0/5 | Mild lethargy for 24h |
| 200 | IP | 14 | 1/5 | Lethargy, ruffled fur |
| 400 | IP | 14 | 3/5 | Severe lethargy, weight loss |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| 10 | IV | 1200 | 0.08 | 1800 | 2.5 |
| 25 | IP | 800 | 0.5 | 2400 | 3.0 |
| 50 | PO | 300 | 1.0 | 1500 | 3.2 |
Safety and Toxicology
As with any investigational compound, a thorough evaluation of the toxicological profile of this compound is essential.[17][18][19][20] Acute and repeated-dose toxicity studies should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential target organ toxicities.[20] Parameters to be monitored include clinical signs, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.
Conclusion
The in vivo evaluation of this compound requires careful consideration of its physicochemical properties and the selection of an appropriate formulation to ensure adequate bioavailability. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust preclinical studies to investigate the therapeutic potential of this promising natural product. Further research is warranted to elucidate the precise molecular mechanisms of this compound and to optimize its delivery for potential clinical applications.
References
- 1. future4200.com [future4200.com]
- 2. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 16. Lycorine hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biogem.it [biogem.it]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Coriolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin is a sesquiterpene isolated from the basidiomycete Coriolus versicolor (also known as Trametes versicolor).[1] It has been identified as an antibiotic with both antibacterial and antifungal properties.[1] This document provides detailed protocols for assessing the antimicrobial activity of this compound, including methods for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, anti-biofilm potential, and synergistic effects with other antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[6]
Broth Microdilution Method
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against bacteria and fungi.[2][7]
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the different concentrations of this compound. Include a growth control well (inoculum without this compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[5]
MBC Determination
Protocol:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Plating: Streak the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria).
-
Incubation: Incubate the plates under conditions that support the growth of the test microorganism.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in no colony formation on the subculture plates, corresponding to a 99.9% kill of the initial inoculum.[6]
Data Presentation
Summarize the MIC and MBC values in a table for clear comparison.
Table 1: Example MIC and MBC Values for Coriolus versicolor Methanol Extract against Various Bacteria [2][3][4]
| Microorganism | Gram Stain | MIC (mg/mL) | MBC (mg/mL) |
| Staphylococcus epidermidis | Positive | <0.3125 - 0.625 | 1.25 |
| Bacillus spizizenii | Positive | <0.3125 | - |
| Staphylococcus aureus | Positive | 2.5 | - |
| Enterococcus faecalis | Positive | 2.5 | - |
| Listeria monocytogenes | Positive | 20 | - |
| Yersinia enterocolitica | Negative | 5 | 20 - 40 |
| Shigella sonnei | Negative | 2.5 | - |
| Salmonella Enteritidis | Negative | >40 | 40 |
| Proteus hauseri | Negative | - | 40 |
Note: "-" indicates data not available from the provided search results.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[8][9]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 1-5 x 10^6 CFU/mL) in a suitable broth.
-
Exposure to this compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the bacterial suspension. Include a growth control flask without this compound.
-
Incubation and Sampling: Incubate the flasks at the appropriate temperature with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.[8]
Data Presentation
Present the time-kill kinetics data in a graphical format. Since no specific time-kill data for this compound was found, an example plot is described.
Figure 1: Example Time-Kill Curve for an Antimicrobial Agent
(A graph showing a decline in bacterial count (log10 CFU/mL) over time at different multiples of the MIC. The control would show bacterial growth. A bactericidal effect would be indicated by a rapid and sustained drop in viable counts.)
Anti-Biofilm Activity Assay
This protocol assesses the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.
Crystal Violet Staining Method
This method quantifies the total biofilm biomass.[10][11]
Protocol:
-
Biofilm Formation: Grow biofilms in the wells of a 96-well microtiter plate by inoculating a bacterial suspension in a suitable growth medium.
-
For Inhibition Assay: Add different concentrations of this compound to the wells along with the bacterial inoculum at the beginning of the incubation period.
-
For Eradication Assay: Allow the biofilm to form for a specific period (e.g., 24 hours) before adding different concentrations of this compound.
-
-
Incubation: Incubate the plate under appropriate conditions to allow for biofilm formation.
-
Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add crystal violet solution to each well and incubate to stain the biofilm biomass.
-
Washing: Wash the wells again with water to remove excess stain.
-
Solubilization: Add a solvent (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Data Analysis: Calculate the percentage of biofilm inhibition or reduction compared to the untreated control.
Data Presentation
Present the quantitative results in a table.
Table 2: Example Data Presentation for Biofilm Inhibition
| This compound Concentration (µg/mL) | Absorbance (OD 570nm) | % Biofilm Inhibition |
| 0 (Control) | 1.20 | 0% |
| 0.5x MIC | 0.84 | 30% |
| 1x MIC | 0.48 | 60% |
| 2x MIC | 0.24 | 80% |
| 4x MIC | 0.12 | 90% |
Synergy Testing (Checkerboard Assay)
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and a conventional antibiotic).[12][13]
Protocol:
-
Preparation of Agents: Prepare stock solutions of this compound and the second antimicrobial agent.
-
Checkerboard Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and the second agent along the columns. This results in wells containing various combinations of the two agents.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Collection: After incubation, determine the MIC of each agent alone and in combination.
-
Fractional Inhibitory Concentration (FIC) Index Calculation: Calculate the FIC index (FICI) to determine the nature of the interaction.
-
FIC of Agent A = MIC of A in combination / MIC of A alone
-
FIC of Agent B = MIC of B in combination / MIC of B alone
-
FICI = FIC of A + FIC of B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[14]
-
Data Presentation
Summarize the synergy testing results in a table.
Table 3: Example Data for Synergy Testing of this compound with Antibiotic X
| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 4 | 1 | 0.25 | 0.5 | Synergy |
| Antibiotic X | 2 | 0.5 | 0.25 |
Potential Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the provided search results, many natural antimicrobial compounds exert their effects through various mechanisms, including:
-
Disruption of Cell Membrane Integrity: This can be assessed by measuring the leakage of intracellular components such as nucleic acids (measured by absorbance at 260 nm) and proteins.[15]
-
Inhibition of Cell Wall Synthesis: This is a common target for antibiotics.[16]
-
Inhibition of Protein Synthesis: This can be investigated using in vitro translation assays.[4]
-
Inhibition of Nucleic Acid Synthesis: This involves interference with DNA replication or RNA transcription.[17]
-
Interference with Bacterial Signaling (Quorum Sensing): Many bacteria regulate virulence through cell-to-cell communication.[18][19] Inhibition of these signaling pathways can reduce pathogenicity.[20]
Further research is required to elucidate the precise mechanism by which this compound exerts its antimicrobial activity.
Diagrams
Experimental Workflows
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Time-Kill Kinetics Assay.
Caption: Workflow for Anti-Biofilm Assay.
Caption: Workflow for Synergy Testing (Checkerboard Assay).
Potential Signaling Pathway Target
Caption: General Bacterial Quorum Sensing Pathway (Potential Target).
References
- 1. This compound, a new Basidiomycetes antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antibacterial Activity of Coriolus versicolor Methanol Extract and Its Effect on Ultrastructural Changes of Staphylococcus aureus and Salmonella Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mushroomreferences.com [mushroomreferences.com]
- 4. researchgate.net [researchgate.net]
- 5. idexx.com [idexx.com]
- 6. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Antibiotic Synergy (Checkerboard) Testing, N. gonorrhoeae | AMRI [amri.staging.ribbitt.com]
- 15. The Antibacterial Activity of Coriolus versicolor Methanol Extract and Its Effect on Ultrastructural Changes of Staphylococcus aureus and Salmonella Enteritidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biofilm formation and inhibition mediated by bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: Coriolin Analogs in Combination Chemotherapy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Recent investigations into natural compounds have identified promising candidates for combination cancer therapy. Among these, "Coriolin" and its related analogs, notably Corilagin and Corylin, have demonstrated significant potential to synergize with conventional chemotherapeutic agents. This document provides detailed application notes and experimental protocols for studying the combination effects of these compounds with standard chemotherapy drugs. The information is intended to guide researchers in designing and executing experiments to evaluate synergistic anticancer activity. It is important to note that while the term "this compound" was initially queried, the available scientific literature predominantly refers to "Corilagin" and "Corylin," which will be the focus of this document.
Corilagin, an ellagitannin, and Corylin, a flavonoid, have been shown to enhance the efficacy of chemotherapeutics such as cisplatin, carboplatin, paclitaxel, and etoposide across various cancer cell lines.[1][2][3] Their mechanisms of action, which include the inhibition of DNA repair pathways, induction of apoptosis, and modulation of key signaling pathways, provide a strong rationale for their use in combination regimens to overcome drug resistance and enhance therapeutic outcomes.[2][3][4]
Quantitative Data Summary
The synergistic effects of Corilagin and Corylin in combination with chemotherapeutic agents have been quantified in several studies. The following tables summarize the key findings, including IC50 values and Combination Index (CI) values, where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Table 1: In Vitro Cytotoxicity of Corilagin in Combination with Cisplatin in Esophageal Squamous Cell Carcinoma (ESCC) Cells [1]
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| Eca-109 | Corilagin | 45.8 ± 3.2 | - |
| Cisplatin | 15.2 ± 1.5 | - | |
| Corilagin + Cisplatin | 18.5 (Cor) + 7.6 (Cis) | 0.68 | |
| TE-1 | Corilagin | 52.3 ± 4.1 | - |
| Cisplatin | 18.9 ± 1.9 | - | |
| Corilagin + Cisplatin | 21.7 (Cor) + 9.5 (Cis) | 0.73 |
Table 2: Apoptosis Induction by Corilagin and Cisplatin in ESCC Cells [1]
| Cell Line | Treatment | Apoptotic Cells (%) |
| Eca-109 | Control | 3.1 ± 0.5 |
| Corilagin (20 µM) | 12.5 ± 1.8 | |
| Cisplatin (7.5 µM) | 18.9 ± 2.1 | |
| Corilagin + Cisplatin | 45.7 ± 4.3 | |
| TE-1 | Control | 2.8 ± 0.4 |
| Corilagin (25 µM) | 10.8 ± 1.5 | |
| Cisplatin (10 µM) | 16.4 ± 1.9 | |
| Corilagin + Cisplatin | 41.2 ± 3.8 |
Table 3: Synergistic Effects of Corylin with Etoposide in Hepatocellular Carcinoma (HCC) Cells [3]
| Treatment | Inhibition of Cell Growth (Fold Change vs. Single Agent) |
| Corylin + Etoposide (VP16) | ~1-fold increase compared to either drug alone |
| In Vivo Tumor Growth Inhibition | (Compared to control) |
| Corylin alone | Significant inhibition |
| Etoposide (VP16) alone | Significant inhibition |
| Corylin + Etoposide (VP16) | >50% greater inhibition than either drug alone |
Signaling Pathways and Mechanisms of Synergy
The synergistic anticancer effects of Corilagin and Corylin stem from their ability to modulate multiple cellular pathways that are often dysregulated in cancer.
Corilagin has been shown to potentiate the effects of platinum-based drugs like cisplatin by inhibiting DNA damage repair mechanisms.[6] It also sensitizes ovarian cancer cells to paclitaxel and carboplatin by inhibiting Snail-glycolysis pathways.[2] Furthermore, Corilagin can block signaling pathways such as TGF-β/AKT/ERK, which are crucial for cancer cell growth and survival.[7] In hepatocellular carcinoma, it induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]
Corylin enhances the cytotoxicity of chemotherapeutic agents by inhibiting DNA damage repair. It achieves this by inducing the long non-coding RNA RAD51-AS1, which in turn suppresses the expression of the DNA repair protein RAD51.[3] Additionally, Corylin has been found to inhibit the NF-κB and STAT3 signaling pathways, which are involved in inflammation, cell proliferation, and survival.[9][10]
Caption: Synergistic mechanisms of Corylin and Corilagin.
Experimental Protocols
The following are generalized protocols for assessing the synergistic effects of this compound analogs in combination with chemotherapeutics. These should be optimized for specific cell lines and compounds.
Protocol 1: Cell Viability and Synergy Analysis using the MTT Assay
This protocol determines the cytotoxic effects of individual drugs and their combinations to calculate the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analog (Corilagin or Corylin) stock solution
-
Chemotherapeutic drug stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of the this compound analog and the chemotherapeutic agent at various concentrations, both individually and in combination at fixed ratios (e.g., based on their individual IC50 values).
-
Treatment: Treat the cells with the prepared drug solutions. Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
Caption: Workflow for drug synergy evaluation.
Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by the combination treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound analog, chemotherapeutic agent, and their combination for a predetermined time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
Conclusion
The combination of this compound analogs, specifically Corilagin and Corylin, with conventional chemotherapeutics presents a promising strategy to enhance anticancer efficacy. The data and protocols provided in this document offer a framework for researchers to explore these synergistic interactions further. By elucidating the underlying molecular mechanisms and quantifying the synergistic effects, the development of more effective and less toxic cancer therapies may be advanced. Further preclinical and in vivo studies are warranted to validate these findings and pave the way for potential clinical applications.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Corilagin sensitizes epithelial ovarian cancer to chemotherapy by inhibiting Snail‑glycolysis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corylin increases the sensitivity of hepatocellular carcinoma cells to chemotherapy through long noncoding RNA RAD51-AS1-mediated inhibition of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. punnettsquare.org [punnettsquare.org]
- 6. mdpi.com [mdpi.com]
- 7. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Corylin Exhibits Anticancer Activity by Inducing Apoptosis and G0/G1 Cell Cycle Arrest in SKOV3 Human Ovarian Cancer Cells [biomolther.org]
- 10. Corylin inhibits the progression of Non-small cell lung cancer cells by regulating NF-κB signaling pathway via targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Coriolin Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin is a sesquiterpene antibiotic with recognized antitumor properties. Its precise mechanism of action is an area of active investigation, with evidence suggesting it may involve the inhibition of Na+/K+-ATPase and the induction of apoptosis. To systematically identify genes that modulate cellular sensitivity to this compound, a powerful approach is the use of genome-wide CRISPR-Cas9 loss-of-function screens. This technology allows for the unbiased identification of genes whose knockout confers either resistance or sensitivity to a given compound, thereby elucidating its mechanism of action and revealing potential therapeutic targets for combination therapies.
These application notes provide a comprehensive overview and detailed protocols for performing a CRISPR-Cas9 screen to uncover genes influencing cellular responses to this compound. The protocols are designed to be adaptable to various human cell lines and are intended for researchers with experience in molecular and cell biology.
Data Presentation
Quantitative data from a CRISPR-Cas9 screen for this compound sensitivity should be organized to clearly distinguish between genes that, upon knockout, lead to resistance versus sensitivity. The following tables provide a template for presenting such data, with hypothetical values for illustrative purposes. Data analysis is typically performed using software like MAGeCK, which calculates metrics such as log-fold change (LFC) and statistical significance (p-value and False Discovery Rate, FDR).
Table 1: Top Gene Hits Conferring Sensitivity to this compound (Negative Selection)
| Gene Symbol | sgRNA Count (Treated) | sgRNA Count (Control) | Log-Fold Change (LFC) | p-value | FDR | Pathway Association |
| GENE-A | 50 | 1000 | -4.32 | 1.2e-8 | 2.5e-7 | DNA Damage Repair |
| GENE-B | 75 | 1200 | -4.00 | 3.5e-8 | 5.1e-7 | Apoptosis |
| GENE-C | 120 | 1500 | -3.64 | 8.1e-7 | 9.3e-6 | NF-κB Signaling |
| GENE-D | 200 | 2000 | -3.32 | 1.5e-6 | 1.2e-5 | Cell Cycle |
| GENE-E | 250 | 2300 | -3.20 | 2.4e-6 | 1.8e-5 | PI3K/AKT Signaling |
Table 2: Top Gene Hits Conferring Resistance to this compound (Positive Selection)
| Gene Symbol | sgRNA Count (Treated) | sgRNA Count (Control) | Log-Fold Change (LFC) | p-value | FDR | Pathway Association |
| GENE-X | 2000 | 500 | 2.00 | 5.6e-7 | 7.8e-6 | Drug Efflux |
| GENE-Y | 1800 | 600 | 1.58 | 9.2e-7 | 1.1e-5 | Pro-survival Signaling |
| GENE-Z | 1500 | 550 | 1.44 | 1.8e-6 | 1.5e-5 | Metabolic Regulation |
| GENE-W | 1200 | 450 | 1.42 | 3.1e-6 | 2.2e-5 | Vesicular Transport |
| GENE-V | 1000 | 400 | 1.32 | 5.5e-6 | 3.9e-5 | Autophagy |
Experimental Protocols
The following protocols outline the key steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify this compound sensitivity genes.[1][2]
Protocol 1: Cell Line Preparation and Lentivirus Production
-
Cell Line Selection and Culture: Choose a human cancer cell line relevant to the research question. Culture the cells in the recommended medium and ensure they are healthy and free of contamination. For the screen, it is crucial to use cells that exhibit a stable growth rate.
-
Cas9 Expression: If the chosen cell line does not endogenously express Cas9, transduce the cells with a lentiviral vector encoding Cas9. Select for a stable Cas9-expressing cell population using an appropriate antibiotic (e.g., blasticidin). It is recommended to generate and validate single-cell clones for high Cas9 activity to increase the sensitivity of the screen.[3]
-
sgRNA Library Amplification: Amplify the pooled sgRNA library plasmid DNA according to the manufacturer's instructions. Ensure sufficient representation of all sgRNAs is maintained.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
Protocol 2: CRISPR-Cas9 Library Transduction and Selection
-
Titer Determination: Determine the lentiviral titer to achieve a low multiplicity of infection (MOI) of 0.3. This ensures that the majority of cells receive a single sgRNA copy.[4]
-
Library Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at an MOI of 0.3. A sufficient number of cells should be infected to maintain a library coverage of at least 300-500 cells per sgRNA.
-
Antibiotic Selection: Two days post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain the cells under selection for the time required to kill all control (non-transduced) cells.
-
Initial Cell Pellet Collection (T0): After selection is complete, harvest a representative population of cells to serve as the initial time point (T0). This sample is crucial for determining the initial representation of each sgRNA in the library.
Protocol 3: this compound Treatment Screen
-
Determine this compound IC50: Prior to the screen, perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cell line.
-
Drug Treatment: Split the remaining transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.
-
Negative Selection Screen (for sensitivity genes): To identify genes whose knockout sensitizes cells to this compound, treat the cells with a concentration of this compound that causes modest growth inhibition (e.g., IC20-IC30).
-
Positive Selection Screen (for resistance genes): To identify genes whose knockout confers resistance to this compound, treat the cells with a high concentration of this compound that causes significant cell death (e.g., IC70-IC90).
-
Maintain Library Representation: Throughout the screen, passage the cells as needed, ensuring that the cell number does not fall below the initial library coverage to maintain the representation of all sgRNAs. The screen should be carried out for a sufficient number of population doublings (typically 10-14) to allow for the enrichment or depletion of specific sgRNA-containing cell populations.
-
Final Cell Pellet Collection: At the end of the treatment period, harvest cell pellets from both the control and this compound-treated populations.
Protocol 4: Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell pellets.
-
sgRNA Sequencing Library Preparation: Use PCR to amplify the sgRNA sequences from the genomic DNA. Add sequencing adapters and barcodes during a second PCR step.
-
Next-Generation Sequencing (NGS): Pool the prepared libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference to determine the read counts for each sgRNA.
-
Use software packages like MAGeCK to analyze the data. This will involve normalizing the read counts and calculating the log-fold change (LFC) of each sgRNA between the treated and control samples.
-
Identify significantly enriched (positive selection) or depleted (negative selection) sgRNAs and their corresponding target genes based on statistical tests (p-value and FDR).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways affected by this compound.
Caption: Experimental workflow for a CRISPR-Cas9 screen.
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coriolin Dosage for In Vitro Experiments
Welcome to the technical support center for Coriolin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action in cancer cells?
A1: this compound is a sesquiterpene antibiotic.[1] While specific data for this compound is limited in the provided search results, related compounds offer insights into potential mechanisms. For instance, Corylin, a flavonoid, has been shown to inhibit the proliferation of ovarian cancer cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase.[2] This effect is linked to the downregulation of STAT3 phosphorylation and its downstream targets.[2] Other natural compounds have been shown to induce apoptosis through various pathways, including the PI3K/Akt/mTOR and MAPK pathways.[3][4][5]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the effective concentration range, typically by calculating an IC50 (half-maximal inhibitory concentration) value. For a related compound, coriloxin, IC50 values in A549 and CL1-5 lung cancer cell lines were reported as 137.04 µM and 48.72 µM, respectively.[6] A common strategy is to test a broad range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar), to identify the active range.[7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like many organic compounds, is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations for your experiment.[8] Always prepare fresh dilutions from the stock solution immediately before use. Remember to include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration) in your experiments, as DMSO can have effects on cells at higher concentrations.
Q4: What are the most common in vitro assays to assess the effects of this compound?
A4: To evaluate the anticancer effects of a compound like this compound, a multi-assay approach is recommended.[9] Common assays include:
-
Cytotoxicity/Cell Viability Assays (e.g., MTT, WST-1): To measure the dose-dependent effect of the compound on cell proliferation and viability.[9]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): To determine if the compound induces programmed cell death and to distinguish between early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry): To investigate if the compound causes cells to arrest at a specific phase of the cell cycle.[2][10]
Troubleshooting Guide
Problem: I am not observing any significant cytotoxic effect of this compound on my cells.
-
Solution:
-
Verify Compound Activity: Ensure the this compound you are using is of high purity and has not degraded. If possible, test it on a sensitive positive control cell line.
-
Check Concentration Range: You may be using a concentration that is too low. Expand your dose-response curve to include higher concentrations. The required concentration can be much higher than the plasma peak concentrations observed in vivo.[7]
-
Increase Incubation Time: The effect of the compound may be time-dependent. Try increasing the exposure time (e.g., from 24 hours to 48 or 72 hours).
-
Evaluate Cell Density: High cell density can sometimes reduce the effective concentration of the compound per cell. Ensure you are seeding a consistent and appropriate number of cells for your assay plate format.[11]
-
Consider Protein Binding: Components in the serum of your culture medium can bind to the compound, reducing its bioavailability.[12] Consider reducing the serum percentage during treatment or using a serum-free medium for a short duration, though this can also affect cell health.
-
Problem: My results are inconsistent between experimental replicates.
-
Solution:
-
Standardize Procedures: Ensure all experimental steps, from cell seeding to reagent addition and incubation times, are performed consistently. Adhering to a standard operating procedure (SOP) can significantly reduce variability.[11]
-
Ensure Homogeneous Cell Suspension: Before seeding, make sure your cells are in a single-cell suspension to avoid clumps, which lead to uneven cell numbers per well.
-
Check Pipetting Accuracy: Inaccurate pipetting, especially of the compound dilutions, can lead to large variations. Calibrate your pipettes regularly and use appropriate techniques.
-
Run Appropriate Controls: Always include positive and negative controls in every experiment.[13] A positive control (a compound known to induce the expected effect) helps validate that the assay is working correctly. A negative/vehicle control helps to establish the baseline response.
-
Problem: I am observing high cell death in my vehicle control (DMSO).
-
Solution:
-
Lower DMSO Concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to many cell lines. Calculate the final DMSO concentration for all your treatments and ensure it is consistent and non-toxic.
-
Test DMSO Toxicity: Perform a preliminary experiment to determine the maximum concentration of DMSO your specific cell line can tolerate without a significant loss of viability.
-
Quantitative Data Summary
The following tables summarize the effective concentrations of compounds with similar names or structures to this compound. This data should be used as a reference point for designing dose-response experiments for this compound with your specific cell lines.
Table 1: IC50 Values for Coriloxin in Human Lung Cancer Cells [6]
| Cell Line | Compound | IC50 (µM) | Incubation Time (hours) |
| A549 | Coriloxin | 137.04 | Not Specified |
| CL1-5 | Coriloxin | 48.72 | Not Specified |
Table 2: Effective Concentrations of Corylin in SKOV3 Human Ovarian Cancer Cells [2]
| Assay | Compound | Concentration Range Tested | Effect |
| Cell Proliferation | Corylin | 0 - 80 µM | Dose-dependent inhibition |
| Colony Formation | Corylin | 0 - 80 µM | Dose-dependent inhibition |
| Apoptosis Induction | Corylin | 40, 80 µM | Increased apoptosis |
| Cell Cycle Arrest | Corylin | 40, 80 µM | G0/G1 phase arrest |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.[9]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells containing the highest concentration of DMSO used.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol identifies apoptotic cells by flow cytometry.[8][14]
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period.
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Collect all cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content for cell cycle analysis by flow cytometry.[10][15]
Materials:
-
6-well plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
PI staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
Harvest cells by trypsinization, collect by centrifugation, and wash once with PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Fix the cells on ice for at least 2 hours or store them at -20°C for several weeks.
-
Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to differentiate between cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Mandatory Visualizations
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.
Caption: Troubleshooting flowchart for a lack of cytotoxic effect.
References
- 1. The total synthesis of (+/-)-coriolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corylin Exhibits Anticancer Activity by Inducing Apoptosis and G0/G1 Cell Cycle Arrest in SKOV3 Human Ovarian Cancer Cells [biomolther.org]
- 3. Rhodiolin inhibits the PI3K/AKT/mTOR signaling pathway via the glycolytic enzyme GPI in human papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Pathways | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: Overcoming Coriolin Solubility Challenges in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Coriolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a sesquiterpene antibiotic isolated from the fungus Coriolus consors. It is known for its potent antitumor and antibacterial properties. A primary mechanism of action for this compound is the inhibition of Na+/K+-ATPase, an essential enzyme that regulates the electrochemical gradients across cell membranes. This inhibition can trigger downstream signaling events that affect cell proliferation and survival.
Q2: I'm having trouble dissolving this compound for my experiments. What are the recommended solvents?
This compound is a poorly water-soluble compound. For in vitro and cell-based assays, it is typically first dissolved in an organic solvent to create a high-concentration stock solution, which is then further diluted in the aqueous assay buffer or cell culture medium.
Based on the properties of similar sesquiterpenoid lactones, the following solvents are recommended for preparing a stock solution:
-
Dimethyl sulfoxide (DMSO): This is the most common and effective solvent for dissolving this compound for biological assays.
-
Ethanol: Can also be used, but may be less effective than DMSO.
-
Methanol: Another potential solvent for creating a stock solution.[1]
It is crucial to note that the final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤ 0.1% to 0.5% v/v) to avoid solvent-induced cytotoxicity or off-target effects.
Q3: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?
This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to precipitate out of the solution.
Here are several strategies to prevent precipitation:
-
Optimize Stock Concentration: Prepare a highly concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous medium, reducing the final solvent concentration and the magnitude of the solvent shift.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in your pre-warmed (37°C) assay buffer or cell culture medium. This gradual change in solvent composition can help maintain solubility.
-
Slow, Drop-wise Addition: Add the this compound stock solution to the aqueous medium very slowly, drop-by-drop, while gently swirling or mixing the medium. Never add the aqueous medium to the concentrated stock solution.
-
Pre-warm the Medium: Ensure your assay buffer or cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Solubility of many compounds increases with temperature.
-
Use of Solubilizing Agents: For particularly challenging assays, consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins, which can form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.[2]
Troubleshooting Guide: this compound Precipitation in Assays
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to aqueous medium. | Solvent Shock: The rapid change in solvent polarity is causing the compound to crash out of solution. | 1. Decrease the volume of the stock solution added by using a more concentrated stock. 2. Employ a stepwise dilution method. 3. Add the stock solution drop-wise to the pre-warmed aqueous medium while gently mixing. |
| Precipitation observed after a period of incubation. | Delayed Precipitation: Changes in temperature, pH, or evaporation of the medium during incubation can lead to decreased solubility over time. | 1. Ensure the incubator maintains a stable temperature and humidity. 2. Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. 3. For long-term experiments, consider preparing fresh dilutions of this compound. |
| Cloudiness or turbidity in the cell culture medium. | Contamination or Precipitation: This could be due to microbial contamination or precipitation of this compound or media components. | 1. Visually inspect the culture under a microscope for signs of bacterial or fungal contamination. 2. If contamination is ruled out, it is likely precipitation. Follow the steps to prevent solvent shock. 3. Be aware that temperature shifts (e.g., repeated freeze-thaw cycles of media) can cause precipitation of media components themselves.[3][4] |
Quantitative Solubility Data
| Solvent | Qualitative Solubility | Notes |
| Water | Poorly soluble / Insoluble | Not recommended as a primary solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Methanol | Soluble | Can be used as an alternative to DMSO for stock solutions.[1] |
| Ethanol | Soluble | May be less effective than DMSO or methanol. |
| Cell Culture Media (e.g., DMEM, RPMI) | Very low | Final concentration is limited by its aqueous solubility. Dilution from a stock solution is necessary. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid in dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials: this compound stock solution (from Protocol 1), pre-warmed (37°C) complete cell culture medium, sterile conical tubes.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Crucially, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1% v/v).
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Mix the solution gently by inverting the tube several times. Avoid vigorous vortexing.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound's primary molecular target is the Na+/K+-ATPase. Inhibition of this ion pump disrupts the cellular ion homeostasis, which can, in turn, affect various downstream signaling pathways, including those involving Src kinase, a non-receptor tyrosine kinase that plays a role in cell proliferation and survival.
Caption: Proposed signaling pathway for this compound's antitumor activity.
Experimental Workflow for Preparing this compound for Cell-Based Assays
The following workflow outlines the key steps to minimize solubility issues when preparing this compound for your experiments.
Caption: Workflow for preparing this compound solutions for assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. m.youtube.com [m.youtube.com]
Coriolin stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Coriolin in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to dissolve this compound in a minimal amount of a polar organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For aqueous-based in vitro assays, further dilution of the stock solution into the aqueous buffer or cell culture medium is necessary. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid affecting the experimental results.
Q2: What are the general recommendations for storing this compound?
A2: this compound, as a solid, should be stored in a tightly sealed container, protected from light, at -20°C. Stock solutions in organic solvents should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: The stability of this compound in aqueous solutions is dependent on pH and temperature. As a sesquiterpene lactone, it may be susceptible to degradation in neutral to basic conditions (pH ≥ 7.4), especially at elevated temperatures (e.g., 37°C).[1] It is advisable to prepare fresh dilutions in aqueous buffers or media immediately before use. For longer experiments, the stability of this compound under the specific experimental conditions should be validated.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of this compound. Studies on other sesquiterpene lactones have shown a significant decrease in concentration when stored at temperatures of +25°C and +30°C over time.[2] Therefore, it is recommended to handle this compound solutions at room temperature for the shortest time possible and store them at low temperatures.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in the experimental medium.
-
Troubleshooting Step: As this compound's stability can be pH and temperature-dependent, prepare fresh working solutions from a frozen stock solution for each experiment.[1] To assess degradation, a stability study can be performed by incubating this compound in the cell culture medium for the duration of the experiment and then analyzing the remaining concentration by HPLC.
-
-
Possible Cause 2: Interaction with components in the cell culture medium.
-
Troubleshooting Step: Serum proteins in the culture medium can bind to small molecules.[3] Consider reducing the serum concentration if experimentally feasible, or perform control experiments to assess the impact of serum on this compound's activity.
-
-
Possible Cause 3: Solvent effects.
-
Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatments and controls and is at a non-toxic level for the cells being used.
-
Issue 2: Difficulty in obtaining reproducible quantitative data.
-
Possible Cause 1: Adsorption to plasticware.
-
Troubleshooting Step: Use low-adhesion microplates and pipette tips to minimize the loss of this compound due to non-specific binding.
-
-
Possible Cause 2: Inaccurate pipetting of viscous stock solutions.
-
Troubleshooting Step: Ensure complete thawing and thorough mixing of the stock solution before dilution. Use calibrated pipettes and consider reverse pipetting for viscous solutions.
-
Stability Data Summary
Table 1: General Stability of Sesquiterpene Lactones under Different pH and Temperature Conditions
| pH | Temperature | Stability Summary |
| 5.5 | 25°C - 37°C | Generally more stable.[1] |
| 7.4 | 25°C | May exhibit some degradation over time.[1] |
| 7.4 | 37°C | Increased potential for degradation, including loss of side chains for some sesquiterpene lactones.[1] |
Table 2: Stability of Sesquiterpene Lactones in Ethanolic Solution at Different Temperatures over 3 Years
| Storage Temperature | Decrease in Sesquiterpene Lactone Content | Degradation Product Identified |
| +4°C | 13% | 2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives |
| +25°C | 32% | 2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives |
| +30°C | 37% | 2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives |
| Data from a study on Arnica tincture containing sesquiterpene lactones.[2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of solid this compound.
-
Dissolve in an appropriate volume of a polar organic solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the appropriate aqueous buffer or cell culture medium immediately before use.
-
Mix well by gentle inversion or pipetting.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general protocol and should be optimized for the specific instrumentation and experimental conditions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a suitable percentage of B, increase linearly to a higher percentage over a set time, hold, and then return to the initial conditions for equilibration. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound (requires determination, but typically in the range of 200-220 nm for compounds lacking strong chromophores).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
At specified time points, collect aliquots of the this compound solution under investigation.
-
If necessary, quench any reaction (e.g., by adding an equal volume of cold acetonitrile) to prevent further degradation.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Affected by Sesquiterpene Lactones
While the specific signaling pathways directly targeted by this compound are not extensively characterized, sesquiterpene lactones as a class have been reported to modulate several key pathways involved in cancer cell proliferation and survival. These include the NF-κB, JAK-STAT, PI3K-Akt, and MAPK pathways. The diagram below illustrates a generalized overview of these pathways.
Caption: Generalized signaling pathways potentially modulated by sesquiterpene lactones.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines a logical workflow for conducting a stability study of this compound under specific experimental conditions.
Caption: Workflow for determining the experimental stability of this compound.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Coriolin Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coriolin and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in cytotoxicity assays. Several factors can contribute to this variability:
-
Cell-Based Factors:
-
Cell Line Integrity and Passage Number: Cell lines can exhibit genetic drift over time and with increasing passage numbers. It is crucial to use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of the assay. An excessively high density can lead to nutrient depletion and contact inhibition, while a low density may result in a weak signal. It is recommended to perform a cell titration to determine the optimal seeding density for each cell line.
-
Cell Health and Viability: Ensure that cells are healthy and in the logarithmic growth phase at the time of treatment. Stressed or unhealthy cells will respond differently to treatment.
-
-
Compound-Related Factors:
-
This compound Stock Solution Stability: this compound, like many natural products, can be susceptible to degradation. Prepare fresh stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Studies have shown that while many compounds are stable in DMSO for extended periods, the presence of water can increase the rate of degradation for some molecules.
-
Solubility Issues: Poor solubility of this compound in the culture medium can lead to inaccurate concentrations and inconsistent results. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced cytotoxicity and compound precipitation.
-
-
Assay and Procedural Factors:
-
Incubation Time: The duration of exposure to this compound will influence the IC50 value. Shorter incubation times may require higher concentrations to achieve the same effect as longer incubation periods. Standardize the incubation time across all experiments.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.
-
Reagent Variability: Use reagents from the same lot or manufacturer to minimize variability. Ensure all reagents are properly stored and within their expiration dates.
-
Q2: Our cell viability assay is showing high background noise. What could be the reason?
High background can obscure the true signal and lead to inaccurate results. Common causes include:
-
Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can interfere with most viability assays. Regularly check cell cultures for contamination.
-
Media Components: Phenol red in the culture medium can interfere with colorimetric and fluorescent assays. Consider using phenol red-free medium for the assay. Components in serum can also sometimes contribute to background signals.
-
Compound Interference: this compound itself might directly react with the assay reagents. To test for this, include a control well with the compound in cell-free media.
Q3: We are conducting an enzyme inhibition assay with a purified target of this compound and are getting inconsistent inhibition data. What should we check?
Inconsistent results in enzyme inhibition assays can arise from several sources:
-
Enzyme Activity and Stability: Ensure the enzyme is active and stable under the assay conditions (pH, temperature, buffer composition). Use a consistent lot of the enzyme and store it properly.
-
Substrate Concentration: The concentration of the substrate relative to its Km value is critical, especially for competitive inhibitors. Ensure the substrate concentration is well-controlled and consistent across experiments.
-
Incubation Times: Pre-incubation of the enzyme with this compound before adding the substrate can be crucial for some inhibitors to reach equilibrium. Optimize and standardize all incubation times.
-
Assay Buffer Components: Some buffer components can interfere with the assay. For example, high concentrations of reducing agents like DTT can sometimes interfere with compound activity or the detection method.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound derivatives against various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary significantly based on the specific experimental conditions used in each study.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Diketothis compound B | L1210 | Leukemia | Not specified |
| This compound B Derivative | HeLa | Cervical Cancer | Not specified |
| This compound Derivative | P388 | Leukemia | Not specified |
Note: Specific IC50 values for this compound and its direct derivatives against a wide range of cancer cell lines are not consistently available in the public domain. The data for related sesquiterpenoids and other natural compounds with similar structures often show a broad range of activity depending on the cell line and assay conditions.
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cells.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., in DMSO).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Postulated Signaling Pathway for this compound's Anticancer Activity
Based on the known mechanisms of other natural anticancer compounds, it is plausible that this compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in cancer.
Caption: Postulated mechanism of this compound-induced anticancer effects via inhibition of the PI3K/Akt/mTOR pathway.
Troubleshooting Workflow for Inconsistent IC50 Values
This workflow provides a logical sequence of steps to diagnose and resolve variability in IC50 measurements.
Caption: A stepwise workflow for troubleshooting inconsistent IC50 values in this compound assays.
Technical Support Center: Coriolin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Coriolin.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the triquinane core of this compound?
A1: The key challenge in this compound synthesis is the stereocontrolled construction of the fused five-membered ring system (triquinane). Major strategies include:
-
[3+2] Cycloaddition: This approach, utilized by Kuwajima and coworkers, involves the reaction of a 1-(methylthio)-2-siloxyallyl cationic species with vinylsulfides to build the ring system in a stepwise manner.[1]
-
[5+2+1] Cycloaddition followed by Transannular Radical Cyclization: A newer strategy developed by Yu and coworkers employs a rhodium-catalyzed [5+2+1] cycloaddition to form a 5/8-fused bicyclic intermediate. This is followed by epoxidation and a Ti(III)-mediated transannular radical cyclization to construct the 5/5/5 tricyclic core.
-
Intramolecular Diels-Alder Reaction: Several syntheses have employed an intramolecular Diels-Alder (IMDA) reaction to form key carbocyclic frameworks. The stereochemical outcome of the IMDA is highly dependent on the geometry of the diene and the length of the tether connecting the diene and dienophile.[2]
-
Palladium-Catalyzed Ene-Type Cyclization: The Trost synthesis utilizes a palladium-catalyzed ene-type cyclization to construct one of the five-membered rings.
-
Photochemical [2+2] Cycloaddition: The Mehta synthesis features a photochemical [2+2] cycloaddition as a key step in forming the bicyclo[3.3.0]octane system.
Q2: Which synthetic route to this compound is the most efficient in terms of overall yield?
A2: The efficiency of this compound total syntheses has evolved over time with the development of new methodologies. While early syntheses were lengthy and had low overall yields, more recent approaches have significantly improved efficiency. A direct comparison is challenging due to variations in starting materials and reporting standards. However, the formal synthesis by Yu and coworkers, which utilizes a highly efficient [5+2+1] cycloaddition and transannular radical cyclization, represents one of the more concise and high-yielding approaches to the core structure. A detailed comparison of reported yields for various synthetic routes is provided in the data presentation section.
Q3: What are the common challenges in the late-stage functionalization of the this compound core?
A3: Late-stage functionalization of the complex this compound core presents several challenges, primarily related to stereoselectivity and chemoselectivity. Key issues include:
-
Stereocontrolled introduction of the C7 hydroxyl group: This is often achieved via epoxidation of a dienol silyl ether followed by reduction. Achieving the desired stereochemistry can be difficult due to steric hindrance from the concave face of the molecule.[1]
-
Construction of the spiro-epoxide: This is a critical step for the biological activity of this compound. The Darzens-type reaction is commonly used, but controlling the stereochemistry at the spirocenter can be challenging.[1]
-
Oxidation state manipulation: Adjusting the oxidation states of various functional groups in the final steps of the synthesis requires mild and selective reagents to avoid unwanted side reactions on the densely functionalized molecule.
Troubleshooting Guides
Issue 1: Low Yield in the Rhodium-Catalyzed [5+2+1] Cycloaddition
Question: My Rh-catalyzed [5+2+1] cycloaddition of the ene-vinylcyclopropane with CO is giving a low yield of the desired 5/8 bicyclic product. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in this key reaction can often be attributed to suboptimal reaction conditions or substrate quality. Here are some troubleshooting steps:
-
Reaction Conditions:
-
Catalyst: Ensure the use of an active Rh(I) catalyst, such as [Rh(CO)2Cl]2.
-
CO Pressure: The pressure of carbon monoxide is critical. While a high pressure of CO might be expected to favor the reaction, it has been found that a lower partial pressure (e.g., a balloon of a 1:4 CO/N2 mixture) can lead to higher yields.
-
Solvent and Concentration: Anhydrous, degassed 1,4-dioxane is the solvent of choice. The reaction is sensitive to concentration, with optimal results often achieved at a substrate concentration of around 0.05 M.
-
Temperature: The reaction generally requires heating. An optimal temperature is typically between 80-90 °C.
-
-
Substrate Purity: Ensure the ene-vinylcyclopropane starting material is of high purity, as impurities can poison the catalyst.
-
Side Reactions: Isomerization of the vinylcyclopropane or decomposition of the starting material under thermal conditions can compete with the desired cycloaddition. Careful control of the reaction temperature and time is crucial.
Issue 2: Poor Stereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction
Question: The intramolecular Diels-Alder reaction in my synthesis is producing a mixture of diastereomers, leading to a low yield of the desired product. How can I improve the stereoselectivity?
Answer: The stereoselectivity of the IMDA reaction is governed by the transition state geometry, which is influenced by the structure of the tether connecting the diene and dienophile, as well as the reaction conditions.
-
Tether Conformation: The length and rigidity of the tether play a crucial role. A shorter, more constrained tether can enforce a more ordered transition state, leading to higher stereoselectivity. For the formation of a fused bicyclic system, a tether of 3-4 atoms is generally optimal.[2]
-
Diene Geometry: The geometry of the diene (E vs. Z) will dictate the relative stereochemistry of the newly formed ring. Ensure the stereochemical purity of your diene precursor. Z-dienes can sometimes cyclize more slowly than E-dienes due to steric hindrance.
-
Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and, in some cases, enhance stereoselectivity by coordinating to the dienophile and locking its conformation. However, the choice of Lewis acid is critical, as it can also promote side reactions.
-
Endo vs. Exo Selectivity: The "endo rule" generally applies to intramolecular Diels-Alder reactions, favoring the formation of the endo product. This is a kinetic preference, and prolonged reaction times or higher temperatures can lead to the formation of the thermodynamically more stable exo product.
Issue 3: Low Yield in the Spiro-Epoxidation Step (Corey-Chaykovsky Reaction)
Question: I am having trouble with the Corey-Chaykovsky reaction to form the spiro-epoxide on the this compound core, resulting in low yields and decomposition of the starting material. What are the common pitfalls and how can I improve this step?
Answer: The Corey-Chaykovsky reaction for the formation of a spiro-epoxide on a complex substrate like the this compound precursor can be sensitive to reaction conditions.
-
Ylide Preparation and Stability: The sulfur ylide (dimethylsulfonium methylide or dimethyloxosulfonium methylide) is typically generated in situ by deprotonation of the corresponding sulfonium salt with a strong base (e.g., NaH, n-BuLi). It is crucial to use freshly prepared ylide, as it can be unstable.
-
Base Selection: The choice of base is important. For sensitive substrates, a milder base might be necessary to avoid side reactions.
-
Solvent: The reaction is typically carried out in a polar aprotic solvent like THF or DMSO. Ensure the solvent is anhydrous.
-
Temperature: The reaction is usually performed at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the ylide and minimize side reactions.
-
Substrate Decomposition: The advanced intermediate of this compound is a complex molecule with multiple functional groups. It may be sensitive to the strongly basic conditions of the ylide generation. A slow addition of the ylide to a solution of the ketone at low temperature can help to minimize decomposition.
-
Alternative Reagents: If the standard Corey-Chaykovsky conditions are not effective, consider using alternative reagents for epoxidation, such as trimethylsulfoxonium iodide with potassium tert-butoxide.
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in Different this compound Synthetic Routes
| Synthetic Route (Author) | Key Reaction | Reported Yield |
| Kuwajima, et al. | [3+2] Cycloaddition | Not explicitly stated for a single step |
| Yu, et al. (Formal Synthesis) | Rh-catalyzed [5+2+1] Cycloaddition | Good to excellent yields |
| Yu, et al. (Formal Synthesis) | Transannular Radical Cyclization | 84% |
| Trost, et al. | Pd-catalyzed Ene-type Cyclization | Not explicitly stated for a single step |
| Danishefsky, et al. | Hetero-Diels-Alder/Ene Reaction | Not explicitly stated for a single step |
| Mehta, et al. | Photochemical [2+2] Cycloaddition | Moderate yields |
| Curran, et al. | Tandem Radical Cyclization | Good yields |
Note: Overall yields for total syntheses are often difficult to compare directly due to variations in the number of steps and reporting styles. This table highlights the efficiency of key transformations.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed [5+2+1] Cycloaddition (Adapted from Yu, et al.)
-
Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the ene-vinylcyclopropane (1.0 equiv) in anhydrous and degassed 1,4-dioxane to a concentration of 0.05 M.
-
Catalyst Addition: Add [Rh(CO)2Cl]2 (5 mol %) to the solution.
-
CO Atmosphere: Evacuate the flask and backfill with a 1:4 mixture of carbon monoxide and nitrogen (using a balloon).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for the time required for complete consumption of the starting material (monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5/8 bicyclic ketone.
Protocol 2: Corey-Chaykovsky Spiro-Epoxidation
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend trimethylsulfonium iodide (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 equiv) dropwise. Stir the resulting white suspension at 0 °C for 30 minutes.
-
Reaction: In a separate flame-dried flask, dissolve the ketone precursor (1.0 equiv) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared sulfur ylide solution via cannula to the ketone solution.
-
Monitoring: Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the spiro-epoxide.
Mandatory Visualizations
References
Technical Support Center: Cell Line-Specific Responses to Coriolin and Analogs
Disclaimer: Information regarding the specific compound "Coriolin" is limited in publicly available scientific literature. This technical support center provides information based on related compounds, including Corylin , Coriloxin , and extracts from Coriolus versicolor (Polysaccharide-K (PSK) and Polysaccharide-peptide (PSP) ). The provided protocols and troubleshooting guides are general and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound-related compounds in cancer cell lines?
A1: this compound-related compounds exhibit anti-cancer activity through various mechanisms, which can be cell line-dependent. Generally, they are known to:
-
Induce Apoptosis: Trigger programmed cell death in cancer cells.
-
Cause Cell Cycle Arrest: Halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibit Metastasis: Reduce the ability of cancer cells to migrate and invade surrounding tissues.
-
Modulate Signaling Pathways: Interfere with key signaling pathways crucial for cancer cell growth and survival, such as PI3K/Akt, MAPK/ERK, and NF-κB.[1][2]
Q2: I am not seeing the expected cytotoxic effect of my this compound analog on my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Resistance: The specific cell line you are using may be inherently resistant to the compound.
-
Compound Degradation: The compound may be unstable in your culture medium or under your experimental conditions.
-
Incorrect Dosage: The concentration range you are testing may be too low to elicit a response.
-
Sub-optimal Treatment Duration: The incubation time may not be sufficient for the compound to exert its effects.
-
Solvent Issues: The solvent used to dissolve the compound (e.g., DMSO) might be at a concentration that affects cell viability or interferes with the compound's activity.
Q3: How do I choose the appropriate concentration range for my experiments?
A3: It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for this compound-related compounds can range from low micromolar (µM) to millimolar (mM) concentrations, depending on the compound and cell line.
Q4: Are there known synergistic effects of this compound analogs with other chemotherapy agents?
A4: Yes, studies on related compounds have shown synergistic effects with conventional chemotherapy drugs. For instance, Polysaccharide-K (PSK) has been shown to enhance the anti-tumor effect of chemotherapy by inducing apoptosis and inhibiting metastasis.[3] It is advisable to conduct combination index studies to determine if your this compound analog exhibits synergistic, additive, or antagonistic effects with other drugs.
Troubleshooting Guides
Problem 1: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between seeding each plate. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try a lower concentration or a different solvent. |
| Inconsistent Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. Minimize the time plates are outside the incubator. |
Problem 2: Unexpected Cell Morphology Changes
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent used in your experiment to assess its effect on cell morphology. |
| Contamination | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. If contamination is suspected, discard the cultures and decontaminate the incubator and biosafety cabinet. |
| Off-target Effects of the Compound | The compound may be inducing cellular stress or differentiation. Consider performing assays to investigate these possibilities (e.g., senescence or differentiation marker expression). |
Problem 3: Difficulty in Reproducing Literature Results
| Possible Cause | Troubleshooting Step |
| Different Cell Line Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes. |
| Variations in Reagents | Use the same source and lot of critical reagents, such as serum and media, as specified in the literature if possible. |
| Subtle Differences in Protocol | Carefully review and compare your experimental protocol with the one described in the literature, paying close attention to details like incubation times, concentrations, and cell densities. |
Quantitative Data Summary
The following tables summarize the IC50 values of this compound-related compounds in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Corylin in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKOV3 | Ovarian Cancer | Not specified, dose-dependent inhibition | [1][2] |
| HepG2 | Hepatocellular Carcinoma | ~25 | (Hypothetical value for illustration) |
| A549 | Lung Cancer | ~50 | (Hypothetical value for illustration) |
Table 2: IC50 Values of Coriloxin in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | ~40 | (Hypothetical value for illustration) |
| CL1-5 | Lung Adenocarcinoma | ~20 | (Hypothetical value for illustration) |
Table 3: Effective Concentrations of Coriolus versicolor Extracts
| Extract | Cell Line | Cancer Type | Effective Concentration | Reference |
| PSK | Various | Gastric, Colorectal, Lung | Varies | [3] |
| PSP | HCT116, HT29 | Colorectal Cancer | 0.5 - 13.5 mg/mL | [4] |
| CV Extract | T-47D, MCF-7, MDA-MB-231 | Breast Cancer | Dose-dependent suppression | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the this compound analog (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with the this compound analog for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Caption: Generalized signaling pathways affected by this compound analogs.
Caption: A typical experimental workflow for evaluating this compound analogs.
References
- 1. Anticancer effects and mechanisms of polysaccharide-K (PSK): implications of cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological mechanism and clinical effect of protein-bound polysaccharide K (KRESTIN®): review of development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide Peptide Induced Colorectal Cancer Cells Apoptosis by Down-Regulating EGFR and PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential anti-tumor activity of coriolus versicolor (Yunzhi) extract through p53- and/or Bcl-2-dependent apoptotic pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Coriolin Resistance Mechanisms in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to Coriolin in cancer cells. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
(S)-Coriolic acid, often referred to as this compound, primarily exerts its anti-cancer effects by downregulating the proto-oncogene c-Myc at both the transcriptional and translational levels. This leads to the suppression of cancer cell proliferation and the induction of apoptosis, particularly in breast cancer stem cells.[1][2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm the development of resistance?
To confirm this compound resistance, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cells compared to the parental, sensitive cells is a key indicator of acquired resistance.[1] It is recommended to perform this experiment multiple times to ensure reproducibility.
Q3: What are the potential mechanisms by which cancer cells can develop resistance to this compound?
Several mechanisms could contribute to this compound resistance in cancer cells:
-
Target Alteration: Mutations in the MYC gene could alter the structure of the c-Myc protein, preventing this compound from effectively downregulating its expression or function.
-
Activation of Bypass Pathways: Cancer cells might activate alternative signaling pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, to compensate for the inhibition of c-Myc-dependent proliferation and survival.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1]
-
Altered Drug Metabolism: Cancer cells may develop the ability to metabolize and inactivate this compound more rapidly.
Troubleshooting Guides
Issue 1: Difficulty in Developing a Stable this compound-Resistant Cell Line
Question: I am trying to generate a this compound-resistant cell line by continuous exposure to the drug, but I'm encountering high levels of cell death or the resistance is not stable. What can I do?
Answer:
Developing a stable drug-resistant cell line can be a lengthy process and requires careful optimization.[6] Here are some troubleshooting steps:
-
Initial Drug Concentration: Start with a low concentration of this compound, typically the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth), rather than a high, lethal dose.[1]
-
Gradual Dose Escalation: Increase the drug concentration slowly and in small increments (e.g., 1.5- to 2-fold) only after the cells have adapted and are proliferating steadily at the current concentration.[6] If significant cell death occurs, reduce the concentration and allow the cells more time to recover.
-
Pulsed Treatment: An alternative to continuous exposure is a pulsed treatment, where cells are exposed to a higher concentration of this compound for a shorter period, followed by a recovery phase in drug-free medium.
-
Monitor and Passage Carefully: Continuously monitor the cell morphology and growth rate. Passage the cells before they reach confluency to maintain them in a healthy state.
-
Confirm Stability: Once a resistant population is established, culture the cells in a drug-free medium for several passages and then re-challenge them with this compound to ensure the resistance phenotype is stable.[7]
Issue 2: Inconsistent or Weak Signal in Western Blot for c-Myc
Question: I am performing a Western blot to assess c-Myc protein levels in sensitive versus resistant cells, but my results are inconsistent, or the signal is weak. How can I improve my results?
Answer:
Detecting c-Myc by Western blot can be challenging due to its short half-life (around 20-30 minutes).[8] Here are some tips to improve your results:
-
Sample Preparation: Work quickly during sample collection and lysis, and always keep samples on ice to minimize protein degradation. Use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[8]
-
Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane. Perform a protein quantification assay (e.g., BCA) to ensure equal loading.
-
Antibody Selection and Dilution: Use a primary antibody validated for the detection of endogenous c-Myc. Optimize the primary and secondary antibody concentrations; a too-concentrated primary antibody can lead to high background, while a too-dilute one will result in a weak signal.
-
Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. 5% non-fat dry milk or bovine serum albumin (BSA) in TBST are common blocking agents. Sometimes, switching between milk and BSA can reduce background.[9]
-
Washing Steps: Increase the duration and number of washing steps after primary and secondary antibody incubations to reduce background noise.[9]
-
Loading Control: Always include a reliable loading control (e.g., GAPDH, β-actin) to normalize your c-Myc signal and confirm equal protein loading.
Issue 3: High Variability or No Amplification in RT-qPCR for MYC Gene Expression
Question: My RT-qPCR results for MYC mRNA levels are highly variable between replicates, or I am not getting any amplification. What could be the problem?
Answer:
RT-qPCR requires precision and careful handling to obtain reliable results. Here are some common issues and solutions:
-
RNA Quality: The quality of your starting RNA is critical. Ensure your RNA has an A260/280 ratio of ~2.0 and an A260/230 ratio of >1.8. Run an aliquot on an agarose gel to check for RNA integrity (distinct ribosomal RNA bands). Degraded RNA will lead to poor and inconsistent results.[10]
-
Primer Design: Ensure your primers are specific for the MYC gene and do not form primer-dimers. You can check for specificity using tools like NCBI BLAST. A melt curve analysis at the end of the qPCR run can help identify the presence of primer-dimers or non-specific products.[10]
-
Reverse Transcription Efficiency: The reverse transcription step can be a source of variability. Ensure you are using a consistent amount of high-quality RNA for each reaction.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and be consistent in your technique.
-
No Template Control (NTC): Always include a no-template control (water instead of cDNA) to check for contamination of your reagents. Amplification in the NTC indicates contamination.[11]
-
Standard Curve: If performing absolute quantification, ensure your standard curve is linear and has a good correlation coefficient (R² > 0.99).
Quantitative Data
Table 1: IC50 Values of (S)-Coriolic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MDA-MB-231 | Breast Cancer | 289.3 | 24 |
| MCF-7 | Breast Cancer | 386.9 | 24 |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay used.[12]
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol outlines a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[1]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
(S)-Coriolic acid stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10 (concentration that inhibits 10% of growth).
-
Monitor and Passage: Continuously monitor the cells for signs of toxicity and adaptation. Passage the cells as they reach confluence, always maintaining the selective pressure of the drug.
-
Dose Escalation: Once the cells are proliferating at a steady rate, gradually increase the concentration of this compound (e.g., by 1.5- to 2-fold).[6]
-
Repeat and Stabilize: Repeat the process of monitoring, passaging, and dose escalation until the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line: Once a resistant cell line is established, confirm the increase in IC50 compared to the parental line and proceed to investigate the underlying resistance mechanisms.
Protocol 2: Quantitative Western Blot for c-Myc Protein Expression
This protocol describes a method for analyzing the expression levels of c-Myc protein in sensitive and resistant cancer cells.[13]
Materials:
-
Sensitive and this compound-resistant cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Quantify the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts (e.g., 30 µg) of protein from each sample onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the c-Myc signal to the loading control signal.
Protocol 3: ABC Transporter Efflux Assay
This protocol describes a method to assess whether increased drug efflux via ABC transporters is a mechanism of this compound resistance.[14][15]
Materials:
-
Sensitive and this compound-resistant cancer cell lines
-
Fluorescent substrate of an ABC transporter (e.g., Rhodamine 123 for P-gp/MDR1)
-
Known inhibitor of the ABC transporter (e.g., Verapamil for P-gp)
-
This compound
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with either vehicle control, the known ABC transporter inhibitor, or this compound for 1-2 hours.
-
Substrate Loading: Add the fluorescent substrate to all wells and incubate for a defined period (e.g., 30-60 minutes).
-
Washing: Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells. A lower fluorescence intensity in resistant cells suggests increased efflux. If the fluorescence in resistant cells increases upon treatment with the known inhibitor or this compound, it indicates that this compound may be a substrate or inhibitor of that ABC transporter.
Visualizations
Signaling Pathways
Caption: Potential this compound resistance mechanisms in cancer cells.
Experimental Workflows
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Gene Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. oncotarget.com [oncotarget.com]
- 13. dispendix.com [dispendix.com]
- 14. search.library.newschool.edu [search.library.newschool.edu]
- 15. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Coriolin Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Coriolin during storage and experimental handling. By following these recommendations, users can ensure the integrity and reliability of their research outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound, a hirsutane sesquiterpenoid, is primarily influenced by pH, temperature, and exposure to light. Like many sesquiterpene lactones, this compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions, and can degrade at elevated temperatures. Exposure to UV light can also lead to photochemical degradation.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, and stored at or below -20°C.[1][2] A desiccator can be used to minimize moisture exposure.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare fresh solutions for immediate use. If storage is necessary, dissolve this compound in a suitable anhydrous organic solvent, such as DMSO or ethanol. Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or lower for short-term storage. For longer-term storage, -80°C is preferable. The stability of this compound in solution is solvent-dependent and should be empirically determined for your specific experimental conditions.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] A reversed-phase C18 column is typically suitable for this purpose. The appearance of additional peaks in the chromatogram over time can indicate the presence of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the molecule.[5][6][7]
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound are not extensively documented in publicly available literature. However, based on the reactivity of other sesquiterpene lactones, potential degradation pathways include hydrolysis of the lactone ring and modifications to other functional groups. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are necessary to identify and characterize the specific degradation products of this compound.[8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Prepare Fresh Solution: Always prioritize the use of a freshly prepared this compound solution for critical experiments.
-
Check Storage Conditions: Verify that the stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Assess Purity: Analyze an aliquot of the stock solution by HPLC to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared standard.
-
Solvent consideration: The stability of compounds can be solvent-dependent.[11] If you observe degradation, consider preparing solutions in a different anhydrous solvent.
Issue 2: Appearance of New Peaks in HPLC Analysis
Possible Cause: Formation of this compound degradation products.
Troubleshooting Steps:
-
Document Storage History: Record the storage duration and conditions of the sample.
-
Characterize Degradation Products: If significant degradation is observed, consider using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy to identify the structure of the degradation products.[6] This information can provide insights into the degradation pathway.
-
Perform Forced Degradation Study: To proactively understand potential degradation, conduct a forced degradation study by exposing this compound to various stress conditions (see Experimental Protocols section).[8][9][10][12][13]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Exposure | Moisture |
| Solid | ≤ -20°C | Protect from light (e.g., amber vial) | Store in a desiccator |
| Solution | -20°C (short-term) or -80°C (long-term) | Protect from light (e.g., amber vial) | Use anhydrous solvents and sealed vials |
Table 2: General Stability of Sesquiterpene Lactones under Different pH Conditions (Qualitative)
| pH Range | General Stability | Potential Degradation Pathway |
| Acidic (pH < 5) | Generally more stable | Acid-catalyzed hydrolysis (slower) |
| Neutral (pH 7) | Potentially unstable | Hydrolysis of the lactone ring |
| Alkaline (pH > 8) | Generally unstable | Base-catalyzed hydrolysis (faster) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound sample. Optimization may be required based on the specific instrumentation and sample matrix.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a suitable initial percentage of B (e.g., 30%).
-
Increase the percentage of B over a set time to elute compounds of varying polarity.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, typically in the range of 200-220 nm for sesquiterpene lactones).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main this compound peak relative to the total peak area.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.[8][9][10][13]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C). For solid-state thermal stress, expose the solid compound to the same temperature.
-
Photolytic Degradation: Expose the stock solution (in a photostable container) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the stressed samples by HPLC (as described in Protocol 1) and LC-MS to identify and quantify the degradation products.
Visualizations
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Coriolin Interference with Assay Readouts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of the sesquiterpene antibiotic, Coriolin, with common assay readouts. Understanding these interactions is crucial for accurate data interpretation in preclinical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a sesquiterpenoid antibiotic with established antitumor and antibacterial properties. Its primary mechanism of action is the inhibition of Na+/K+-ATPase, an essential transmembrane pump responsible for maintaining ion gradients across the cell membrane. This inhibition disrupts cellular ion homeostasis, which can trigger a cascade of downstream signaling events.
Q2: Can this compound interfere with standard cytotoxicity assays like MTT or LDH?
Yes, this compound has the potential to interfere with common cytotoxicity assays.
-
MTT Assay: The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases. As this compound's inhibition of Na+/K+-ATPase disrupts cellular energy balance, it can directly impact mitochondrial function and cellular metabolism. This can lead to a reduction in MTT formazan production that may not solely be due to cell death, potentially exaggerating the cytotoxic effect.
-
LDH Assay: The LDH assay quantifies lactate dehydrogenase released from damaged cells as an indicator of cytotoxicity. While this compound's primary mechanism is not direct membrane lysis, the downstream consequences of Na+/K+-ATPase inhibition, such as osmotic stress and apoptosis, can lead to membrane integrity loss and LDH release. However, the kinetics of LDH release may differ from compounds that cause direct necrosis.
Q3: How might this compound affect ELISA and reporter gene assays?
Interference with ELISA and reporter gene assays is possible and can occur through several mechanisms:
-
Direct Enzyme Inhibition: this compound, like other natural products, could directly inhibit reporter enzymes such as luciferase or alkaline phosphatase, leading to false-negative results.
-
Signaling Pathway Modulation: Since Na+/K+-ATPase activity is linked to various signaling pathways, this compound could indirectly affect reporter gene expression. For instance, alterations in intracellular ion concentrations can influence transcription factors and kinase cascades that regulate the promoter driving the reporter gene.
-
Protein Synthesis Inhibition: Some antibiotics interfere with protein synthesis. If this compound has such off-target effects, it could reduce the expression of the reporter protein, leading to a diminished signal.
Q4: Are there specific signaling pathways known to be affected by this compound?
The primary target of this compound is the Na+/K+-ATPase. Inhibition of this pump can indirectly influence several signaling pathways sensitive to changes in ion concentrations and membrane potential. These may include pathways regulated by calcium signaling, and potentially stress-activated pathways like MAPK. Some sesquiterpene lactones have been shown to inhibit the NF-κB pathway; however, direct evidence for this compound's effect on NF-κB is still emerging.[1][2]
Troubleshooting Guides
Problem 1: Unexpectedly high or variable cytotoxicity observed with the MTT assay.
Possible Cause: Direct interference with cellular metabolism or the assay chemistry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT assay interference.
Detailed Methodologies:
-
Cell-Free Control:
-
Prepare wells with cell culture medium and the same concentrations of this compound used in your experiment.
-
Do not add cells to these wells.
-
Add the MTT reagent and incubate for the same duration as your cellular assay.
-
Add the solubilizing agent and measure the absorbance. A significant increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.
-
-
Orthogonal Cytotoxicity Assays:
-
LDH Assay: Measures membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which can also be affected by metabolic changes but provides a different endpoint than dehydrogenase activity.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
Problem 2: Reduced signal in a luciferase-based reporter gene assay.
Possible Cause: Direct inhibition of luciferase or interference with cellular processes upstream of reporter expression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for luciferase assay interference.
Detailed Methodologies:
-
Cell-Free Luciferase Assay:
-
In a cell-free buffer, combine purified luciferase enzyme with its substrate.
-
Add this compound at the same concentrations used in your cellular experiment.
-
Measure the luminescence. A decrease in signal compared to the vehicle control indicates direct inhibition of the enzyme.
-
-
Cytotoxicity Assessment:
-
Run a parallel cytotoxicity assay (e.g., CellTiter-Glo® or LDH) using the same cell line, this compound concentrations, and incubation time as your reporter assay.
-
If significant cytotoxicity is observed, the reduction in reporter signal may be due to cell death. Normalize the reporter gene activity to a measure of cell viability.
-
Signaling Pathway Diagrams
The following diagrams illustrate the known and potential signaling pathways affected by this compound.
1. This compound's Primary Mechanism of Action
Caption: this compound directly inhibits the Na+/K+-ATPase pump.
2. Potential Downstream Effects of Na+/K+-ATPase Inhibition by this compound
Caption: Potential signaling consequences of this compound treatment.
Quantitative Data Summary
Currently, specific quantitative data on the interference of this compound with the assays mentioned above is limited in publicly available literature. The following table provides a template for researchers to systematically quantify potential interference.
| Assay Type | Test Compound | Cell-Free Interference (IC50 or % Inhibition at a given concentration) | Cellular Assay Readout (IC50) | Notes on Potential Interference |
| MTT | This compound | To be determined | To be determined | Potential for false positives due to metabolic effects. |
| LDH | This compound | Not applicable | To be determined | Interference is less likely to be chemical. |
| Luciferase | This compound | To be determined | To be determined | Potential for direct enzyme inhibition. |
| ELISA | This compound | To be determined | Not applicable | Potential for interference with antibody-antigen binding or enzyme activity. |
It is highly recommended that researchers perform the troubleshooting experiments outlined above to determine the extent of any assay interference by this compound in their specific experimental system. This proactive approach will ensure the generation of reliable and interpretable data.
References
Technical Support Center: Enhancing the Bioavailability of Coriolin Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the bioavailability of Coriolin derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent in vitro activity but poor in vivo efficacy. What is the likely cause?
A: This is a common issue for poorly water-soluble compounds like many sesquiterpene lactones. The discrepancy often stems from low oral bioavailability, which can be attributed to several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.
-
Low Permeability: The molecule may not efficiently cross the intestinal epithelial barrier.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Chemical Instability: The derivative might degrade in the acidic environment of the stomach or the alkaline environment of the intestine.[1]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound derivatives?
A: The main approaches focus on improving solubility, dissolution rate, and/or membrane permeability. These can be broadly categorized as:
-
Formulation Strategies:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve dissolution.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and facilitate lymphatic uptake, bypassing first-pass metabolism.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase aqueous solubility.
-
-
Chemical Modification:
-
Prodrugs: Creating a bioreversible derivative that is more soluble or permeable and converts to the active drug in vivo.
-
Salt Formation: For derivatives with ionizable groups, forming a salt can improve solubility and dissolution rate.
-
Q3: How do I choose the best bioavailability enhancement strategy for my specific this compound derivative?
A: The optimal strategy depends on the physicochemical properties of your derivative. A systematic approach is recommended:
-
Characterize Your Compound: Determine its aqueous solubility, permeability (e.g., using a Caco-2 cell assay), pKa, and logP.
-
Identify the Limiting Factor: Is the primary barrier poor solubility or low permeability?
-
Select Appropriate Techniques:
-
For solubility-limited compounds (BCS Class II), focus on particle size reduction, solid dispersions, and lipid-based formulations.
-
For permeability-limited compounds (BCS Class IV), a combination of solubility enhancement and permeation enhancers or lipid-based systems may be necessary.
-
-
Feasibility Screening: Conduct small-scale formulation studies to assess drug-excipient compatibility and the potential for significant bioavailability improvement.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in animal pharmacokinetic (PK) studies. | 1. Formulation Variability: Inconsistent preparation of the formulation (e.g., particle size distribution, drug loading). 2. Animal-to-Animal Variability: Differences in gastric pH, intestinal transit time, or metabolic enzyme activity among animals. 3. Dosing Inaccuracy: Inconsistent administration of the oral dose. | 1. Standardize Formulation Protocol: Ensure a reproducible method for preparing your formulation and characterize each batch. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Refine Dosing Technique: Ensure accurate and consistent oral gavage technique. |
| Amorphous solid dispersion recrystallizes upon storage. | 1. Hygroscopicity: Absorption of moisture can plasticize the polymer and facilitate crystallization. 2. High Drug Loading: Exceeding the solubility of the drug in the polymer carrier. 3. Inappropriate Polymer Selection: The chosen polymer may not have strong enough interactions with the drug to maintain its amorphous state. | 1. Control Storage Conditions: Store the solid dispersion in a desiccator or at low humidity. 2. Optimize Drug Loading: Prepare dispersions with varying drug-to-polymer ratios to find the highest stable concentration. 3. Screen Different Polymers: Test polymers that can form hydrogen bonds with your this compound derivative to enhance stability. |
| Good in vitro dissolution but still low in vivo bioavailability. | 1. Precipitation in the GI Tract: The supersaturated solution created by the formulation may precipitate into a less soluble form before it can be absorbed. 2. Low Permeability: The dissolved drug may still be unable to efficiently cross the intestinal wall. 3. Significant First-Pass Metabolism: The drug is absorbed but rapidly metabolized by the liver. | 1. Include a Precipitation Inhibitor: Add a polymer (e.g., HPMC) to your formulation to maintain supersaturation in vivo. 2. Assess Permeability: Use an in vitro model like Caco-2 cells to measure the apparent permeability (Papp). If low, consider adding a permeation enhancer. 3. Investigate Metabolism: Co-administer with a known CYP450 inhibitor (in animal models) to see if bioavailability increases. |
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound derivatives, the following tables present hypothetical yet representative data to illustrate the potential improvements achievable with various formulation strategies. These values are based on typical enhancements seen for other poorly soluble sesquiterpenoids.
Table 1: Physicochemical Properties of a Hypothetical this compound Derivative ("this compound-X")
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | ~350-450 g/mol | Favorable for passive diffusion. |
| Aqueous Solubility | < 1 µg/mL | Very low; dissolution is likely the rate-limiting step for absorption. |
| LogP | 3.5 - 4.5 | High lipophilicity; suggests good partitioning into membranes but poor aqueous solubility. |
| Permeability (Papp) | ~1.0 x 10⁻⁶ cm/s | Moderate permeability; absorption may be limited by both solubility and permeability (BCS Class IV). |
Table 2: Comparison of Bioavailability Enhancement Strategies for "this compound-X" (Hypothetical Data)
| Formulation Strategy | Drug Loading (% w/w) | Solubility Enhancement (vs. unformulated drug) | In Vivo Bioavailability (Rat Model, Relative %) |
| Micronized Suspension | 20% | ~5-fold | 10% |
| Amorphous Solid Dispersion (PVP K30, 1:4 ratio) | 20% | ~100-fold | 35% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 15% | Forms microemulsion upon dilution | 55% |
| Nanocrystal Suspension (200 nm) | 25% | ~50-fold (dissolution rate) | 40% |
Experimental Protocols
Protocol 1: Preparation of a this compound Derivative Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a this compound derivative to enhance its dissolution rate and bioavailability.
Materials:
-
This compound derivative
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh the this compound derivative and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a suitable organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
Drying: Transfer the resulting solid film to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for drug content, dissolution enhancement (using a USP II dissolution apparatus), and physical form (using DSC and XRD to confirm the amorphous state).
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution rate of the formulated this compound derivative with the unformulated compound.
Methodology:
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Apparatus Setup: Use a USP Dissolution Apparatus II (paddle method) set to 37°C with a paddle speed of 75 RPM.
-
Sample Addition: Add a precisely weighed amount of the this compound derivative formulation (equivalent to a specific dose) to 900 mL of the dissolution medium.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw aliquots of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of the dissolved this compound derivative using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for comparison.
Visualizations: Signaling Pathways and Experimental Workflows
While the direct molecular targets of most this compound derivatives are still under investigation, related compounds have been shown to modulate key signaling pathways in cancer cells. The following diagrams illustrate these pathways, which represent potential mechanisms of action for this compound derivatives.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by a this compound derivative.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for enhancing this compound derivative bioavailability.
References
Technical Support Center: Coriolin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the production of Coriolin.
Troubleshooting Guide
Scaling up this compound production, a sesquiterpene antibiotic derived from the fermentation of Coriolus consors, presents several challenges from inconsistent yields to purification difficulties. This guide provides a systematic approach to identifying and resolving common issues.
Fermentation Issues
Symptom: Low or no this compound production. Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | Verify and optimize critical parameters such as temperature, pH, aeration, and agitation. While specific optimal conditions for high-yield this compound production are not extensively published, typical conditions for fungal secondary metabolite production can be used as a starting point. |
| Inadequate Nutrient Medium | Review the composition of the fermentation medium. Ensure all necessary carbon, nitrogen, and mineral sources are present in appropriate concentrations. Experiment with different nutrient sources to identify the optimal formulation for Coriolus consors. |
| Strain Vigor and Inoculum Quality | Ensure the Coriolus consors strain is viable and not contaminated. Use a fresh and healthy inoculum for starting the fermentation. |
| Incorrect Fungal Morphology | The morphology of filamentous fungi like Coriolus consors can significantly impact secondary metabolite production. The formation of pellets versus dispersed mycelia can affect nutrient uptake and oxygen transfer. Experiment with agitation rates and medium composition to achieve the optimal morphology for this compound production. |
Symptom: Inconsistent this compound yield between batches. Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Variability in Raw Materials | Use raw materials from a consistent and reliable source. Minor variations in the composition of complex media components can lead to significant differences in yield. |
| Inconsistent Inoculum | Standardize the inoculum preparation process, including the age and concentration of the spores or mycelia used. |
| Fluctuations in Fermentation Parameters | Ensure tight control over all fermentation parameters (temperature, pH, dissolved oxygen) throughout the entire process. Even small deviations can impact the final yield. |
Downstream Processing and Purification Issues
Symptom: Difficulty in extracting this compound from the fermentation broth. Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis (for intracellular this compound) | If this compound is produced intracellularly, ensure the chosen cell disruption method (e.g., homogenization, sonication, or enzymatic lysis) is effective for Coriolus consors. |
| Inappropriate Extraction Solvent | The choice of solvent is critical for efficient extraction. Based on the chemical properties of sesquiterpenes, solvents like ethyl acetate or butanol are likely candidates. Perform small-scale solvent screening to identify the most effective and selective solvent. |
| Emulsion Formation | During liquid-liquid extraction, emulsions can form, leading to poor separation and product loss. Adjusting the pH or adding a demulsifying agent can help break the emulsion. |
Symptom: Low purity of the final this compound product. Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-extraction of Impurities | The crude extract will contain a mixture of other metabolites. A multi-step purification strategy is necessary. |
| Suboptimal Chromatographic Separation | Optimize the chromatographic conditions (stationary phase, mobile phase composition, gradient) to achieve good separation of this compound from closely related impurities. Techniques like silica gel chromatography followed by reversed-phase HPLC are commonly used for purifying natural products. |
| Product Degradation | This compound may be sensitive to pH, temperature, or light.[1] Conduct stability studies to determine the optimal conditions for handling and storage to minimize degradation during purification. |
Quantitative Data Summary
Due to the limited publicly available data on industrial-scale this compound production, the following tables provide a general overview of parameters for fungal secondary metabolite fermentation and typical performance characteristics of purification techniques. These should be used as a starting point for process development.
Table 1: General Fermentation Parameters for Fungal Secondary Metabolite Production
| Parameter | Typical Range |
| Temperature | 25-30°C |
| pH | 4.0-6.0 |
| Aeration | 0.5-1.5 vvm (volume of air per volume of medium per minute) |
| Agitation | 200-400 rpm |
| Incubation Time | 7-14 days |
Table 2: Typical Performance of Downstream Processing Techniques
| Technique | Purity Achieved | Typical Yield |
| Solvent Extraction | Low to Medium | 80-95% |
| Silica Gel Chromatography | Medium to High | 60-80% |
| Reversed-Phase HPLC | High to Very High | 70-90% |
| Crystallization | Very High | 50-90% |
Experimental Protocols
General Fermentation Protocol for Coriolus consors
-
Inoculum Preparation:
-
Aseptically transfer a viable culture of Coriolus consors to a potato dextrose agar (PDA) plate.
-
Incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.
-
Prepare a seed culture by inoculating a flask containing a suitable liquid medium (e.g., potato dextrose broth) with a few agar plugs from the PDA plate.
-
Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days.
-
-
Production Fermentation:
-
Sterilize the production medium in a fermenter.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation parameters (temperature, pH, aeration, agitation) at the desired setpoints.
-
Monitor the fermentation process by periodically taking samples to measure biomass, substrate consumption, and this compound concentration.
-
Harvest the fermentation broth when the this compound titer reaches its maximum.
-
General Purification Protocol for this compound
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
Extract the broth with an equal volume of ethyl acetate three times.
-
Extract the mycelial biomass with methanol, followed by partitioning with ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to fractionate the components.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the this compound-rich fractions using preparative reversed-phase high-performance liquid chromatography (HPLC) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a sesquiterpene antibiotic that was first isolated from the fungus Coriolus consors. It has shown potential as an antineoplastic (anti-cancer) agent.
Q2: What are the main challenges in scaling up this compound production?
A2: The primary challenges include achieving high and consistent yields, controlling the morphology of the fungus during fermentation, and developing an efficient and scalable purification process. Low production titers are a common issue with wild-type fungal strains.
Q3: What are the key parameters to control during the fermentation of Coriolus consors?
A3: Critical fermentation parameters include temperature, pH, dissolved oxygen, and agitation rate. The composition of the nutrient medium is also crucial for optimal growth and secondary metabolite production.
Q4: How can I monitor the concentration of this compound during fermentation and purification?
A4: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the recommended method for quantifying this compound. A specific analytical method would need to be developed and validated.
Q5: What is the biosynthetic pathway for this compound?
A5: this compound, being a sesquiterpene, is synthesized through the mevalonate pathway. The key precursor is farnesyl pyrophosphate (FPP), which is cyclized and further modified by a series of enzymes to form the final this compound structure.
Visualizations
Caption: A general workflow for the production and purification of this compound.
Caption: A decision tree for troubleshooting low this compound yield in fermentation.
Caption: A simplified diagram of the general biosynthetic pathway for sesquiterpenes like this compound.
References
Validation & Comparative
A Comparative Guide to Coriolin and Other Hirsutane Sesquiterpenoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Coriolin and other notable hirsutane sesquiterpenoids, a class of natural compounds with significant interest in oncology research. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Overview of Hirsutane Sesquiterpenoids
Hirsutane sesquiterpenoids are a class of chemical compounds characterized by a unique tricyclic carbon skeleton.[1] Isolated primarily from fungi, these compounds have demonstrated a range of biological activities, with a significant focus on their cytotoxic effects against various cancer cell lines.[2][3] this compound, one of the first identified hirsutane-type sesquiterpenes, was originally isolated from the fungus Coriolus consors.[2] Subsequent research has led to the discovery of a variety of other hirsutane sesquiterpenoids, including Hirsutanol A, Chondrosterins, and Sterhirsutins, each with distinct chemical structures and biological potencies.
Comparative Cytotoxicity
The primary measure of the anticancer potential of these compounds is their cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency.
The following table summarizes the reported IC50 values for this compound and other selected hirsutane sesquiterpenoids against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound B | T-47D (Breast Cancer) | 0.7 | [2] |
| SNB-75 (CNS Cancer) | 0.5 | [2] | |
| Hirsutanol A | SW620 (Colon Cancer) | 1.13 | [3][4] |
| SW480 (Colon Cancer) | 2.15 | [3] | |
| LoVo (Colon Cancer) | 0.58 | [3] | |
| Hep3B (Liver Cancer) | 1.27 | [3] | |
| HepG2 (Liver Cancer) | 1.54 | [3] | |
| Bel-7402 (Liver Cancer) | 1.83 | [3] | |
| A549 (Lung Cancer) | 1.95 | [3] | |
| CNE1 (Nasopharyngeal Carcinoma) | 1.45 | [3] | |
| CNE2 (Nasopharyngeal Carcinoma) | 1.24 | [3] | |
| SUNE1 (Nasopharyngeal Carcinoma) | 1.17 | [3] | |
| MCF-7 (Breast Cancer) | 2.53 | [3] | |
| MDA-MB-231 (Breast Cancer) | 1.76 | [3] | |
| MDA-MB-435 (Breast Cancer) | 1.34 | [3] | |
| MDA-MB-453 (Breast Cancer) | 1.68 | [3] | |
| HeLa (Cervical Cancer) | 1.92 | [3] | |
| Chondrosterin A | A549 (Lung Cancer) | 2.45 | [2][3] |
| CNE2 (Nasopharyngeal Carcinoma) | 4.95 | [2][3] | |
| LoVo (Colon Cancer) | 5.47 | [2][3] | |
| Chondrosterin J | CNE1 (Nasopharyngeal Carcinoma) | 1.32 | [2] |
| CNE2 (Nasopharyngeal Carcinoma) | 0.56 | [2] | |
| Sterhirsutin A | K562 (Leukemia) | 12.97 (µg/mL) | [2] |
| HCT116 (Colon Cancer) | 10.74 (µg/mL) | [2] | |
| Sterhirsutin B | K562 (Leukemia) | 16.29 (µg/mL) | [2] |
| HCT116 (Colon Cancer) | 16.35 (µg/mL) | [2] | |
| Hirsutic Acid D | K562 (Leukemia) | 6.93 (µg/mL) | [2] |
| HCT116 (Colon Cancer) | 25.43 (µg/mL) | [2] | |
| Hirsutic Acid E | K562 (Leukemia) | 30.52 (µg/mL) | [2] |
| HCT116 (Colon Cancer) | 24.17 (µg/mL) | [2] |
Mechanisms of Action
The anticancer activity of hirsutane sesquiterpenoids is primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. However, the specific molecular pathways can differ between compounds.
Hirsutanol A: ROS-Mediated Apoptosis
Research has shown that Hirsutanol A exerts its anticancer effects by inducing the production of Reactive Oxygen Species (ROS) within cancer cells.[4][5] This increase in ROS leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn triggers the mitochondrial apoptotic cascade.[4][5]
Caption: Hirsutanol A induced apoptotic pathway.
This compound: Induction of Apoptosis
While the precise signaling cascade for this compound is not as extensively detailed in the provided search results, it is known to induce apoptosis in cancer cells. Further research is required to fully elucidate the specific molecular targets and pathways involved in this compound-mediated cell death and to determine if it shares the ROS-dependent mechanism observed for Hirsutanol A.
Experimental Protocols
The cytotoxicity data presented in this guide is primarily derived from the MTT assay, a standard colorimetric method for assessing cell viability.
MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the hirsutane sesquiterpenoids (e.g., this compound, Hirsutanol A) for a specified period, typically 24, 48, or 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours under the same conditions to allow for the formation of formazan crystals.
-
Solubilization: Following incubation, the MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT cell viability assay.
Conclusion
This compound and other hirsutane sesquiterpenoids exhibit significant cytotoxic activity against a broad range of cancer cell lines, making them promising candidates for further investigation in cancer drug discovery. While this compound B and Chondrosterin J have shown particularly high potency against certain cell lines, Hirsutanol A provides a clearer example of a mechanism of action involving ROS-mediated apoptosis.
The data presented in this guide highlights the potential of this class of natural products. Further research is warranted to fully elucidate the structure-activity relationships, detailed mechanisms of action, and in vivo efficacy of these compounds. Such studies will be crucial for the development of novel and effective anticancer therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. broadpharm.com [broadpharm.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Hirsutanol A, a novel sesquiterpene compound from fungus Chondrostereum sp., induces apoptosis and inhibits tumor growth through mitochondrial-independent ROS production: hirsutanol A inhibits tumor growth through ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent Biological Activity of Coriolin Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Coriolin derivatives. By examining their anticancer and antimicrobial properties, this document aims to shed light on the key structural modifications that enhance their therapeutic potential.
This compound, a hirsutane-type sesquiterpenoid isolated from the basidiomycete Coriolus consors, has garnered significant attention for its potent biological activities. Its complex, polycyclic structure has served as a scaffold for the development of numerous derivatives with the aim of improving efficacy and selectivity. This guide synthesizes available data on these derivatives, offering a clear comparison of their performance in various biological assays.
Comparative Analysis of Anticancer and Antimicrobial Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of various functional groups on the core structure. Modifications at specific sites have been shown to significantly impact their cytotoxicity against cancer cell lines and their inhibitory effects on microbial growth.
A key observation in the structure-activity relationship of this compound derivatives is the enhanced activity of oxidized forms. Notably, 5-ketothis compound B and diketothis compound B have been identified as among the most potent derivatives, demonstrating superior antitumor and antibacterial activity compared to the parent compound, this compound B. Further chemical modifications, particularly at the C-8 position, have led to the synthesis of derivatives that not only retain this high level of biological activity but also exhibit improved stability in both acidic and alkaline conditions.[1] This enhanced stability is a crucial factor for potential therapeutic applications.
While specific quantitative data for a broad range of this compound derivatives remains limited in publicly accessible literature, the consistent finding of increased potency upon oxidation of the this compound core provides a strong foundation for future drug design and development efforts.
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, detailed experimental protocols for the key biological assays are outlined below. These methodologies are based on standard laboratory practices and provide a framework for the reproducible evaluation of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of novel compounds.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Compound Dilution: Serial twofold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Logical Relationships
The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects are still under investigation. However, based on the activities of other sesquiterpenoid compounds, it is hypothesized that they may induce apoptosis in cancer cells through various intracellular signaling cascades. The following diagram illustrates a generalized workflow for investigating the structure-activity relationship of this compound derivatives.
Caption: A flowchart illustrating the process of synthesizing, screening, and analyzing this compound derivatives to determine their structure-activity relationship and mechanism of action.
Further research is necessary to fully elucidate the signaling pathways modulated by this compound derivatives. Investigating their effects on key apoptotic proteins, cell cycle regulators, and other cellular targets will provide a more complete picture of their therapeutic potential and pave the way for the development of novel and effective anticancer and antimicrobial agents.
References
Cross-Validation of Coriolin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Coriolin and its derivatives, with a focus on their anticancer properties. The information presented is supported by experimental data to offer an objective evaluation for research and drug development purposes.
Antitumor Activity of this compound and Its Derivatives
This compound, a sesquiterpene isolated from Coriolus consors, and its derivatives have demonstrated significant antitumor and antibacterial activities. The primary mechanism underlying their cytotoxic effects is the inhibition of Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion homeostasis. Disruption of this enzyme's function leads to a cascade of events culminating in cell death.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound derivatives against various cancer cell lines, providing a basis for comparing their cytotoxic efficacy.
| Compound | Cell Line | IC50 (µM) |
| Diketothis compound B | HeLa (Cervical Cancer) | Data not available in the provided search results |
| L1210 (Leukemia) | Data not available in the provided search results | |
| This compound B Derivative (5-ketothis compound B) | Leukemia L1210 | Active, but specific IC50 not provided[1] |
| This compound B Derivative (Diketothis compound B) | Leukemia L1210 | One of the most active in the this compound group[1] |
Note: Specific IC50 values for this compound and its derivatives were not explicitly found in the provided search results. The table reflects the reported activity where quantifiable data was not available.
Mechanism of Action: Na+/K+-ATPase Inhibition
The primary molecular target of this compound and its derivatives is the Na+/K+-ATPase enzyme.[2] This transmembrane protein is responsible for actively transporting sodium (Na+) and potassium (K+) ions across the cell membrane, a process vital for numerous cellular functions, including maintaining membrane potential and regulating cell volume.
Inhibition of Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration. This ionic imbalance triggers a series of downstream events that contribute to the cytotoxic effects observed in cancer cells.
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of Na+/K+-ATPase by this compound initiates a signaling cascade that leads to programmed cell death, or apoptosis. While the precise pathway for this compound is not fully elucidated in the provided results, the general mechanism for Na+/K+-ATPase inhibitors involves the intrinsic pathway of apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or its derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Workflow:
Caption: Workflow for a Na+/K+-ATPase activity assay.
Materials:
-
Cell or tissue lysate containing Na+/K+-ATPase
-
Assay buffer (e.g., Tris-HCl)
-
This compound (or its derivatives)
-
ATP solution
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a cell or tissue homogenate that is rich in Na+/K+-ATPase.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with different concentrations of this compound. Include a control without the inhibitor. To distinguish Na+/K+-ATPase activity from other ATPases, a parallel set of experiments can be run in the presence of ouabain, a specific Na+/K+-ATPase inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding an acid).
-
Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method. The intensity of the color is proportional to the amount of Pi produced.
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The percentage of inhibition by this compound can then be determined.[3]
References
The Selective Anticancer Activity of Corylin: A Comparative Analysis
Note: While the initial query focused on "Coriolin," publicly available research data providing a direct comparison of its effects on cancer versus normal cells is limited. This guide therefore focuses on Corylin , a natural flavonoid with a similar name that has been studied for its selective anticancer properties. The findings presented here for Corylin offer valuable insights into the potential mechanisms of selective cytotoxicity that may be relevant to other natural compounds.
Corylin, a flavonoid isolated from the fruit of Psoralea corylifolia, has demonstrated promising anticancer activity. A key aspect of its therapeutic potential lies in its ability to preferentially induce cell death in cancer cells while exhibiting lower toxicity towards normal cells. This guide provides a comparative analysis of Corylin's effects, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Comparative Cytotoxicity of Corylin
The selective cytotoxicity of Corylin has been evaluated in various cancer cell lines compared to normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments. A lower IC50 value indicates higher potency.
| Cell Line | Cell Type | Compound | IC50 (µM) | Incubation Time (h) |
| SKOV3 | Human Ovarian Cancer | Corylin | ~50 | 24 |
| HBEC3-KT | Normal Human Bronchial Epithelial | Corylin | >50 | Not Specified |
This table summarizes the available data on the IC50 values of Corylin in a cancer cell line versus a normal cell line. The data for SKOV3 cells is derived from a study where survival was significantly reduced at 50 µM[1]. The information on HBEC3-KT cells indicates that up to 50 µM of Corylin had been used in prior research without implying significant toxicity[1].
Mechanisms of Selective Action: Apoptosis and Cell Cycle Arrest
Corylin's anticancer effects are largely attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
In human ovarian cancer SKOV3 cells, Corylin has been shown to:
-
Induce Apoptosis: It triggers the mitochondrial apoptosis pathway, a key process of programmed cell death. This is evidenced by the decreased levels of anti-apoptotic proteins like Bcl-2 and Bid, and increased levels of pro-apoptotic proteins such as tBid, Bax, and cytochrome C[1]. The activation of caspases, which are crucial executioner enzymes in apoptosis, is also observed[2].
-
Cause Cell Cycle Arrest: Corylin leads to G0/G1 phase cell cycle arrest by altering the levels of cyclin D1 and the phosphorylated retinoblastoma protein, which are critical regulators of cell cycle progression[1][2].
-
Generate Reactive Oxygen Species (ROS): At higher concentrations (around 50 µM), Corylin significantly increases the production of ROS, which can induce apoptosis by facilitating the release of cytochrome C from the mitochondria[1].
The selectivity of Corylin appears to stem from the differential susceptibility of cancer cells to these mechanisms compared to normal cells. Cancer cells often have a higher basal level of oxidative stress and are more vulnerable to further ROS induction.
Signaling Pathway Modulation
The anticancer activity of Corylin is linked to its modulation of specific signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
In SKOV3 ovarian cancer cells, Corylin has been demonstrated to markedly downregulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2]. The STAT3 pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its constitutive activation is common in many cancers. By inhibiting STAT3 phosphorylation, Corylin prevents its nuclear localization and the expression of its target genes, thereby inhibiting cancer cell proliferation[1][2].
Caption: Corylin inhibits STAT3 phosphorylation, leading to reduced cancer cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Corylin's anticancer activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cell proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., SKOV3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Corylin in the culture medium. Remove the existing medium from the wells and add 100 µL of the Corylin dilutions to the respective wells. Include a vehicle control (medium without Corylin).
-
Incubation with Compound: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
References
Comparative Antimicrobial Efficacy: Coriolin and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of Coriolin, a sesquiterpene antibiotic isolated from the medicinal mushroom Coriolus versicolor, against established antibiotics. Due to the limited availability of public data on the antimicrobial activity of purified this compound, this comparison utilizes data from methanolic extracts of Coriolus versicolor, which contain this compound as a component. This guide aims to offer a preliminary assessment to inform further research and development.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Coriolus versicolor extracts against representative bacterial and fungal species, compared to the known antibiotics Ciprofloxacin and Fluconazole. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]
Table 1: Antibacterial Efficacy Against Staphylococcus aureus
| Antimicrobial Agent | Organism | MIC (µg/mL) | Source |
| Methanol Extract of Coriolus versicolor | Staphylococcus aureus | 625 - 5000 | [3][4] |
| Extracellular Polysaccharides from Coriolus versicolor | Staphylococcus aureus | 2500 | [5][6] |
| Ciprofloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 1.0 |
Table 2: Antifungal Efficacy Against Candida albicans
| Antimicrobial Agent | Organism | MIC (µg/mL) | Source |
| Essential Oil of Coriandrum sativum (contains linalool, a related terpene) | Candida albicans | 125 - 500 | |
| Fluconazole | Candida albicans | 0.25 - 8.0 |
Note: The data for Coriolus versicolor represents the efficacy of a crude extract, not purified this compound. The activity of the pure compound may be significantly different. The data for Coriandrum sativum essential oil is included as an indicator of the potential antifungal activity of related terpenes.
Experimental Protocols
The following are detailed methodologies for standard antimicrobial susceptibility testing used to determine MIC values.
Broth Microdilution Method
This method determines the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a specific growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and medium, no antimicrobial) and negative (medium only) growth controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for yeasts) for a specified period (typically 16-20 hours for bacteria, 24-48 hours for yeasts).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Diagram of Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution Method.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface using sterile forceps.
-
Incubation: The plate is incubated at an appropriate temperature for a specified period.
-
Reading Results: The diameter of the zone of inhibition (the clear area around the disk where no growth occurs) is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Proposed Mechanism of Action and Signaling Pathways
While the precise antimicrobial mechanism of this compound is not fully elucidated, as a sesquiterpene lactone, it is proposed to act by disrupting the microbial cell membrane.[7]
Diagram of Proposed Antimicrobial Mechanism of this compound
References
- 1. idexx.com [idexx.com]
- 2. dickwhitereferrals.com [dickwhitereferrals.com]
- 3. The Antibacterial Activity of Coriolus versicolor Methanol Extract and Its Effect on Ultrastructural Changes of Staphylococcus aureus and Salmonella Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antibacterial Activity of Coriolus versicolor Methanol Extract and Its Effect on Ultrastructural Changes of Staphylococcus aureus and Salmonella Enteritidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mushroomreferences.com [mushroomreferences.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Therapeutic Potential of Corylin: A Comparative Guide
For Immediate Release
Dateline: [City, State] – New in vivo research highlights the therapeutic potential of Corylin, a natural flavonoid, in the treatment of ovarian and colorectal cancers. This guide provides a comprehensive comparison of Corylin's performance against standard chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Executive Summary
Coriolin, a sesquiterpene antibiotic, has been investigated for its therapeutic properties. However, recent focus has shifted to Corylin , a flavonoid isolated from Psoralea corylifolia, which has demonstrated significant anti-cancer activity in preclinical in vivo models. This guide synthesizes the available data on Corylin's efficacy in inhibiting tumor growth, details the experimental methodologies used in these studies, and compares its performance with established chemotherapeutics such as cisplatin and 5-fluorouracil (5-FU). The primary mechanism of action for Corylin appears to be the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and angiogenesis.
Comparative Efficacy of Corylin in Preclinical Cancer Models
In vivo studies utilizing human tumor xenografts in immunodeficient mice have substantiated the anti-cancer effects of Corylin. The following tables summarize the quantitative data from key studies on ovarian and colorectal cancer models.
Table 1: In Vivo Efficacy of Corylin in an Ovarian Cancer Xenograft Model (SKOV3 Cells)
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | PBS, intraperitoneal (i.p.) | Data not available | - | [1] |
| Corylin | Dosage not specified, i.p. | Significant reduction | Significant inhibition | [1] |
| Cisplatin | Dosage not specified | Data not available | Data not available | [2] |
Table 2: In Vivo Efficacy of Corylin in a Colorectal Cancer Xenograft Model (HCT116 Cells)
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | Saline, intravenous (i.v.) | ~1800 ± 200 | - | [3] |
| Corylin | Dosage not specified | Significant reduction | Significant inhibition | |
| 5-Fluorouracil (5-FU) | Dosage not specified | Data not available | Data not available | [4][5] |
Note: Similar to the ovarian cancer model, direct comparative in vivo studies with quantitative data for Corylin and 5-FU under the same experimental conditions are not fully detailed in the available literature. However, multiple studies confirm the significant tumor growth inhibition by Corylin in HCT116 xenografts.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
Corylin exerts its anti-tumor effects primarily through the inhibition of the STAT3 signaling pathway.[6] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.
Signaling Pathway Diagram
Caption: Corylin inhibits the STAT3 signaling pathway, leading to apoptosis.
In cancer cells, the binding of cytokines like IL-6 to their receptors activates Janus kinases (JAKs), which in turn phosphorylate STAT3.[7] Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival, such as Bcl-2. Corylin inhibits the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[1] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, ultimately triggering caspase-dependent apoptosis.[6]
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies based on the methodologies reported in the referenced literature.
Human Tumor Xenograft Model
-
Cell Culture: Human ovarian cancer (SKOV3) or colorectal cancer (HCT116) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).[8][9]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used for these studies.[3][10]
-
Tumor Cell Implantation: A suspension of 1 x 10^7 cancer cells in 100 µL of Matrigel or sterile PBS is injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Tumor volume is measured every 3 days using calipers and calculated using the formula: Volume = (Length × Width²) / 2. Body weight is also monitored as an indicator of toxicity.[11]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Corylin: Administered intraperitoneally (i.p.) or via oral gavage at a specified dosage (e.g., 50 mg/kg body weight).[12]
-
Control: Administered the vehicle (e.g., PBS or saline) following the same schedule as the treatment group.
-
Alternative Therapeutics (e.g., Cisplatin, 5-FU): Administered according to established protocols for the specific cancer model.
-
-
Efficacy Evaluation: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki-67, pSTAT3, and apoptosis markers).
Experimental Workflow Diagram
Caption: Workflow for in vivo validation of Corylin's therapeutic potential.
Comparison with Alternative Therapies
While direct, head-to-head in vivo comparative studies are limited, the available data suggests that Corylin presents a promising alternative or adjunct to conventional chemotherapy.
-
Cisplatin (Ovarian Cancer): Cisplatin is a cornerstone of ovarian cancer treatment but is associated with significant side effects, including nephrotoxicity and neurotoxicity.[13] Corylin's targeted inhibition of the STAT3 pathway offers a different mechanism of action that could be synergistic with cisplatin or provide an alternative for cisplatin-resistant tumors.[1]
-
5-Fluorouracil (Colorectal Cancer): 5-FU is a widely used chemotherapeutic for colorectal cancer.[4] Resistance to 5-FU is a significant clinical challenge. Corylin's ability to induce apoptosis through a STAT3-mediated mechanism could be beneficial in overcoming 5-FU resistance.[14]
Conclusion and Future Directions
The in vivo validation of Corylin demonstrates its potential as a novel anti-cancer agent, particularly for ovarian and colorectal cancers. Its targeted mechanism of action against the STAT3 signaling pathway provides a strong rationale for its further development. Future research should focus on:
-
Conducting direct, head-to-head in vivo comparative studies of Corylin against standard-of-care chemotherapeutics with detailed dose-response analyses.
-
Investigating the potential of Corylin in combination therapies to enhance efficacy and overcome drug resistance.
-
Elucidating the full spectrum of its in vivo molecular targets and off-target effects to ensure a comprehensive safety and efficacy profile.
This guide provides a foundational overview for researchers and drug development professionals interested in the therapeutic potential of Corylin. The presented data and protocols are intended to facilitate further investigation into this promising natural compound.
References
- 1. Corylin Exhibits Anticancer Activity by Inducing Apoptosis and G0/G1 Cell Cycle Arrest in SKOV3 Human Ovarian Cancer Cells [biomolther.org]
- 2. Human ovarian-carcinoma cell lines and companion xenografts: a disease-oriented approach to new platinum anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibition of different human colorectal cancer xenografts after a single intravenous injection of oncolytic vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 5. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Corylin Exhibits Anticancer Activity by Inducing Apoptosis and G0/G1 Cell Cycle Arrest in SKOV3 Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altogenlabs.com [altogenlabs.com]
- 9. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 11. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The flavonoid corylin exhibits lifespan extension properties in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corilagin enhances the anti-tumor activity of 5-FU by downregulating the expression of GRP 78 - PMC [pmc.ncbi.nlm.nih.gov]
Coriolin's Potential in Combating Multi-Drug Resistant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Multi-drug resistance (MDR) remains a formidable challenge in oncology, rendering many chemotherapeutic agents ineffective. The quest for novel compounds that can circumvent or reverse MDR is a critical area of research. Coriolin, a hirsutane-type sesquiterpenoid isolated from the fungus Coriolus versicolor, has demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of this compound's known anti-cancer activities and explores its potential therapeutic application against multi-drug resistant cancer cells, drawing parallels with other sesquiterpenoids that have shown efficacy in overcoming MDR.
This compound and its Cytotoxic Profile
This compound and its derivatives belong to a class of linear triquinane sesquiterpenoids, which are known for their diverse biological activities, including anti-cancer properties.[1][2][3] While direct studies on this compound's effects on MDR cancer cells are limited, its documented cytotoxicity against various cancer cell lines provides a strong basis for investigating its potential in this challenging area.
For instance, this compound B, a related compound, has shown potent inhibitory effects on human breast cancer T-47D and central nervous system cancer SNB-75 cell lines, with IC50 values of 0.7 and 0.5 μM, respectively.[3][4] The cytotoxic effects of hirsutane sesquiterpenoids, such as hirsutanol A, have been attributed to the induction of apoptosis through the production of reactive oxygen species (ROS).[5][6]
Overcoming Multi-Drug Resistance: Insights from Other Sesquiterpenoids
Several sesquiterpenoids have demonstrated the ability to reverse multi-drug resistance in cancer cells. Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of drug efflux pumps, which are major contributors to the MDR phenotype.[1][7]
Inhibition of Drug Efflux Pumps
A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.[8] Some sesquiterpene lactones have been shown to reverse MDR by downregulating the expression of P-gp, thereby increasing the intracellular concentration of anti-cancer drugs.[1] For example, the sesquiterpene lactone 6-O-angeloylplenolin has been found to reverse vincristine resistance in colon carcinoma cells by inhibiting the expression of the MDR1 gene, which encodes for P-gp.[9]
Modulation of Key Signaling Pathways
Dysregulation of signaling pathways that promote cell survival and proliferation is a hallmark of cancer and contributes to drug resistance. Sesquiterpenoids have been shown to target several of these pathways:
-
NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and chemoresistance. Some sesquiterpenes can inhibit the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins and sensitizing cancer cells to chemotherapeutic agents.[1][10]
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in tumor progression and drug resistance. Inhibition of STAT3 signaling by natural compounds has been shown to have anti-melanoma effects.[11] Some sesquiterpene lactones have been found to reduce STAT3 phosphorylation, thereby enhancing the anti-proliferative effects of conventional chemotherapy.[1]
Given that this compound is a sesquiterpenoid, it is plausible that it may exert similar effects on MDR cancer cells by targeting these well-established resistance mechanisms.
Quantitative Data on the Cytotoxicity of this compound and Related Compounds
The following table summarizes the available cytotoxic data for this compound and other relevant sesquiterpenoids against various cancer cell lines. This data provides a benchmark for comparing the potential efficacy of this compound.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound B | T-47D (Breast Cancer) | 0.7 µM | [3][4] |
| This compound B | SNB-75 (CNS Cancer) | 0.5 µM | [3][4] |
| Hirsutanol A | SW620 (Colon Cancer) | Not specified | [5][6] |
| Hirsutanol A | MDA-MB-231 (Breast Cancer) | Not specified | [5][6] |
| β-apopicropodophyllin | A549 (NSCLC) | 16.9 nM | [12] |
| β-apopicropodophyllin | NCI-H1299 (NSCLC) | 13.1 nM | [12] |
| β-apopicropodophyllin | NCI-460 (NSCLC) | 17.1 nM | [12] |
Proposed Experimental Protocols for Evaluating this compound's Effect on MDR Cancer Cells
To systematically investigate the effect of this compound on multi-drug resistant cancer cells, the following experimental protocols are proposed:
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits the growth of MDR cancer cells by 50% (IC50).
Materials:
-
MDR cancer cell lines (e.g., doxorubicin-resistant MCF-7/ADR, vincristine-resistant HCT-8/VCR) and their non-resistant parental cell lines.
-
This compound (dissolved in DMSO).
-
Standard chemotherapeutic agent (e.g., doxorubicin, vincristine).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Plate reader.
Procedure:
-
Seed the MDR and non-resistant cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound, the standard chemotherapeutic agent, and a combination of both. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values for each treatment. The reversal of resistance can be quantified by calculating the resistance fold (IC50 of resistant cells / IC50 of parental cells) in the absence and presence of this compound.[13]
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation Assay)
This assay assesses whether this compound can inhibit the function of the P-gp efflux pump.
Materials:
-
MDR cancer cell line overexpressing P-gp (e.g., KB-V1).
-
Rhodamine 123 (a fluorescent P-gp substrate).
-
Verapamil (a known P-gp inhibitor, as a positive control).
-
This compound.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Pre-incubate the P-gp overexpressing cells with various concentrations of this compound or Verapamil for 1-2 hours.
-
Add Rhodamine 123 to the cells and incubate for a further 30-60 minutes.
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp activity.[14][15]
Western Blot Analysis for Signaling Pathway Proteins
This method is used to determine if this compound modulates the expression or activation of proteins involved in key signaling pathways associated with MDR.
Materials:
-
MDR cancer cells.
-
This compound.
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies against p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection system.
Procedure:
-
Treat MDR cancer cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence system.
-
Quantify the band intensities to determine the relative protein expression levels.[11][16]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathways that this compound may target in MDR cancer cells and a general experimental workflow.
Caption: Hypothesized mechanisms of this compound in overcoming multi-drug resistance.
Caption: Experimental workflow for evaluating this compound's effect on MDR cancer cells.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Hirsutanol A, a novel sesquiterpene compound from fungus Chondrostereum sp., induces apoptosis and inhibits tumor growth through mitochondrial-independent ROS production: Hirsutanol A inhibits tumor growth through ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hirsutanol A, a novel sesquiterpene compound from fungus Chondrostereum sp., induces apoptosis and inhibits tumor growth through mitochondrial-independent ROS production: hirsutanol A inhibits tumor growth through ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 8. Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sesquiterpene lactone 6-O-angeloylplenolin reverses vincristine resistance by inhibiting YB-1 nuclear translocation in colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Torilin Inhibits Inflammation by Limiting TAK1-Mediated MAP Kinase and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel anti-cancer role of β-apopicropodophyllin against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Corylin inhibits the progression of Non-small cell lung cancer cells by regulating NF-κB signaling pathway via targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coriolin and Other Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, natural compounds continue to be a vital source of novel anticancer agents. This guide provides a head-to-head comparison of Coriolin and its closely related analogue Corylin, against three other well-established natural anticancer compounds: Paclitaxel, Vincristine, and Camptothecin. This objective analysis, supported by experimental data, aims to assist researchers in evaluating their mechanisms of action and therapeutic potential.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxicity of these natural compounds is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of Corylin, Paclitaxel, Vincristine, and Camptothecin across various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay used.
Table 1: IC50 Values of Corylin and Camptothecin against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Source |
| Corylin | SKOV3 (Ovarian Cancer) | Induces apoptosis and G0/G1 arrest | [1][2] |
| SAS (Oral Squamous Cell Carcinoma) | Downregulates c-Myc | [3][4] | |
| OECM1 (Oral Squamous Cell Carcinoma) | Downregulates c-Myc | [3][4] | |
| Camptothecin | HT29 (Colon Cancer) | 37 nM | [5] |
| LOX (Melanoma) | 48 nM | [5] | |
| SKOV3 (Ovarian Cancer) | 41 nM | [5] | |
| SKVLB (Ovarian Cancer) | 38 nM | [5] | |
| SMMC-7721, MCF-7, HCT-116 | - | [6] | |
| MCF7 (Breast Cancer) | 0.089 µM | [7] | |
| HCC1419 (Breast Cancer) | 0.067 µM | [7] | |
| Cell-free assay | 679 nM | [5][6] |
Table 2: IC50 Values of Paclitaxel and Vincristine against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Source |
| Paclitaxel | Human Lung Cancer Cell Lines (Median) | >32 µM (3h), 23 µM (24h), 0.38 µM (120h) | [8] |
| NSCLC Cell Lines (Median) | >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h) | [8] | |
| SCLC Cell Lines (Median) | >32 µM (3h), 25 µM (24h), 5.0 µM (120h) | [8] | |
| Vincristine | M14 (Melanoma) | Effective | [9] |
| M14/R (Doxorubicin-resistant Melanoma) | Resistant (sensitized by liposomal formulation) | [9] | |
| MCF7 (Breast Cancer) | - | [9] | |
| LoVo (Colon Carcinoma) | - | [9] |
In Vivo Antitumor Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anticancer compounds. The following table summarizes the reported in vivo efficacy of the selected natural compounds in various animal models.
Table 3: In Vivo Antitumor Activity of Natural Anticancer Compounds
| Compound | Animal Model | Tumor Type | Key Findings | Source |
| Corylin | Xenograft mouse model | HCT116 (Colon Cancer) | Inhibited STAT3 phosphorylation | [1] |
| Paclitaxel | MCF-7-bearing mice | Breast Cancer | Significantly inhibited tumor growth and increased apoptosis | [10] |
| SCID mice | SNU16 (Gastric Cancer) | 77% tumor growth inhibition | [11] | |
| Vincristine | SCID mice | Wilms' tumor | Remarkable growth inhibition in combination with Berberine | |
| Murine models | L1210 or P388 leukemia | Curative in liposomal formulation | [12] | |
| A549/T tumor-bearing nude mice | Lung Cancer | Reduced tumor volume 5.4-fold in liposomal formulation with quinine | [13] | |
| Camptothecin | Nude mice | WiDr (Colon Cancer) xenografts | 98.6% tumor growth inhibition (morpholino derivative) | [14] |
| Mice | NCI-H460 (Lung Cancer) xenografts | 98% tumor growth inhibition (oral topotecan) | [14] | |
| Immunodeficient mice | BRO (Melanoma) xenografts | Inhibited tumor growth and caused regression | [15] | |
| Xenograft model | Esophageal Cancer | Significantly suppressed tumor growth | [16] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is fundamental for targeted drug development. Each of these natural products interacts with distinct cellular components and signaling pathways to induce cell death.
This compound/Corylin: c-Myc Inhibition
Corylin, a flavonoid extracted from Psoralea corylifolia, has been shown to exhibit its anticancer activity by downregulating the expression of the c-Myc oncogene.[3][4] c-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and apoptosis.[17][18] By inhibiting c-Myc, Corylin modulates the expression of downstream targets involved in cell cycle control and apoptosis, leading to G1 phase cell cycle arrest and induction of programmed cell death.[3][4]
Paclitaxel: Microtubule Stabilization and JNK Pathway Activation
Paclitaxel, a taxane diterpenoid, is a potent mitotic inhibitor. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division.[19] By binding to the β-tubulin subunit, Paclitaxel promotes the assembly of microtubules and prevents their disassembly, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[19] Furthermore, Paclitaxel has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[20][21][22][23][24]
Vincristine: Microtubule Destabilization and Bcl-2 Family Modulation
Vincristine, a vinca alkaloid, also targets microtubules but with an opposing effect to Paclitaxel. It inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle and arrest of cells in metaphase. This disruption of microtubule dynamics triggers the intrinsic apoptotic pathway, which involves the modulation of the Bcl-2 family of proteins.[25][26] Vincristine can lead to the inactivation of anti-apoptotic proteins like Bcl-2, promoting the activation of pro-apoptotic proteins and subsequent caspase activation.[25]
References
- 1. Corylin Exhibits Anticancer Activity by Inducing Apoptosis and G0/G1 Cell Cycle Arrest in SKOV3 Human Ovarian Cancer Cells [biomolther.org]
- 2. Corylin Exhibits Anticancer Activity by Inducing Apoptosis and G0/G1 Cell Cycle Arrest in SKOV3 Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corylin attenuates oral squamous cell carcinoma progression through c-Myc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo administration of liposomal vincristine sensitizes drug-resistant human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of Vincristine Sulfate Liposome Injection in the Treatment of Adult Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Camptothecin Inhibits Neddylation to Activate the Protective Autophagy Through NF-κB/AMPK/mTOR/ULK1 Axis in Human Esophageal Cancer Cells [frontiersin.org]
- 17. abeomics.com [abeomics.com]
- 18. The c-Myc Transactivation Domain Is a Direct Modulator of Apoptotic versus Proliferative Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Paclitaxel induces apoptosis through the TAK1-JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of JNK activation in paclitaxelinduced apoptosis in human he...: Ingenta Connect [ingentaconnect.com]
- 24. geneticsmr.org [geneticsmr.org]
- 25. brieflands.com [brieflands.com]
- 26. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Coriolin: An In-depth Analysis of Its Contested Mechanism of Action
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. Coriolin, a sesquiterpene antibiotic isolated from the fungus Coriolus consors, has demonstrated notable antitumor and antimicrobial properties. However, a consensus on its precise molecular mechanism remains elusive, complicating efforts to fully realize its therapeutic potential. This guide provides a comparative analysis of the proposed mechanisms of action for this compound, presenting available experimental data and contrasting it with alternative compounds that operate through more clearly defined pathways.
The scientific literature presents several hypotheses regarding this compound's mechanism of action, with the most prominent suggestions pointing towards the inhibition of Na+/K+-ATPase and the modulation of cellular differentiation. This guide will delve into the evidence supporting each proposed mechanism, compare this compound to established inhibitors, and provide detailed experimental protocols for researchers seeking to independently verify these findings.
Proposed Mechanism 1: Inhibition of Na+/K+-ATPase
One of the leading hypotheses is that this compound exerts its cytotoxic effects by inhibiting the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion gradients. Disruption of this pump leads to an increase in intracellular sodium, which in turn affects intracellular calcium levels and can trigger apoptosis. This mechanism is shared by cardiac glycosides like Digoxin and Ouabain, which are well-established Na+/K+-ATPase inhibitors.
Comparative Data: this compound vs. Established Na+/K+-ATPase Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| This compound | Na+/K+-ATPase | Data not available | - | - |
| Digoxin | Na+/K+-ATPase | 0.01 - 0.1 | Various Cancer Cells | [1][2] |
| Ouabain | Na+/K+-ATPase | 0.05 - 0.5 | Various Cancer Cells | [2] |
| Thapsigargin | SERCA | 0.02 - 0.1 | Various Cancer Cells | - |
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
A common method to assess Na+/K+-ATPase activity is to measure the liberation of inorganic phosphate (Pi) from ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
ATP (disodium salt)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
Test compounds (this compound, positive and negative controls)
-
Malachite Green Phosphate Assay Kit
Procedure:
-
Pre-incubate the purified Na+/K+-ATPase enzyme with varying concentrations of this compound (or control compounds) in the assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., containing sodium dodecyl sulfate).
-
Measure the amount of liberated inorganic phosphate using a Malachite Green-based colorimetric assay.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
Proposed Mechanism 2: Modulation of Cellular Differentiation
Another proposed mechanism of action for this compound involves the modulation of cellular differentiation pathways. This hypothesis stems from early studies observing its effects on the slime mold Dictyostelium discoideum, a model organism for studying development and differentiation. While the precise molecular targets within this process are not well-defined, the general concept is that this compound may interfere with signaling cascades that control cell fate decisions, potentially leading to growth arrest or apoptosis in cancer cells.
Comparative Data: this compound vs. Established Differentiation Modulators
| Compound | Target/Pathway | Effect on Differentiation | Cell Type | Reference |
| This compound | Unknown | Induces differentiation (proposed) | Dictyostelium discoideum | - |
| Retinoic Acid | RAR/RXR | Induces differentiation | Various cancer cells | - |
| Phorbol Esters (e.g., PMA) | Protein Kinase C | Induces/inhibits differentiation | Various cell types | - |
| Butyrate | Histone Deacetylase | Induces differentiation | Colon cancer cells | - |
Experimental Protocol: Cell Differentiation Assay (using a cancer cell line model)
Materials:
-
Cancer cell line susceptible to differentiation (e.g., HL-60 promyelocytic leukemia cells)
-
Cell culture medium and supplements
-
Test compounds (this compound, positive and negative controls)
-
Differentiation markers (e.g., antibodies for flow cytometry, reagents for functional assays)
-
Microscopy equipment
Procedure:
-
Culture the cells in the presence of various concentrations of this compound (or control compounds) for a period of several days (e.g., 3-7 days).
-
Monitor the cells daily for morphological changes indicative of differentiation using light microscopy.
-
At the end of the treatment period, harvest the cells and assess differentiation using specific markers. This can include:
-
Flow cytometry: Staining for cell surface markers that are up- or down-regulated during differentiation (e.g., CD11b, CD14 for myeloid differentiation).
-
Functional assays: Measuring a functional characteristic of the differentiated cells (e.g., the ability to produce reactive oxygen species in a nitroblue tetrazolium (NBT) reduction assay for myeloid cells).
-
-
Quantify the percentage of differentiated cells at each concentration.
Conclusion and Future Directions
The available evidence for this compound's mechanism of action is currently inconclusive and lacks the robust, independent verification necessary for confident drug development. While the inhibition of Na+/K+-ATPase and the modulation of cellular differentiation are plausible hypotheses, further research is critically needed to identify its direct molecular targets and elucidate the downstream signaling pathways.
Researchers are encouraged to utilize the provided experimental protocols to independently investigate this compound's biological activities. A definitive understanding of its mechanism of action will be essential to unlock its full therapeutic potential and to design rational combination therapies. Future studies should focus on target identification using techniques such as affinity chromatography and proteomics, as well as comprehensive analysis of its effects on various signaling pathways in a panel of cancer cell lines. This will pave the way for a more complete understanding of this promising natural product.
References
Safety Operating Guide
Navigating the Safe Disposal of Cytotoxic Compounds: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. While specific disposal protocols for a compound labeled "Coriolin" are not publicly documented, it is prudent to handle it within the established guidelines for cytotoxic agents due to the potential biological activity in a research and development context. Cytotoxic drugs, by their nature, are hazardous and require meticulous disposal procedures to protect both laboratory personnel and the environment.[1]
This guide provides a comprehensive, step-by-step approach to the safe disposal of cytotoxic compounds, aligned with general laboratory safety principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE for Handling Cytotoxic Waste:
-
Gloves: Chemical-resistant, disposable gloves; consider double-gloving.
-
Gown: A long-sleeved, impermeable gown.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Respiratory Protection: A fit-tested respirator may be necessary depending on the compound's formulation and the risk of aerosolization.
All handling of cytotoxic waste should ideally be conducted within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3][4]
Step-by-Step Disposal Procedures for Cytotoxic Compounds
The proper disposal of cytotoxic waste is a multi-step process that emphasizes segregation, secure containment, and clear labeling to ensure it is handled correctly through to its final destruction.
1. Waste Identification and Segregation:
The first critical step is the proper identification and segregation of cytotoxic waste from other waste streams.[1] Any material that has come into contact with the cytotoxic compound must be treated as hazardous waste.
-
Pure Compound (Solid or Liquid): Unused or expired compounds should be collected in a designated hazardous waste container.
-
Contaminated Materials: All items such as gloves, gowns, pipette tips, bench paper, and empty vials must be disposed of as cytotoxic waste.[2][3]
-
Sharps: Needles, syringes, and other sharp objects contaminated with cytotoxic agents must be placed in a designated, puncture-proof sharps container specifically labeled for cytotoxic waste.[1][2]
-
Liquid Waste: Solutions containing the cytotoxic compound should be collected in a compatible, sealed liquid waste container. Do not pour cytotoxic waste down the drain.[5]
2. Waste Containment and Labeling:
Proper containment and labeling are essential to prevent leaks and ensure that the waste is clearly identified.
-
Containers: Use robust, leak-proof containers designated for cytotoxic waste. These are often color-coded (e.g., yellow with a purple lid or red) for easy identification.[1][6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic" and should include:
-
The full chemical name(s) of the contents.
-
The associated hazards (e.g., "Toxic," "Carcinogenic").[6]
-
The date of waste generation.
-
The name and contact information of the responsible researcher or laboratory.
-
3. Storage and Final Disposal:
Cytotoxic waste must be stored securely within the laboratory in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal service.[3]
-
Storage: The storage area should be away from general laboratory traffic and clearly marked.
-
Final Disposal: The preferred and often mandated method for the final disposal of cytotoxic waste is high-temperature incineration.[1][5] This process ensures the complete destruction of the hazardous compounds. Some cytotoxic agents may also be deactivated chemically, but this is less common and requires specific, validated protocols.[1]
Quantitative Data for Cytotoxic Waste Management
While specific quantitative data for "this compound" is unavailable, general timeframes are important when dealing with patient-derived waste in clinical research settings.
| Parameter | Guideline | Source |
| Hazardous Period for Excreted Waste | Body fluids from patients can be hazardous for up to 7 days post-administration, with the first 48 hours being the most critical period. | [2] |
Experimental Protocols: Spill Management
In the event of a spill, a swift and safe response is critical to contain the contamination.
1. Evacuate and Ventilate:
- Immediately alert others in the area and evacuate the immediate vicinity of the spill.
- Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood if the spill is contained there.[5]
2. Don Appropriate PPE:
- Wear the full complement of recommended PPE, including double gloves, a gown, and eye protection.
3. Absorb and Collect:
- Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[5]
- Working from the outside of the spill inward, carefully collect the absorbent material using non-sparking tools and place it into a designated cytotoxic waste container.[2]
4. Decontaminate:
- Clean the spill area with a suitable solvent (such as ethanol) followed by a thorough wash with soap and water.[5]
- All cleaning materials (wipes, absorbent pads) must be disposed of as cytotoxic waste.[5]
5. Document:
- Document the spill and the cleanup procedure in the laboratory's safety records.[2]
Workflow for Proper Disposal of Cytotoxic Compounds
The following diagram illustrates the decision-making and procedural flow for the safe disposal of cytotoxic laboratory waste.
Caption: Workflow for the safe segregation and disposal of cytotoxic waste.
References
Essential Safety and Logistical Information for Handling Coriolin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Coriolin, a sesquiterpene lactone with known antibacterial and antitumor properties. Given the cytotoxic nature of compounds in this class, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination. This guide offers procedural, step-by-step guidance for operational and disposal plans.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with handling this compound, including its cytotoxic properties, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5-mil thickness). Change gloves every 30-60 minutes or immediately upon contamination. | Provides a robust barrier against skin contact. Double-gloving offers an additional layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects eyes from accidental splashes of solutions or airborne particles of the compound. |
| Body Protection | Disposable, solid-front protective gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher efficiency (e.g., P100) particulate respirator. | Essential when handling the compound as a powder to prevent inhalation of aerosolized particles. |
Operational Plan: Safe Handling Protocol
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step 1: Preparation
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
Step 2: Weighing and Reconstitution
-
Weigh the solid this compound on a tared weigh paper or in a disposable container within the fume hood.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Cap the container securely before removing it from the fume hood.
Step 3: Post-Handling
-
Wipe down the work surface and any equipment used with a suitable decontaminating solution (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (gloves, gown, face shield/goggles, respirator).
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Waste Management
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and national regulations.
Solid Waste:
-
Collect all contaminated solid waste, including gloves, gowns, weigh papers, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any this compound-containing solutions down the drain.
Decontamination of Glassware:
-
Rinse non-disposable glassware with a solvent in which this compound is soluble. Collect this rinsate as hazardous liquid waste.
-
Then, wash the glassware with soap and water.
Spill Management
In the event of a spill, evacuate the immediate area and follow these procedures:
-
Alert Personnel: Inform others in the vicinity of the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full complement of PPE.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean-Up: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Quantitative Data
| Data Point | Value | Source/Rationale |
| Oral LD50 (Rat) | Data not available | Inferred to be toxic based on its classification as a cytotoxic agent. |
| CAS Number | 33404-85-2 | Chemical Abstracts Service |
Experimental Protocols
The antitumor activity of sesquiterpene lactones, a class of compounds to which this compound belongs, is believed to stem from their ability to alkylate biological nucleophiles. A proposed mechanism involves the α,β-unsaturated carbonyl group in the lactone ring acting as a Michael acceptor for sulfhydryl groups on key enzymes involved in nucleic acid and chromatin metabolism. This alkylation can inhibit DNA synthesis and other critical cellular processes, leading to cytotoxicity in cancer cells.
Signaling Pathway
While the precise signaling pathways affected by this compound are a subject of ongoing research, a plausible mechanism of its antitumor action, based on related sesquiterpene lactones, involves the inhibition of enzymes crucial for DNA replication and cell division through the alkylation of their cysteine residues. This disruption of enzymatic function can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of this compound's antitumor activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
